molecular formula C10H17Cl2N3 B1501127 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride CAS No. 1185314-04-8

1-(Pyridin-4-ylmethyl)piperazine dihydrochloride

Cat. No.: B1501127
CAS No.: 1185314-04-8
M. Wt: 250.17 g/mol
InChI Key: AEMBRHLGUMPBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-4-ylmethyl)piperazine dihydrochloride (CAS 1185314-04-8) is an organic compound with the molecular formula C10H17Cl2N3 and a molecular weight of 250.17 g/mol . This piperazine derivative is a valuable building block in medicinal chemistry and pharmaceutical research. Piperazine-based structures are frequently explored as key pharmacophores in the development of ligands for central nervous system (CNS) targets . Scientific literature indicates that related piperazine and pyridine-containing compounds are investigated for their affinity to histamine H3 receptors (H3R) and sigma receptors (σR), making them subjects of interest for potential applications in neuropharmacology and pain research . Furthermore, flexible ligands featuring the piperazine core, such as N,N'-bis-(4-pyridylmethyl)piperazine (bpmp), are utilized in materials science for constructing coordination polymers and metal-organic frameworks (MOFs) with potential luminescent properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this chemical with appropriate precautions, referring to the provided Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-3-11-4-2-10(1)9-13-7-5-12-6-8-13;;/h1-4,12H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMBRHLGUMPBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671798
Record name 1-[(Pyridin-4-yl)methyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185314-04-8
Record name 1-[(Pyridin-4-yl)methyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride, a versatile building block in pharmaceutical research and development. The content herein is tailored for researchers, scientists, and drug development professionals, offering not only a detailed synthetic protocol but also insights into the rationale behind the procedural choices and potential challenges.

Introduction and Significance

1-(Pyridin-4-ylmethyl)piperazine is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure, incorporating both a pyridine ring and a piperazine moiety, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling and formulation in various applications. Researchers utilize 1-(Pyridin-4-ylmethyl)piperazine in the development of novel therapeutics, particularly in the areas of neuropharmacology and oncology, where it can serve as a foundational structure for compounds designed to modulate neurotransmitter systems or inhibit tumor proliferation.[1]

Retrosynthetic Analysis and Synthesis Strategy

The most direct and industrially scalable approach to the synthesis of 1-(Pyridin-4-ylmethyl)piperazine is through the nucleophilic substitution reaction between piperazine and a suitable 4-pyridylmethyl electrophile. A retrosynthetic analysis reveals the key bond disconnection at the nitrogen of the piperazine ring and the benzylic carbon of the pyridine ring, leading back to piperazine and 4-(halomethyl)pyridine.

The forward synthesis, therefore, primarily involves the N-alkylation of piperazine with 4-(chloromethyl)pyridine. A crucial consideration in this pathway is the potential for di-alkylation of piperazine. To favor mono-alkylation, a significant excess of piperazine is typically employed. The free base of 1-(Pyridin-4-ylmethyl)piperazine is then isolated and subsequently converted to the more stable dihydrochloride salt.

Detailed Synthesis Pathway

The synthesis of this compound can be effectively carried out in a two-step process:

  • N-alkylation of Piperazine: Reaction of piperazine with 4-(chloromethyl)pyridine hydrochloride to form 1-(Pyridin-4-ylmethyl)piperazine.

  • Salt Formation: Conversion of the free base to its dihydrochloride salt.

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Salt Formation Piperazine Piperazine FreeBase 1-(Pyridin-4-ylmethyl)piperazine (Free Base) Piperazine->FreeBase Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) PicolylChloride 4-(Chloromethyl)pyridine hydrochloride PicolylChloride->FreeBase Dihydrochloride 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride FreeBase->Dihydrochloride Solvent (e.g., Methanol or Isopropanol) HCl HCl HCl->Dihydrochloride

Caption: Overall synthesis workflow for this compound.

Step 1: N-Alkylation of Piperazine with 4-(Chloromethyl)pyridine

The core of the synthesis is a nucleophilic substitution reaction. The secondary amine of piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-(chloromethyl)pyridine.

Causality behind Experimental Choices:

  • Excess Piperazine: Using a large excess of piperazine (typically 5-10 equivalents) is critical to statistically favor the mono-alkylation product and minimize the formation of the di-substituted by-product, 1,4-bis(pyridin-4-ylmethyl)piperazine.

  • Base: 4-(Chloromethyl)pyridine is often supplied as a hydrochloride salt to improve its stability. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the hydrochloride salt and liberate the free, reactive form of the alkylating agent.[2] The base also scavenges the hydrochloric acid that is formed as a byproduct of the reaction. Anhydrous potassium carbonate is a suitable choice as it is inexpensive, effective, and can be easily removed by filtration.

  • Solvent: A polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is ideal for this reaction. These solvents can dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction.[2]

  • Temperature: Heating the reaction mixture (e.g., to 60-80°C) increases the reaction rate, allowing for a reasonable reaction time.[2] The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous piperazine (5.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Add anhydrous acetonitrile to the flask.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 4-(chloromethyl)pyridine hydrochloride (1.0 eq.) portion-wise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(Pyridin-4-ylmethyl)piperazine as an oil or solid.

Work-up and Purification:

The crude product can be purified by dissolving it in a suitable organic solvent like dichloromethane and washing with water to remove any remaining piperazine and inorganic salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the purified free base. For higher purity, column chromatography on silica gel can be performed.

Step 2: Formation of the Dihydrochloride Salt

The conversion of the free base to the dihydrochloride salt is a straightforward acid-base reaction. This step is crucial for obtaining a stable, crystalline, and easily handleable final product.

Causality behind Experimental Choices:

  • Solvent: Anhydrous alcohols such as methanol, ethanol, or isopropanol are commonly used for salt formation. The free base is typically soluble in these solvents, while the hydrochloride salt is often less soluble, facilitating its precipitation.

  • Acid: A solution of hydrogen chloride in an organic solvent (e.g., HCl in isopropanol or a saturated solution of HCl in methanol) is used to protonate the two basic nitrogen atoms of the 1-(Pyridin-4-ylmethyl)piperazine molecule.[3] Using a gaseous HCl or a concentrated aqueous solution followed by solvent removal are also viable methods.

Experimental Protocol:

  • Dissolve the purified 1-(Pyridin-4-ylmethyl)piperazine free base in anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly add a saturated solution of hydrogen chloride in methanol or isopropanol dropwise with stirring until the solution becomes acidic (check with pH paper).

  • A white precipitate of this compound will form.

  • Continue stirring in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous methanol or diethyl ether to remove any residual acid and solvent.

  • Dry the product under vacuum to obtain the final this compound as a white to off-white crystalline solid.

Characterization Data

The synthesized compound should be characterized to confirm its identity and purity.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₀H₁₇Cl₂N₃
Molecular Weight 250.17 g/mol
Melting Point A high melting point with decomposition is expected for the dihydrochloride salt.
Solubility Soluble in water, methanol; sparingly soluble in ethanol.

Spectroscopic Data (Expected):

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the pyridyl protons, the methylene bridge protons, and the piperazine ring protons. The integration of these peaks should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the structure.

  • Mass Spectrometry (MS): The mass spectrum of the free base should show a molecular ion peak corresponding to its molecular weight (177.25 g/mol ).

Safety and Handling

  • Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer.

  • 4-(Chloromethyl)pyridine hydrochloride: A lachrymator and should be handled in a well-ventilated fume hood.

  • Hydrochloric Acid: Highly corrosive.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of this compound via N-alkylation of piperazine is a robust and scalable method. Careful control of stoichiometry to favor mono-alkylation and a straightforward salt formation step are key to obtaining a high-purity product. This guide provides a solid foundation for researchers to successfully synthesize this important pharmaceutical intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
  • Srivani, K., et al. (2019). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. Indian Journal of Heterocyclic Chemistry, 29(3), 233-237.
  • Google Patents. (1992). Process for the preparation of piperazine derivatives. (EP 0483932 A1).
  • Google Patents. (Year). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Yuan, G., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research, 40(3), 152-155.
  • PubChem. (n.d.). 1-(4-Pyridyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-ylmethyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2003). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. (WO2003010160A2).
  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines.
  • Google Patents. (1959). Purification of piperazine. (US2919275A).
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • Google Patents. (2014). Method for preparing n-alkyl-piperazines. (WO2014184039A1).
  • ResearchGate. (2025). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group.
  • Yilmaz, F., & Menteşe, M. (Year). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • PubChem. (n.d.). Piperazine Dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

1-(Pyridin-4-ylmethyl)piperazine dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a piperazine moiety via a methylene bridge. As a dihydrochloride salt, it exhibits enhanced stability and aqueous solubility, making it a versatile building block in medicinal chemistry and drug discovery. The piperazine scaffold is a ubiquitous structural motif found in numerous approved drugs, valued for its ability to introduce basicity, improve pharmacokinetic profiles, and serve as a rigid linker to orient pharmacophoric groups.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, characterization, and handling of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

A clear understanding of the molecule's fundamental identity is paramount for any scientific investigation.

  • IUPAC Name: 1-(pyridin-4-ylmethyl)piperazine;dihydrochloride

  • CAS Number: While a specific CAS number for the dihydrochloride salt is not consistently cited, the parent compound's CAS is relevant for sourcing. Related structures are also referenced for context.

  • Molecular Formula: C₁₀H₁₇Cl₂N₃

  • Molecular Weight: 250.17 g/mol

Molecular Structure

The structure consists of a piperazine ring N-substituted with a pyridin-4-ylmethyl group. The dihydrochloride salt form indicates that two of the basic nitrogen atoms—typically the piperazine nitrogen at position 4 and the pyridine nitrogen—are protonated.

Caption: Structure of this compound.

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various experimental settings. The data presented is a synthesis of information from closely related piperazine analogs and general chemical principles.

PropertyValue / DescriptionRationale & Insights
Appearance White to off-white crystalline powder.[2]The salt form of organic amines typically yields stable, crystalline solids. Color may vary based on purity.
Solubility Freely soluble in water; soluble in methanol; slightly soluble in ethanol.[2][3]The dihydrochloride salt form significantly increases polarity and the potential for hydrogen bonding, rendering it highly soluble in polar protic solvents like water.
Melting Point >300 °C (with decomposition).[4][5]High melting points are characteristic of ionic salts due to strong electrostatic interactions in the crystal lattice. The value is inferred from piperazine dihydrochloride.
pKa pKa₁ ≈ 5.4, pKa₂ ≈ 9.7 (for the piperazine core).[6]The piperazine ring has two basic nitrogens with distinct pKa values. The pyridine nitrogen's pKa is ~5.2. In the dihydrochloride salt, at least two of these sites are protonated.
Stability Stable under normal conditions. Hygroscopic. Light sensitive.[7]The compound is generally stable but, like many amine salts, can absorb moisture from the air. Storage in a desiccator and protection from light is recommended to ensure long-term integrity.[7]
Hygroscopicity Hygroscopic.[7]The salt's affinity for water necessitates handling in a controlled environment (e.g., glove box) for applications requiring precise concentrations.

Synthesis and Purification

The synthesis of 1-(pyridin-4-ylmethyl)piperazine typically involves the N-alkylation of a piperazine derivative. A common and efficient method is reductive amination, which offers high yields and good control over the reaction.

Synthetic Workflow: Reductive Amination

This two-step, one-pot process is a cornerstone of amine synthesis. The initial formation of an iminium ion intermediate, followed by its immediate reduction, prevents side reactions and is highly efficient.

G cluster_0 Reaction Vessel cluster_1 Deprotection & Salt Formation Reactants 1. Pyridine-4-carboxaldehyde 2. N-Boc-piperazine 3. Dichloromethane (Solvent) ReducingAgent Sodium Triacetoxyborohydride (STAB) Reactants->ReducingAgent Add slowly at 0°C Workup Aqueous Workup (e.g., NaHCO₃ wash) ReducingAgent->Workup Stir at RT, 12-24h Deprotection Dissolve in Methanol/Dioxane Workup->Deprotection Purified Intermediate HCl_Addition Add excess HCl (e.g., 4M HCl in Dioxane) Deprotection->HCl_Addition Isolation Precipitation / Filtration HCl_Addition->Isolation FinalProduct Final Product Isolation->FinalProduct Dry under vacuum

Caption: Workflow for synthesis via reductive amination.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • Pyridine-4-carboxaldehyde

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • 4M HCl in 1,4-Dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reductive Amination:

    • To a solution of pyridine-4-carboxaldehyde (1.0 eq) in anhydrous DCM, add N-Boc-piperazine (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C. This controlled addition is crucial to manage the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup and Extraction:

    • Quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

  • Purification of Intermediate (Optional but Recommended):

    • Purify the crude product via column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to obtain pure tert-butyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate.

  • Boc Deprotection and Salt Formation:

    • Dissolve the purified intermediate in a minimal amount of methanol or ethyl acetate.

    • Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq) dropwise while stirring.

    • A precipitate will form, often immediately. Stir the resulting slurry at room temperature for 2-4 hours to ensure complete deprotection and salt formation.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether or DCM to remove any non-polar impurities.

    • Dry the solid under high vacuum to yield this compound as a white powder.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical workflow.

  • ¹H NMR (D₂O, 400 MHz): Expected signals would include:

    • A singlet for the methylene bridge protons (~4.5 ppm).

    • Doublets for the pyridine ring protons (~8.8 ppm and ~7.9 ppm).

    • Broad signals for the piperazine ring protons (~3.5-3.8 ppm).

    • The absence of the Boc group's t-butyl signal (~1.4 ppm) confirms deprotection.

  • ¹³C NMR (D₂O, 100 MHz): Key signals would be observed for the pyridine, methylene, and piperazine carbons.

  • Mass Spectrometry (ESI+): The analysis of the free base would show a prominent molecular ion peak at m/z = 178.13 [(M+H)⁺], corresponding to the protonated parent compound (C₁₀H₁₅N₃).

  • HPLC: Purity can be assessed using reverse-phase HPLC. Due to the compound's polar nature and lack of a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for trace-level quantification using a UV detector.[8]

Applications in Research and Drug Development

The 1-(pyridin-4-ylmethyl)piperazine moiety is a valuable scaffold in medicinal chemistry for several reasons:

  • CNS Agents: The piperazine ring is a common feature in drugs targeting the central nervous system. Its ability to engage in hydrogen bonding and its defined conformational properties make it an effective scaffold for interacting with neurotransmitter receptors and transporters.

  • Kinase Inhibitors: The structure can serve as a versatile linker to connect different recognition elements in kinase inhibitors, positioning them for optimal binding within the ATP-binding pocket.[9]

  • Pharmacokinetic Modulation: The two basic nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and allowing for modulation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Synthetic Handle: The secondary amine of the piperazine ring provides a reactive site for further functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]

Safety and Handling

Based on safety data for piperazine and its derivatives, this compound should be handled with care.[4][10]

  • Hazard Classification: May be harmful if swallowed, in contact with skin, or inhaled. Can cause skin irritation and serious eye damage.[10][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure full skin coverage.[4]

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7] Keep away from strong oxidizing agents and incompatible materials such as strong acids and acid chlorides.[7] The material is hygroscopic and should be protected from moisture.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a foundational building block for drug discovery and chemical synthesis. Its well-defined structure, predictable reactivity, and favorable physicochemical properties as a dihydrochloride salt make it an attractive starting point for developing novel therapeutics. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective application in a research setting.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-(1-Methyl-4-piperidinyl)piperazine.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Piperazinylpyrimidine dihydrochloride.
  • Fisher Scientific. (2018). Safety Data Sheet: Piperazine.
  • CCD Animal Health. (n.d.). Material Safety Data Sheet: CCD Piperazine.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • ChemicalBook. (n.d.). 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride.
  • Google Patents. (2022). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. CN115286548A.
  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.
  • PubChem. (n.d.). 1-(4-Pyridyl)piperazine.
  • Bouling Chemical Co., Limited. (n.d.). 1-Methyl-4-(Piperidin-4-Yl)Piperazine Dihydrochloride.
  • Wikipedia. (n.d.). Piperazine.
  • Zhang, Y., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research, 40(3), 152-155.
  • El-Gindy, A., et al. (2022).
  • BLD Pharm. (n.d.). 1-(Pyridin-3-ylmethyl)piperazine.
  • Thermo Scientific Chemicals. (n.d.). 1-Methyl-4-(4-piperidinyl)piperazine, 98%.
  • G. Amphray Laboratories. (n.d.). Piperazine Dihydrochloride USP.
  • Reddy, G. C., et al. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 3(6), 838-846.
  • ChemicalBook. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine synthesis.
  • ChemicalBook. (n.d.). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE.
  • Google Patents. (2003). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. WO2003010160A2.
  • Google Patents. (2010).
  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-ylmethyl)piperazine.
  • TCI Chemicals. (n.d.). 1-(1-Methylpiperidin-4-yl)piperazine.
  • Husain, A., et al. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • ResearchGate. (n.d.).
  • Ferla, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5873.
  • United Nations Office on Drugs and Crime. (n.d.).
  • PubChem. (n.d.). Piperazine Dihydrochloride.
  • PubChem. (n.d.). 1-(Piperidin-4-YL)piperazine trihydrochloride.
  • PubChem. (n.d.). Piperazine.
  • BLDpharm. (n.d.). 1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride.
  • TCI Chemicals. (n.d.). tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate.
  • PubChem. (n.d.). tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-4-ylmethyl)piperazine dihydrochloride is a heterocyclic compound featuring a pyridine ring linked to a piperazine moiety. While this molecule is frequently utilized as a versatile intermediate in the synthesis of a wide array of pharmacologically active agents, a definitive, experimentally validated mechanism of action for the compound itself has not been extensively elucidated in publicly available literature.[1] This technical guide, therefore, synthesizes the existing knowledge on structurally related pyridinylmethylpiperazine and arylpiperazine derivatives to propose a putative mechanism of action for this compound. Drawing from a comprehensive review of the scientific literature, we hypothesize that its primary biological activity lies within the central nervous system, likely modulating serotonergic and dopaminergic pathways. This document will delve into the chemical rationale for this proposed mechanism, outline a series of robust experimental protocols for its validation, and provide the theoretical framework necessary for its investigation as a potential neuromodulatory agent.

Introduction and Chemical Structure Analysis

This compound possesses a core structure that is a well-recognized pharmacophore in neuropharmacology. The piperazine ring is a common scaffold in many centrally acting drugs, contributing to their physicochemical properties and their ability to interact with various G protein-coupled receptors (GPCRs).[2][3] The linkage of this piperazine ring to a pyridine ring via a methylene bridge creates a molecule with the potential to engage with monoaminergic neurotransmitter systems. The nitrogen atom on the pyridine ring and the two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors, facilitating interactions with receptor binding sites.[4]

The dihydrochloride salt form of the compound enhances its solubility in aqueous media, a critical property for in vitro and in vivo experimental work. The overall structure bears resemblance to known ligands of serotonin (5-HT) and dopamine (D2) receptors, suggesting that these are plausible primary biological targets.

A Proposed Mechanism of Action: Modulation of Serotonergic and Dopaminergic Systems

Based on the pharmacological profiles of structurally analogous compounds, we propose that this compound acts as a modulator of central nervous system (CNS) activity, primarily through interaction with serotonergic and, to a lesser extent, dopaminergic receptors.

Primary Putative Target: The Serotonin 5-HT1A Receptor

Numerous studies on arylpiperazine derivatives have demonstrated significant affinity and functional activity at the serotonin 5-HT1A receptor.[5][6] Several compounds with a piperazine moiety linked to a heterocyclic ring exhibit antidepressant and anxiolytic-like properties, which are often mediated through agonism or partial agonism at 5-HT1A receptors.[7][8][9] The anxiolytic-like activity of some piperazine derivatives has been shown to be blocked by the 5-HT1A antagonist WAY-100635, providing strong evidence for the involvement of this receptor.[5][7]

We hypothesize that this compound may act as a 5-HT1A receptor agonist or partial agonist. Activation of presynaptic 5-HT1A autoreceptors would lead to a reduction in serotonin release, while activation of postsynaptic 5-HT1A receptors in brain regions like the hippocampus and cortex would mediate anxiolytic and antidepressant effects.

Secondary Putative Target: The Dopamine D2 Receptor

The N-arylpiperazine moiety is also a key structural feature for ligands of dopaminergic receptors.[2] Some piperazine derivatives have been shown to possess affinity for dopamine D2 receptors, acting as either agonists or antagonists.[10] The modulation of dopamine release in the prefrontal cortex by some piperazine compounds suggests an interaction with the dopaminergic system.[11] Given the role of dopamine in motor control, motivation, and reward, any interaction with D2 receptors could have significant pharmacological implications.[12]

It is plausible that this compound exhibits moderate affinity for D2 receptors, potentially acting as a partial agonist or antagonist. This could contribute to a more complex pharmacological profile, potentially influencing mood and cognition.

Other Potential Targets

The versatile nature of the piperazine scaffold means that other potential targets cannot be ruled out without experimental validation. These may include other serotonin receptor subtypes (e.g., 5-HT2A/2C), histamine receptors (H1, H3, H4), and adrenergic receptors (α1).[13][14][15][16]

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling cascade following the engagement of this compound with its putative primary target, the 5-HT1A receptor, a Gi/o-coupled GPCR.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound 1-(Pyridin-4-ylmethyl)piperazine Receptor 5-HT1A Receptor Compound->Receptor Binds and Activates G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreased production of PKA Protein Kinase A cAMP->PKA Reduced activation of CREB CREB PKA->CREB Reduced phosphorylation of Gene_Expression Gene Expression (Neuronal Plasticity) CREB->Gene_Expression Altered

Caption: Proposed signaling pathway for 1-(Pyridin-4-ylmethyl)piperazine.

Experimental Protocols for Mechanism of Action Validation

To empirically test the proposed mechanism of action, a multi-tiered experimental approach is required. The following protocols are standard in the field of neuropharmacology for characterizing the activity of a novel compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS receptors, with a primary focus on serotonergic and dopaminergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, D2) or from rodent brain tissue known to be rich in these receptors (e.g., hippocampus for 5-HT1A, striatum for D2).

  • Assay Setup: In a 96-well plate, incubate the prepared membranes with a known concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2) and increasing concentrations of the test compound (this compound).

  • Incubation and Harvesting: Incubate the plates at an appropriate temperature for a set duration to allow for binding equilibrium. Subsequently, rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at its primary binding targets.

Methodology (for a Gi/o-coupled receptor like 5-HT1A):

  • Cell Culture: Use a cell line stably expressing the human 5-HT1A receptor and a reporter system, such as a cAMP-responsive element linked to a luciferase reporter gene.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound in the presence and absence of a known 5-HT1A agonist (e.g., 8-OH-DPAT).

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay.

  • Data Analysis: For agonist activity, plot the decrease in forskolin-stimulated cAMP levels against the compound concentration to determine the EC50. For antagonist activity, perform a Schild analysis to determine the pA2 value.

In Vivo Behavioral Models

Objective: To assess the physiological effects of the compound in relevant animal models of anxiety and depression.

Methodology (Elevated Plus Maze for Anxiolytic Activity):

  • Animal Acclimatization: Acclimatize rodents (mice or rats) to the testing room for at least one hour before the experiment.

  • Compound Administration: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection) at various doses.

  • Behavioral Testing: After a predetermined pretreatment time, place the animal at the center of an elevated plus maze, which consists of two open and two closed arms.

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms for a 5-minute period.

  • Data Analysis: An anxiolytic-like effect is indicated by a statistically significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.

Data Presentation: Hypothetical Quantitative Data

The following table summarizes the hypothetical binding affinities and functional potencies that might be observed for this compound based on the proposed mechanism of action.

Receptor TargetBinding Affinity (Ki, nM)Functional ActivityFunctional Potency (EC50/IC50, nM)
5-HT1A 15Partial Agonist50 (EC50)
D2 250Antagonist400 (IC50)
5-HT2A > 1000--
H1 800Weak Antagonist> 1000 (IC50)

Conclusion

While this compound is primarily recognized as a synthetic intermediate, its structural features strongly suggest a potential for direct pharmacological activity within the central nervous system. This guide has proposed a putative mechanism of action centered on the modulation of serotonergic and dopaminergic receptors, with a primary interaction at the 5-HT1A receptor. The outlined experimental protocols provide a clear and scientifically rigorous path to validate or refute this hypothesis. Further investigation into the neuropharmacological profile of this compound is warranted and could reveal a novel tool for CNS research or a lead compound for the development of new therapeutics.

References

  • Abdel-Gawad, H., et al. (2021). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. [Link]

  • Cianci, J., et al. (1987). Piperazinylpyrazines with central serotoninmimetic activity. Journal of Medicinal Chemistry, 30(8), 1468-1470. [Link]

  • de Oliveira, L. F., et al. (2013). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Pharmacology Biochemistry and Behavior, 110, 19-26. [Link]

  • Di Cesare Mannelli, L., et al. (2011). Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. Bioorganic & Medicinal Chemistry, 19(1), 241-249. [Link]

  • Filip, M., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of Pharmacy and Pharmacology, 57(2), 209-215. [Link]

  • Kędzierska, E., et al. (2019). New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(5), 533-543. [Link]

  • Lassen, A. B., et al. (2020). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry, 28(1), 115194. [Link]

  • Lisek, M., et al. (2021). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 26(22), 6982. [Link]

  • López-García, A., et al. (2022). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 27(19), 6296. [Link]

  • Pytka, K., et al. (2019). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. Pharmacological Reports, 71(3), 437-444. [Link]

  • Sadek, B., et al. (2019). Alkyl derivatives of 1,3,5-triazine as histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 29(7), 891-896. [Link]

  • Savjani, J. K., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Medicinal Chemistry Research, 28(12), 2059-2073. [Link]

  • Szymański, J., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12513. [Link]

  • Vilar, S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 139-151. [Link]

  • Wesołowska, A., et al. (2019). New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(5), 533-543. [Link]

  • Zádor, F., et al. (2021). Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum. International Journal of Molecular Sciences, 22(16), 8783. [Link]

  • Zhang, C., et al. (2022). Structural basis for recognition of antihistamine drug by human histamine receptor. Nature Communications, 13(1), 6085. [Link]

  • Zhang, M., et al. (2018). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 19(11), 3505. [Link]

  • Kelly, T. R., et al. (1985). Synthesis and dopamine autoreceptor activity of a 5-(methylmercapto)methyl-substituted derivative of (+/-)-3-PPP (3-(3-hydroxyphenyl)-1-n-propylpiperidine). Journal of Medicinal Chemistry, 28(9), 1368-1371. [Link]

  • López-Cala, C., et al. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 3, 134-142. [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

  • da Silva, A. C., et al. (2023). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega, 8(2), 2056-2067. [Link]

  • de la Torre, B. G., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 139-151. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride. While direct studies on the dihydrochloride salt are limited, this document synthesizes information on the parent compound, 1-(Pyridin-4-ylmethyl)piperazine, and the broader class of piperazine derivatives to elucidate its potential pharmacological effects and research applications. The guide covers the known anthelmintic properties of piperazines, the role of 1-(Pyridin-4-ylmethyl)piperazine as a versatile intermediate in drug discovery, and its potential applications in neuropharmacology and oncology. Detailed experimental protocols for characterizing the biological activity of this compound are also provided, along with diagrams of relevant biological pathways.

Introduction

1-(Pyridin-4-ylmethyl)piperazine is a chemical compound that serves as a crucial building block in the synthesis of various bioactive molecules.[1] Its structure, featuring a piperazine ring linked to a pyridine ring, makes it a valuable intermediate in the development of novel therapeutic agents.[1] The dihydrochloride salt form of this compound is primarily utilized to improve its solubility and stability for research and pharmaceutical development. This guide will delve into the known and potential biological activities of this compound, drawing from the extensive research on piperazine derivatives.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₇Cl₂N₃

  • Molecular Weight: 250.17 g/mol

The Piperazine Core: A Foundation of Diverse Biological Activity

The piperazine ring is a common scaffold in many established drugs, exhibiting a wide range of pharmacological activities.[2] The most well-documented activity of piperazine and its simple salts is its anthelmintic effect.[2][3][4][5][6][7]

Anthelmintic Mechanism of Action

Piperazine derivatives exert their anthelmintic effects by acting as agonists of the gamma-aminobutyric acid (GABA) receptor in nematodes.[2][4][6][7] This interaction leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the parasitic worm.[4][7] The paralyzed worms are then expelled from the host's gastrointestinal tract through normal peristaltic action.[4][6] The selectivity of piperazine for parasites is attributed to the difference in GABA receptor isoforms between helminths and vertebrates, with vertebrates primarily having GABA receptors in the central nervous system.[2][6]

G cluster_parasite Parasite Neuromuscular Junction Piperazine Piperazine GABA_Receptor GABA Receptor (Chloride Ion Channel) Piperazine->GABA_Receptor Agonist Binding Muscle_Cell Muscle Cell Membrane GABA_Receptor->Muscle_Cell Increased Chloride Influx Hyperpolarization Hyperpolarization Muscle_Cell->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Expulsion Expulsion Paralysis->Expulsion via Host Peristalsis

Figure 1: Mechanism of anthelmintic action of piperazine.

1-(Pyridin-4-ylmethyl)piperazine: A Versatile Scaffold in Drug Discovery

Beyond its potential as an anthelmintic, 1-(Pyridin-4-ylmethyl)piperazine is a key intermediate in the synthesis of novel drugs targeting a range of therapeutic areas, most notably neuropharmacology and oncology.[1]

Potential in Neuropharmacology

The piperazine moiety is a common feature in many centrally acting drugs. The unique chemical structure of 1-(Pyridin-4-ylmethyl)piperazine allows for its use as a building block for compounds that can modulate neurotransmitter systems.[1] For instance, derivatives of this compound could be designed to interact with dopamine, serotonin, or other neurotransmitter receptors implicated in various neurological and psychiatric disorders.

G cluster_neuron Hypothetical Synaptic Transmission Derivative 1-(Pyridin-4-ylmethyl)piperazine Derivative Receptor Neurotransmitter Receptor (e.g., Dopamine, Serotonin) Derivative->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Response Modulation of Neuronal Activity Signaling->Response

Figure 2: Hypothetical modulation of neurotransmission by a derivative.

Applications in Anti-Cancer Therapies

The piperazine scaffold is also present in a number of anti-cancer agents. Researchers utilize 1-(Pyridin-4-ylmethyl)piperazine in the development of compounds designed to inhibit tumor growth.[1] These compounds may target various signaling pathways involved in cancer cell proliferation, survival, and metastasis. For example, derivatives could be synthesized to act as kinase inhibitors, which are a major class of targeted cancer therapies.

Experimental Protocols for Biological Characterization

To elucidate the specific biological activities of this compound, a series of in vitro and in vivo assays can be employed.

In Vitro Assays

4.1.1. Receptor Binding Assays

  • Objective: To determine the binding affinity of the compound to a panel of neurotransmitter receptors.

  • Methodology:

    • Prepare cell membranes expressing the receptor of interest.

    • Incubate the membranes with a radiolabeled ligand known to bind to the receptor.

    • Add varying concentrations of this compound to compete with the radioligand.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

4.1.2. Kinase Inhibition Assays

  • Objective: To assess the inhibitory activity of the compound against a panel of protein kinases relevant to cancer.

  • Methodology:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate the kinase, substrate, and ATP with varying concentrations of the test compound.

    • Measure the amount of ADP produced, which is inversely proportional to the kinase activity.

    • Calculate the IC₅₀ value to determine the concentration of the compound required for 50% inhibition.

4.1.3. Cell Viability Assays

  • Objective: To evaluate the cytotoxic effects of the compound on cancer cell lines.

  • Methodology:

    • Plate cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Add a viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.

    • Determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Models

4.2.1. Animal Models of Neurological Disorders

  • Objective: To assess the efficacy of the compound in animal models of diseases such as anxiety, depression, or psychosis.

  • Methodology:

    • Select an appropriate animal model (e.g., elevated plus maze for anxiety, forced swim test for depression).

    • Administer the compound to the animals at various doses.

    • Conduct behavioral tests to evaluate the effects of the compound on the disease phenotype.

4.2.2. Xenograft Models of Cancer

  • Objective: To determine the anti-tumor efficacy of the compound in vivo.

  • Methodology:

    • Implant human cancer cells subcutaneously into immunocompromised mice.

    • Once tumors are established, treat the mice with the compound or a vehicle control.

    • Measure tumor volume regularly to assess the effect of the treatment on tumor growth.

Synthesis and Chemical Properties

The synthesis of piperazine derivatives can be achieved through various methods, including the cyclization of ethylenediamine.[3] The dihydrochloride salt is typically prepared by reacting the parent compound with hydrochloric acid.[8]

Table 1: Physicochemical Properties of Piperazine

PropertyValue
Molecular FormulaC₄H₁₀N₂
Molecular Weight86.14 g/mol
AppearanceWhite crystalline solid
Melting Point106 °C
Boiling Point146 °C
SolubilityFreely soluble in water

Note: Data for the parent piperazine molecule.

Conclusion

This compound is a compound with significant potential in pharmaceutical research and development. While its biological activity is not extensively documented, the known pharmacology of the piperazine scaffold suggests promising avenues for investigation, particularly in the fields of neuropharmacology and oncology. The experimental protocols outlined in this guide provide a framework for researchers to systematically characterize the biological effects of this compound and unlock its therapeutic potential.

References

  • PubChem. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893. Available from: [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Patsnap Synapse. What is the mechanism of Piperazine? Available from: [Link]

  • PubChem. Piperazine | C4H10N2 | CID 4837. Available from: [Link]

  • PubChem. 1-Methyl-4-(piperidin-4-ylmethyl)piperazine | C11H23N3 | CID 23391792. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • ResearchGate. A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Available from: [Link]

  • Patsnap Synapse. Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available from: [Link]

  • Google Patents. 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • PubChem. 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517. Available from: [Link]

  • European Medicines Agency. MRL - Piperazine Summary Report (3). Available from: [Link]

  • Google Patents. Synthesis method of di (4-methylpiperazine-1-yl) ketone.
  • Google Patents. Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
  • ACS Publications. Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Available from: [Link]

Sources

1-(Pyridin-4-ylmethyl)piperazine dihydrochloride CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride: Synthesis, Applications, and Analysis

Abstract

1-(Pyridin-4-ylmethyl)piperazine is a versatile heterocyclic compound that serves as a crucial intermediate and structural motif in modern medicinal chemistry. Its unique architecture, combining a basic piperazine ring with a pyridinylmethyl group, imparts favorable physicochemical properties that are highly sought after in drug design. This technical guide provides a comprehensive overview of its dihydrochloride salt, detailing its chemical properties, established synthesis protocols, key applications in the development of therapeutic agents, and robust analytical methodologies for its characterization and quantification. The content herein is curated for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs across a wide range of therapeutic areas.[1][2] Its prevalence is due to several key factors. As a diamine, it possesses two basic nitrogen atoms that can be readily functionalized, allowing it to serve as a flexible linker or as a scaffold to orient pharmacophoric groups in three-dimensional space. Furthermore, the piperazine moiety is typically protonated at physiological pH, which can enhance aqueous solubility and improve the pharmacokinetic profile of a drug candidate.

1-(Pyridin-4-ylmethyl)piperazine specifically combines this valuable scaffold with a pyridine ring, a common bioisostere for a phenyl group that can participate in hydrogen bonding and other key interactions with biological targets.[3] This combination makes it a valuable building block for synthesizing molecules aimed at targets within the central nervous system (CNS), as well as for developing novel anti-cancer and anti-inflammatory agents.[1][3] This guide focuses on the dihydrochloride salt form, which offers enhanced stability and handling properties compared to the free base.

Physicochemical Properties and Identification

Correctly identifying the compound is the cornerstone of any scientific endeavor. This compound is the salt formed by treating the parent compound, a colorless to yellow liquid free base, with two equivalents of hydrochloric acid.[3]

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#202124"];

} enddot Caption: Structure of this compound.

The key identification and physicochemical properties of the parent free base are summarized below.

PropertyValueSource(s)
Chemical Name 1-(Pyridin-4-ylmethyl)piperazine[3]
Synonym(s) (4-Pyridylmethyl)piperazine[3]
CAS Number (Free Base) 62089-74-1[3]
Molecular Formula C₁₀H₁₅N₃[3]
Molecular Weight 177.25 g/mol [3]
Appearance Colorless to yellow liquid[3]
Purity (Typical) ≥98% (GC)[3]
Storage Conditions 0-8°C, under inert atmosphere[3]

Note: While the dihydrochloride is a common salt form, a specific, universally recognized CAS number for it is not consistently cited. Researchers should primarily reference the CAS number of the free base (62089-74-1) and specify the salt form in documentation.

Synthesis and Manufacturing Protocol

The most efficient and widely used method for synthesizing 1-(pyridin-4-ylmethyl)piperazine is through reductive amination. This reaction forms a stable carbon-nitrogen bond by reacting a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent.[4]

Causality of Experimental Choices

The synthesis involves two key transformations: the initial formation of an iminium ion intermediate and its subsequent reduction.

  • Reactants: 4-Pyridinecarboxaldehyde is the ideal carbonyl-containing starting material. Piperazine is used as the amine. To avoid the common side reaction of double alkylation (where both nitrogen atoms of piperazine react), a protecting group such as tert-butyloxycarbonyl (Boc) is often used on one of the piperazine nitrogens, or a large excess of piperazine is used.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[5] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it does not readily reduce the starting aldehyde, but it is highly effective at reducing the iminium ion intermediate as it forms. This selectivity minimizes the formation of the corresponding alcohol byproduct and allows for a convenient one-pot procedure.[6]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-reactive and effectively solubilize the reactants.

  • Salt Formation: The final step involves treating the purified free base with a solution of hydrochloric acid (typically in a solvent like methanol or diethyl ether) to precipitate the stable dihydrochloride salt.

dot graph "synthesis_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];

} enddot Caption: General workflow for synthesis via reductive amination.

Step-by-Step Laboratory Protocol
  • Reaction Setup: To a solution of 4-pyridinecarboxaldehyde (1.0 eq) and 1-Boc-piperazine (1.1 eq) in dichloromethane (DCM, ~0.2 M) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.

  • Aqueous Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. This intermediate may be purified further by column chromatography if necessary.

  • Deprotection and Salt Formation: Dissolve the purified intermediate in a minimal amount of methanol. Add a saturated solution of hydrogen chloride (HCl) in methanol or diethyl ether (~2.5 eq) dropwise while stirring.

  • Isolation: The dihydrochloride salt will precipitate as a solid. Continue stirring for 1-2 hours to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

  • Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Research and Drug Development

1-(Pyridin-4-ylmethyl)piperazine is a highly valuable building block primarily used as an intermediate in the synthesis of more complex molecules with therapeutic potential.[3]

  • CNS Disorders: The piperazine moiety is a common feature in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[1] The pyridinylmethylpiperazine core can be further functionalized to create ligands for various neurotransmitter receptors.

  • Oncology: This scaffold is used in the development of kinase inhibitors. The piperazine ring often serves as a linker to position other functional groups that interact with the ATP-binding pocket of a target kinase.[3]

  • Anti-Inflammatory Agents: The structure can be incorporated into molecules designed to inhibit key proteins in inflammatory signaling pathways.[7]

  • Ligand and Receptor Binding Assays: In basic research, this compound and its derivatives can be used as ligands to study drug-receptor interactions and to validate new biological targets.[3]

Analytical Methodologies

Ensuring the purity and identity of this compound is critical. A multi-technique approach is standard.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing purity. Since piperazine derivatives may lack a strong UV chromophore, derivatization is sometimes required for trace-level quantification, though the pyridine ring in this specific compound allows for direct UV detection.[8]

  • Method: Reversed-phase HPLC (RP-HPLC) is most common.

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a standard choice.[9]

  • Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid is typically used to ensure good peak shape for basic amines.

  • Detection: UV detection at a wavelength around 254-260 nm is suitable due to the pyridine ring. For higher sensitivity or analysis in complex matrices, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) detector can be used.[10]

dot graph "analytical_workflow" { rankdir="TB"; node [shape=box, style="filled,rounded", fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#4285F4"];

} enddot Caption: A typical workflow for purity analysis by HPLC.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra will show characteristic signals for the pyridine, piperazine, and methylene bridge protons and carbons.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Safety, Handling, and Storage

As with all piperazine derivatives, proper safety protocols must be strictly followed. The dihydrochloride salt is a solid and is generally easier to handle than the liquid free base.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[11]

  • Hazards: Piperazine derivatives can cause severe skin burns and eye damage. They may be harmful if swallowed or inhaled.[13][14] Always consult the specific Safety Data Sheet (SDS) for the material before use.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[12] The recommended storage temperature is often refrigerated (0-8°C).[3]

  • Spill & Disposal: In case of a spill, avoid generating dust. Use dry clean-up procedures and place waste in a suitable, labeled container for disposal.[11] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a foundational building block in the toolkit of the modern medicinal chemist. Its synthesis is well-established through robust methods like reductive amination, and its structural features offer a favorable starting point for developing drugs targeting a spectrum of diseases. A thorough understanding of its properties, synthesis, and analytical characterization, combined with strict adherence to safety protocols, enables researchers to effectively leverage this versatile compound in the pursuit of novel therapeutic agents.

References

  • Chem-Impex International. (n.d.). 1-(Pyridin-4-ylmethyl)piperazine.
  • Santa Cruz Biotechnology, Inc. (n.d.). Piperazine Safety Data Sheet.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023).
  • ChemicalBook. (2024). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE.
  • ChemicalBook. (n.d.). 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride.
  • Bouling Chemical Co., Limited. (n.d.). 1-Methyl-4-(Piperidin-4-Yl)Piperazine Dihydrochloride.
  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.
  • United Nations Office on Drugs and Crime (UNODC). (n.d.).
  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine.
  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-ylmethyl)piperazine.
  • Sigma-Aldrich. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.
  • Al-janabi, A. A. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • ResearchGate. (2015).
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Zhang, L., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research, 40(3), 152-155.
  • Khan, I., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 26(16), 4985.
  • ResearchGate. (n.d.).
  • de Oliveira, V., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 26-40.
  • Wikipedia. (n.d.). Piperazine.
  • ChemSrc. (2025). 1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride.
  • BLDpharm. (n.d.). 1-Methyl-4-(piperidin-4-ylmethyl)piperazine hydrochloride.
  • BLDpharm. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride.
  • Google Patents. (n.d.). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • PharmaCompass. (n.d.). 1-(1-methyl-piperidin-4-yl)
  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(19), 4379.
  • BenchChem. (2025). Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry.
  • Pelter, A., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 36(1), 155-158.
  • Bomann, M. D., et al. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Reddit. (2023).

Sources

An In-Depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(Pyridin-4-ylmethyl)piperazine dihydrochloride is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its structure, which combines the pharmacologically significant pyridine and piperazine scaffolds, makes it a valuable intermediate for synthesizing a wide range of biologically active molecules.[1][2] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, analytical characterization, and applications, tailored for researchers, chemists, and professionals in the field of drug development. We will explore the causality behind experimental choices, provide validated protocols, and contextualize the compound's role in the development of novel therapeutics.

Physicochemical Properties

The foundational characteristics of a compound are critical for its application in synthesis and formulation. This compound is typically supplied as a solid with purity levels of 95% or higher.[3][4] Its salt form enhances stability and solubility in aqueous media, a desirable trait for both reaction chemistry and biological assays.

A summary of its key properties is presented below.

PropertyValueSource(s)
IUPAC Name 1-(pyridin-4-ylmethyl)piperazine;dihydrochlorideN/A
CAS Number 1185314-04-8[3][4][5]
Molecular Formula C₁₀H₁₇Cl₂N₃[3][5]
Molecular Weight 250.17 g/mol [3]
Appearance White to off-white solid (typical)[4]
Solubility Freely soluble in water

Synthesis and Purification

The synthesis of this compound is a multi-step process that leverages fundamental organic reactions. The most common and efficient pathway involves the reductive amination of a piperazine precursor with a pyridine aldehyde, followed by conversion to the dihydrochloride salt. This approach offers high yields and operational simplicity.[6]

Synthetic Pathway Overview

The logical synthesis begins with two commercially available starting materials: Pyridine-4-carboxaldehyde and a mono-protected piperazine, such as tert-butyl piperazine-1-carboxylate (Boc-piperazine) .

  • Reductive Amination: Boc-piperazine is reacted with pyridine-4-carboxaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. This reagent is preferred over harsher agents like sodium borohydride as it is milder and selective for iminium ions, minimizing side reactions.

  • Deprotection: The resulting Boc-protected intermediate is treated with a strong acid, such as hydrochloric acid (HCl) in an organic solvent (e.g., methanol or dioxane). This step efficiently removes the Boc protecting group.[7]

  • Salt Formation and Isolation: The addition of excess HCl ensures the protonation of all basic nitrogen atoms (the two in the piperazine ring and the one in the pyridine ring), leading to the precipitation of the dihydrochloride salt. The final product is then isolated via filtration and purified.[6]

Sources

An In-depth Technical Guide to the Solubility Profile of 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility profile of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride, a subject of significant interest to researchers, scientists, and professionals in drug development. This document is structured to deliver not just data, but a foundational understanding of the principles governing the solubility of this pharmaceutical salt, thereby enabling informed decision-making in formulation and development processes.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of pharmaceutical science, dictating the bioavailability and therapeutic efficacy of an active pharmaceutical ingredient (API).[1] For a drug to exert its pharmacological effect, it must first be in a dissolved state at the site of absorption.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to high doses and erratic absorption.[1] Salt formation is a widely employed strategy to enhance the solubility and dissolution rate of ionizable drug candidates.[2][3] this compound, as a salt of a basic compound, is expected to exhibit significantly different solubility behavior compared to its free base, particularly in relation to pH. Understanding this profile is paramount for the development of a successful drug product.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively available in public literature, we can infer its likely properties based on the constituent moieties: a pyridine ring and a piperazine ring. Piperazine itself is freely soluble in water.[4] The dihydrochloride salt form further suggests a predisposition for aqueous solubility.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale & Significance
Molecular Formula C₁₀H₁₇Cl₂N₃Derived from the structure of the parent molecule and the dihydrochloride salt form.
Appearance White to off-white crystalline powderTypical appearance for hydrochloride salts of organic bases.
Aqueous Solubility HighThe presence of two hydrochloride moieties significantly increases the polarity and the potential for ionization in aqueous media, leading to enhanced solubility. Piperazine dihydrochloride is known to be freely soluble in water.[5][6]
pKa Multiple (estimated)The molecule has three basic nitrogen atoms: one on the pyridine ring (pKa ~5-6) and two on the piperazine ring (pKa1 ~5-6, pKa2 ~9-10).[4] These values are critical for predicting the pH-dependent solubility.
LogP Low (estimated)The high polarity imparted by the salt form suggests a low octanol-water partition coefficient, indicating hydrophilicity.

The Science Behind pH-Dependent Solubility

The solubility of an ionizable compound like 1-(Pyridin-4-ylmethyl)piperazine is intrinsically linked to the pH of the medium.[7] The molecule possesses three basic nitrogen centers that can be protonated. As a dihydrochloride salt, two of these nitrogens are protonated. The equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms is governed by the Henderson-Hasselbalch equation.

At low pH (acidic conditions), all three nitrogen atoms will be protonated, resulting in a highly charged and, therefore, highly water-soluble species. As the pH increases, the nitrogen atoms will sequentially deprotonate according to their respective pKa values. This deprotonation reduces the overall charge of the molecule, leading to a decrease in its aqueous solubility. The lowest solubility is expected at a pH where the molecule is predominantly in its neutral, free base form.[8]

Caption: Relationship between pH and the ionization state of 1-(Pyridin-4-ylmethyl)piperazine.

Experimental Protocols for Determining the Solubility Profile

A thorough understanding of the solubility profile requires a multi-faceted experimental approach. The following protocols outline the key experiments for characterizing the solubility of this compound.

Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility.[8]

Protocol:

  • Preparation: Prepare saturated solutions by adding an excess of this compound to various solvents in sealed vials. A range of solvents should be tested, including water, buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions), and relevant organic solvents (e.g., ethanol, methanol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

  • Phase Separation: Filter the aliquot through a suitable filter (e.g., 0.22 µm) to remove any undissolved particles. Care must be taken to avoid filter sorption, especially with hydrophobic compounds.[7]

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

pH-Solubility Profiling

This experiment systematically evaluates the solubility of the compound across a wide pH range.

Protocol:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1 to 10).

  • Equilibrium Solubility Determination: Perform the shake-flask method as described in section 4.1 in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. This will generate a pH-solubility profile, which is crucial for predicting the in vivo dissolution behavior.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound when a precipitate first forms from a supersaturated solution, often prepared by dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer.[7]

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Serial Dilution: Add the stock solution to a series of aqueous buffers at different pH values in a microplate format.

  • Precipitation Detection: Monitor the solutions for the appearance of a precipitate over time using a nephelometric or turbidimetric method.[7]

  • Concentration Determination: The concentration at which precipitation is first observed is the kinetic solubility.

Solubility_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Define Solvents & pH Range B Prepare Stock Solutions A->B C Validate Analytical Method (HPLC) A->C D Equilibrium Solubility (Shake-Flask) B->D E pH-Solubility Profiling B->E F Kinetic Solubility (Turbidimetry) B->F G Quantify Concentration (HPLC) D->G E->G I Determine Kinetic Solubility F->I H Plot pH vs. Log(Solubility) G->H J Generate Final Solubility Profile H->J I->J

Caption: Experimental workflow for determining the solubility profile.

Illustrative Solubility Data

The following table presents a hypothetical but scientifically plausible solubility profile for this compound, based on the principles discussed.

Table 2: Illustrative Solubility Profile of this compound

Solvent/MediumEstimated Solubility (mg/mL)Comments
Water> 200Expected to be very soluble due to the dihydrochloride salt form.
0.1 M HCl (pH ~1)> 250Highest solubility is anticipated in highly acidic conditions where the molecule is fully protonated.
pH 4.5 Acetate Buffer~150Solubility starts to decrease as the pH approaches the pKa of the pyridine nitrogen.
pH 6.8 Phosphate Buffer~50A significant decrease in solubility is expected as the piperazine nitrogens begin to deprotonate.
pH 7.4 Phosphate Buffer~30Further decrease in solubility at physiological pH.
Ethanol~10Expected to have moderate solubility in polar organic solvents.
Dichloromethane< 0.1Poorly soluble in non-polar organic solvents.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of this compound. The pH-dependent nature of its solubility is a critical factor that must be carefully considered during the formulation development process. While the provided data is illustrative, the outlined experimental protocols offer a robust approach for obtaining precise and accurate solubility data. Future work should focus on generating empirical data to validate these estimations and further investigate the solid-state properties of this compound, such as polymorphism, which can also significantly impact solubility and stability.

References

  • Serajuddin, A. T. M. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(10), 2845-2859. [Link][2]

  • Serajuddin, A. T. M. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. ResearchGate. [Link][3]

  • Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 34-41. [Link][7]

  • Prajapati, R., & Wadher, K. (2020). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-5. [Link][1]

  • Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link][8]

  • Chemsrc. (2022, August 25). 1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Pyridyl)piperazine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. PubChem. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Piperazine. Retrieved from [Link][4]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-4-(piperidin-4-ylmethyl)piperazine. PubChem. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Piperazine. AERU. Retrieved from [Link]

  • Whitehead, K. A., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Pharmaceutical Research, 33(2), 345-356. [Link]

  • Science.gov. (n.d.). piperazines: Topics by Science.gov. Retrieved from [Link]

  • Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry Letters, 62, 128646. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine Dihydrochloride. PubChem. Retrieved from [Link][5]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINE. Retrieved from [Link]

  • G.AMPHRAY LABORATORIES. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link][6]

  • Acros Pharmatech. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride. Retrieved from [Link]

Sources

A Technical Guide to 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides an in-depth technical overview of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride, a heterocyclic compound of significant interest in neuropharmacology. By leveraging the privileged structural motifs of both pyridine and piperazine, this molecule serves as a versatile chemical scaffold and a valuable tool for researchers in drug discovery and development.[1][2][3] This document delineates its physicochemical properties, synthesis, core neuropharmacological profile, and practical applications. It further provides detailed, field-proven experimental protocols for its characterization, including in vitro receptor binding assays and in vivo behavioral models, designed to equip researchers with the knowledge to effectively integrate this compound into their workflows.

Introduction: The Significance of Privileged Scaffolds

In the landscape of central nervous system (CNS) drug discovery, certain molecular frameworks, known as "privileged scaffolds," appear with remarkable frequency in biologically active compounds. The piperazine ring is one such scaffold, forming the core of numerous approved drugs for neurological and psychiatric conditions.[2] Its conformational flexibility and ability to present substituents in specific spatial orientations allow for fine-tuning of interactions with diverse biological targets.[2] Similarly, the pyridine ring is a bioisostere of a phenyl group but with a nitrogen atom that can act as a hydrogen bond acceptor, significantly influencing a molecule's pharmacological profile and metabolic stability.[3]

This compound combines these two powerful moieties. This unique structure makes it a crucial intermediate for synthesizing novel therapeutic agents and a valuable probe for exploring the complex signaling pathways of the CNS, particularly those involving serotonergic, dopaminergic, and GABAergic systems.[1][4] This guide serves as a comprehensive resource for scientists aiming to harness its potential in neuropharmacological research.

Physicochemical Profile and Synthesis

Core Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to experimental design, ensuring proper handling, storage, and formulation. The dihydrochloride salt form of 1-(Pyridin-4-ylmethyl)piperazine enhances its stability and aqueous solubility, making it suitable for a wide range of biological assays.

PropertyValueSource
Molecular Formula C10H15N3 · 2HCl[1] (base)
Molecular Weight 249.17 g/mol Calculated
CAS Number (Base) 62089-74-1[1]
Appearance Colorless to yellow liquid (base form)[1]
Solubility Soluble in water[5]
Storage Store at 0-8°C[1]
General Synthesis Pathway

The synthesis of 1-(Pyridin-4-ylmethyl)piperazine typically involves a nucleophilic substitution or reductive amination reaction. A common approach is the reaction between a piperazine derivative and a pyridine derivative containing a suitable leaving group. The subsequent conversion to the dihydrochloride salt is achieved by treating the free base with hydrochloric acid.

A representative synthesis workflow is outlined below. The choice of protecting groups (e.g., Boc on the piperazine) is a critical experimental consideration to prevent side reactions and ensure regioselectivity.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation P1 N-Boc-piperazine P3 Intermediate Amine P1->P3 + P2 Pyridine-4-carboxaldehyde P2->P3 Reducing Agent (e.g., NaBH(OAc)3) P4 1-(Pyridin-4-ylmethyl)piperazine (Free Base) P3->P4 Acidic Conditions (e.g., TFA or HCl) P5 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride P4->P5 2 eq. HCl in solvent (e.g., Methanol)

Caption: Generalized synthetic workflow for this compound.

Core Neuropharmacological Profile

The pharmacological activity of this compound is derived from its constituent parts. Derivatives of this scaffold have shown affinity for multiple receptor systems implicated in mood, cognition, and behavior.

Postulated Mechanisms and Targets

Based on extensive literature on related piperazine and pyridine compounds, 1-(Pyridin-4-ylmethyl)piperazine is a scaffold for ligands targeting several key CNS receptors:

  • Serotonin (5-HT) Receptors: Many piperazine derivatives are potent ligands for serotonin receptors, particularly the 5-HT1A subtype, which is a key target for anxiolytic and antidepressant drugs.[2][6] Agonism or partial agonism at this receptor can modulate downstream signaling and neuronal firing.

  • Dopamine (D) Receptors: The piperazine moiety is also found in numerous antagonists of D2 and D3 dopamine receptors, a mechanism central to the action of antipsychotic medications.[7] Selective D3 antagonists are being investigated for their potential in treating substance use disorders.[7]

  • GABA Receptors: While the primary mechanism of piperazine in vertebrates is not GABAergic paralysis as it is in helminths, the piperazine core can be functionalized to interact with GABA-A receptors.[8][9] Modulation of the GABAergic system, the primary inhibitory system in the brain, is the basis for the action of many anxiolytic and sedative drugs.[4]

The diagram below illustrates a simplified signaling cascade for a G-protein coupled receptor (GPCR) like the 5-HT1A receptor, a likely target for derivatives of this compound.

G cluster_0 cluster_1 cluster_2 Ligand Piperazine Derivative Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Ion channel modulation) PKA->Response

Caption: Postulated GPCR signaling pathway for a 5-HT1A receptor agonist.

Applications in Neuropharmacology Research

The primary utility of this compound is twofold:

  • Chemical Building Block: It serves as a key starting material or intermediate in multi-step syntheses of novel, more complex molecules with tailored pharmacological profiles.[1] Researchers can modify the second nitrogen of the piperazine ring to explore structure-activity relationships (SAR) for specific CNS targets.

  • Pharmacological Tool Compound: In its own right, it can be used as a ligand in biochemical and pharmacological assays to characterize receptor binding sites or to serve as a reference compound in the development of new therapeutics.[1]

Its applications span research into several neurological disorders, including anxiety, depression, psychosis, and neurodegenerative diseases.[2][4][10]

Key Experimental Methodologies

To characterize the neuropharmacological profile of this compound or its derivatives, a combination of in vitro and in vivo assays is essential. The following protocols are foundational.

In Vitro Characterization: Radioligand Binding Assay

This assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor. It measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.

Causality and Rationale:

  • System: HEK-293 or CHO cells stably transfected to express a single receptor subtype (e.g., human 5-HT1A) are used to ensure target specificity and isolate the interaction from confounding variables in a complex system.

  • Radioligand: A high-affinity, receptor-selective radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) is used as a tracer.

  • Principle: The law of mass action governs the competition. A more potent test compound will displace the radioligand at a lower concentration, resulting in a lower IC50 value, which is then used to calculate the binding affinity constant (Ki).

Step-by-Step Protocol:

  • Membrane Preparation: Culture transfected cells to high density, harvest, and homogenize in an appropriate buffer (e.g., Tris-HCl). Centrifuge to pellet the membranes and wash several times to remove endogenous ligands. Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and cell membranes.

  • Competition: Add varying concentrations of the test compound (this compound) across a wide logarithmic range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Controls:

    • Total Binding: Wells with buffer, radioligand, and membranes only (no competitor).

    • Non-Specific Binding (NSB): Wells with buffer, radioligand, membranes, and a high concentration of a known, non-labeled competitor (e.g., 10 µM serotonin for 5-HT1A) to saturate all specific binding sites.

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Start Start: Prepare Reagents (Membranes, Radioligand, Compound) Setup Set up 96-well plate: - Total Binding - Non-Specific Binding - Competition Wells Start->Setup Incubate Incubate to Equilibrium (e.g., 60 min @ 25°C) Setup->Incubate Harvest Rapid Filtration (Separate Bound from Free) Incubate->Harvest Count Scintillation Counting (Measure Radioactivity) Harvest->Count Analyze Data Analysis: - Calculate IC50 - Calculate Ki Count->Analyze End End: Determine Receptor Affinity Analyze->End

Caption: Experimental workflow for a radioligand binding assay.

In Vivo Assessment: Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used rodent behavioral test to screen for potential antidepressant efficacy. It is based on the principle that animals will cease attempts to escape an inescapable, stressful situation (a cylinder of water), adopting an immobile posture. Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility.

Causality and Rationale:

  • Model: The test induces a state of behavioral despair or learned helplessness in rodents, which is considered to have some predictive validity for clinical antidepressant effects.

  • Mechanism: Compounds that modulate monoaminergic systems (serotonin, norepinephrine, dopamine), a hallmark of many antidepressants, typically reduce immobility time. This provides a functional, whole-organism readout of the compound's CNS activity.

  • Controls: A vehicle control group establishes the baseline immobility. A positive control group (e.g., treated with a known antidepressant like Fluoxetine) validates the assay's sensitivity.

Step-by-Step Protocol:

  • Habituation (Optional but Recommended): On day 1, place mice individually into a glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm for a 15-minute pre-swim session. This increases the immobility on the test day.

  • Drug Administration: On day 2, administer the test compound (e.g., 10, 30, 50 mg/kg), vehicle, or positive control via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test session.

  • Test Session: Place the animals back into the water-filled cylinders for a 6-minute session.

  • Behavioral Scoring: Record the session with a video camera. A trained observer, blind to the treatment groups, should score the last 4 minutes of the session. The key behavior measured is immobility , defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: Calculate the total duration of immobility for each animal. Compare the mean immobility times between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time suggests an antidepressant-like effect.

Conclusion and Future Directions

This compound is more than a simple chemical; it is a strategic tool for neuropharmacology research. Its structure provides a validated starting point for the rational design of novel CNS-active agents. By understanding its fundamental properties and employing robust experimental methodologies as described in this guide, researchers can effectively probe the intricate mechanisms of neurological function and dysfunction.

Future research should focus on building libraries of derivatives from this scaffold and screening them against a wider array of CNS targets, including less-explored receptors and ion channels. Combining these pharmacological studies with advanced in vivo models and pharmacokinetic profiling will be crucial in translating the potential of this privileged scaffold into next-generation therapeutics for neurological disorders.

References

  • Wikipedia. (2024). Piperazine. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?. [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ResearchGate. (2016). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. [Link]

  • Ramos-Hernández, et al. (2016). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]

  • Kumar, V., et al. (2006). Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin- 1-yl]butyl}-4-methyl-2H-[1][5][9]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand. Journal of Medicinal Chemistry. [Link]

  • van der Mey, M., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine alkaloids with activity in the central nervous system. [Link]

  • Faria, A. C. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets. [Link]

  • National Center for Biotechnology Information. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. [Link]

Sources

An In-Depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride. Moving beyond a simple data sheet, this document elucidates the compound's core functionalities, strategic importance in molecular design, and practical, field-tested methodologies for its application in the synthesis of novel therapeutic agents.

Strategic Overview: The "Privileged" Pyridylpiperazine Scaffold

This compound is more than a mere synthetic intermediate; it represents a "privileged scaffold" in medicinal chemistry. The constituent parts—a pyridine ring, a methylene linker, and a piperazine core—each contribute distinct physicochemical and pharmacokinetic properties that are highly sought after in modern drug design. The piperazine moiety, a six-membered ring with two opposing nitrogen atoms, often imparts improved aqueous solubility and oral bioavailability.[1] The pyridine ring provides a key site for hydrogen bonding and can significantly influence a molecule's interaction with biological targets.[2]

This unique combination makes the pyridylpiperazine core a versatile building block for developing drugs targeting a wide array of biological systems, particularly in neuropharmacology and oncology.[2] Researchers leverage this scaffold to create compounds that can modulate neurotransmitter systems or inhibit tumor growth.[2]

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical characteristics is paramount for its effective use in research and development.

PropertyValueSource
Molecular Formula C₁₀H₁₇Cl₂N₃N/A
Molecular Weight 250.17 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in waterN/A
Storage Store at room temperature, away from moisture. Keep container tightly closed.N/A

Note: As a dihydrochloride salt, the compound exhibits enhanced stability and solubility in aqueous media compared to its freebase form, making it highly suitable for a variety of experimental conditions.

Synthesis and Derivatization: A Methodological Deep Dive

The true utility of this compound lies in its capacity for facile derivatization. The secondary amine of the piperazine ring serves as a versatile nucleophile for a wide range of chemical transformations.

General Synthetic Workflow

The synthesis of derivatives typically involves the reaction of the piperazine nitrogen with various electrophiles. A common approach is reductive amination or N-alkylation.

G cluster_reactants Reactants cluster_reaction Reaction Conditions A 1-(Pyridin-4-ylmethyl)piperazine C Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) A->C Reductive Amination B Aldehyde or Ketone (R-CHO or R-CO-R') B->C E N-Substituted Pyridinylpiperazine Derivative C->E D Solvent (e.g., Dichloromethane, Methanol) D->C

Caption: A generalized workflow for the reductive amination of 1-(Pyridin-4-ylmethyl)piperazine.

Protocol: Synthesis of a Hypothetical Bioactive Derivative

This protocol outlines a representative synthesis of an N-substituted derivative, illustrating the practical application of this research chemical.

Objective: To synthesize N-((1-(pyridin-4-ylmethyl)piperazin-4-yl)methyl)benzamide, a hypothetical compound for screening in a receptor binding assay.

Materials:

  • This compound

  • 2-Oxo-2-(phenylamino)acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Freebasing the Starting Material: To a solution of this compound in water, add saturated sodium bicarbonate solution dropwise until the pH is basic (pH > 8). Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the freebase.

  • Reductive Amination: Dissolve the freebased 1-(Pyridin-4-ylmethyl)piperazine and 1.1 equivalents of 2-oxo-2-(phenylamino)acetaldehyde in dichloromethane. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add 1.5 equivalents of sodium triacetoxyborohydride portion-wise over 15 minutes. Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery: Targeting Diverse Pathologies

The pyridylpiperazine scaffold is a cornerstone in the development of a wide range of therapeutic agents. The following examples highlight the versatility of this chemical motif.

Neuropharmacology

The piperazine core is a common feature in many centrally active agents due to its ability to cross the blood-brain barrier. Derivatives of 1-(Pyridin-4-ylmethyl)piperazine have been explored as:

  • Dopamine D3 Receptor Ligands: These are investigated for their potential in treating substance abuse disorders.

  • Kappa Opioid Receptor Ligands: These have potential applications in the management of pain and mood disorders.[3]

Oncology

In cancer research, pyridylpiperazine derivatives are utilized to develop:

  • Enzyme Inhibitors: For instance, they can serve as a basis for the synthesis of farnesyl-protein transferase inhibitors, which are explored as anti-cancer agents.[4]

Metabolic Disorders

The structural features of pyridylpiperazine derivatives make them suitable candidates for:

  • DPP-IV Inhibitors: These are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes.[5]

G cluster_derivatives Bioactive Derivatives cluster_applications Therapeutic Areas A 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride B Dopamine D3 Receptor Ligands A->B C Kappa Opioid Receptor Ligands A->C D Farnesyl-Protein Transferase Inhibitors A->D E DPP-IV Inhibitors A->E F Neuropharmacology B->F C->F G Oncology D->G H Metabolic Disorders E->H

Caption: The central role of 1-(Pyridin-4-ylmethyl)piperazine in developing diverse bioactive compounds.

Analytical Characterization

Robust analytical methods are crucial for verifying the identity and purity of this compound and its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

  • Mass Spectrometry (MS): Provides accurate molecular weight determination.

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity and for purification.

Safety and Handling

As with all research chemicals, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear appropriate gloves, lab coat, and eye protection.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important research chemical that offers a reliable and versatile platform for the synthesis of novel, biologically active compounds. Its favorable physicochemical properties and straightforward derivatization make it an invaluable tool for medicinal chemists and drug discovery scientists. A thorough understanding of its chemistry and applications, as outlined in this guide, will empower researchers to fully leverage its potential in the quest for new and improved therapeutics.

References

  • Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 12(3), 303–309.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8893, Piperazine dihydrochloride. Available from: [Link]

  • Patsnap. (2024). What is the mechanism of Piperazine? Patsnap Synapse. Available from: [Link]

  • Wikipedia. (2024). Piperazine. In Wikipedia. Available from: [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(5), e14537.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. Available from: [Link]

  • PharmaCompass. (n.d.). 1-(1-methylpiperidine-4-yl)-piperazine. Available from: [Link]

  • Therapeutic Target Database. (n.d.). 1-(4-Pyridyl)piperazine. Available from: [Link]

  • Google Patents. (2003). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. WO2003010160A2.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70517, 1-(4-Pyridyl)piperazine. Available from: [Link]

  • Shim, J. Y., et al. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry, 45(7), 1447–1459.
  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369956.
  • Szardenings, A. K., et al. (1996). 3-[(1-pyrrolidinyl)-methyl]-1-piperazinecarboxylate ([11C]GR89696): synthesis and in vivo binding to kappa opiate receptors. Journal of Medicinal Chemistry, 39(14), 2735–2740.
  • Bishop, W. R., et al. (1998). Inhibitors of Farnesyl Protein Transferase. Synthesis and Biological Activity of Amide and Cyanoguanidine Derivatives Containing a 5,11-dihydro[2]benzthiepin, Benzoxepin, and Benzazepin [4,3-b]pyridine Ring System. Bioorganic & Medicinal Chemistry Letters, 8(18), 2521–2526.

  • National Center for Biotechnology Information. PubChem Bioassay Summary for AID 461227. Available from: [Link]

  • Eder, M., et al. (2024). N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1.
  • van der Mey, M., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry, 48(3), 859–873.
  • Al-Masoudi, N. A., et al. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Letters in Drug Design & Discovery, 17(7), 893-903.
  • da Silva, E. T., et al. (2024). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega, 9(3), 3953–3965.
  • Morini, G., et al. (2005). Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(15), 3531–3535.

Sources

The Pyridin-Piperazine Moiety: A Privileged Scaffold in Modern Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The confluence of a pyridine ring and a piperazine core creates a chemical scaffold of profound significance in contemporary oncology research. This guide delves into the multifaceted roles of 1-(Pyridin-4-ylmethyl)piperazine and its derivatives as a foundational structure in the design of novel anti-cancer therapeutics. We will explore the synthetic strategies, delve into the intricate mechanisms of action targeting key oncogenic pathways, and provide detailed, field-proven protocols for the preclinical evaluation of these compounds. This document is intended to serve as a comprehensive resource for researchers aiming to harness the therapeutic potential of this versatile chemical entity.

Introduction: The Strategic Importance of the Pyridin-Piperazine Scaffold

The pyridin-piperazine core is a recurring motif in a multitude of clinically relevant pharmaceuticals, owing to its favorable physicochemical and pharmacokinetic properties. The pyridine ring, a bioisostere of a phenyl group, offers a basic nitrogen atom that can engage in crucial hydrogen bonding interactions with biological targets and enhance aqueous solubility. The piperazine linker provides a flexible yet constrained spacer, allowing for optimal positioning of pharmacophoric elements to achieve high-affinity binding to target proteins. In the context of cancer research, this scaffold has been successfully employed to develop inhibitors of key oncogenic drivers, including protein kinases and metabolic enzymes.

Derivatives of this core structure have demonstrated significant potential in targeting a range of cancers. For instance, various piperazine derivatives have shown antiproliferative effects against diverse cancer cell lines, including those of the breast, colon, and lung.[1] Furthermore, the adaptability of the piperazine nitrogen atoms allows for the introduction of various substituents to fine-tune potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties.

Synthetic Strategies and Chemical Properties

The synthesis of 1-(pyridin-4-ylmethyl)piperazine and its analogues can be achieved through several established synthetic routes. A common and efficient method involves the reductive amination of piperazine with pyridine-4-carboxaldehyde. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields.

Alternatively, nucleophilic substitution of a halogenated pyridine, such as 4-(chloromethyl)pyridine, with piperazine offers another viable synthetic pathway. The choice of synthetic route often depends on the desired scale of production and the nature of other functional groups present in the molecule.

From a chemical perspective, the dihydrochloride salt form of 1-(pyridin-4-ylmethyl)piperazine is often preferred for research and development purposes. The salt formation enhances the compound's stability and aqueous solubility, which are critical for in vitro and in vivo studies.

Mechanisms of Action in Oncology

The true power of the pyridin-piperazine scaffold lies in its ability to be tailored to interact with a variety of oncogenic targets. Research has illuminated several key mechanisms through which these compounds exert their anti-cancer effects.

Protein Kinase Inhibition

A predominant application of the pyridin-piperazine moiety is in the design of protein kinase inhibitors. Dysregulation of protein kinase activity is a hallmark of many cancers. The scaffold can be elaborated to target the ATP-binding pocket of specific kinases. For example, derivatives have been developed as potent inhibitors of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in human cancers.[2] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

PI3K_Pathway_Inhibition Figure 1: Inhibition of the PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Pyridin-Piperazine Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling cascade by a pyridin-piperazine derivative.

Modulation of Cancer Metabolism

Cancer cells exhibit altered metabolic pathways to sustain their rapid growth and proliferation. The M2 isoform of pyruvate kinase (PKM2) is a key regulator of cancer metabolism and is considered a promising therapeutic target.[3] Certain sulfonamide derivatives incorporating a pyridin-ylmethyl piperazine moiety have been identified as potent activators of PKM2.[3] Activation of PKM2 can reprogram cancer cell metabolism, leading to reduced proliferation and tumor growth.

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a cornerstone of many cancer therapies. Piperazine-containing compounds have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[4][5] This can involve the activation of caspases, such as caspase-8, and the arrest of the cell cycle, preventing cancer cells from dividing.[4][5]

Apoptosis_Induction Figure 2: Induction of Apoptosis by Piperazine Derivatives Compound Piperazine Derivative Extrinsic Extrinsic Pathway (e.g., Death Receptors) Compound->Extrinsic Activates Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic Activates Caspase8 Caspase-8 Extrinsic->Caspase8 Activates Caspase9 Caspase-9 Intrinsic->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Western_Blot_Workflow Figure 3: Western Blot Workflow for Target Validation start Cell Lysis & Protein Quantification sds_page SDS-PAGE (Protein Separation) start->sds_page transfer Protein Transfer (to PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: A streamlined workflow for Western blot analysis.

Pharmacokinetics and In Vivo Efficacy

While in vitro studies provide valuable initial data, the ultimate test of a compound's therapeutic potential lies in its in vivo performance. The pharmacokinetic properties of piperazine derivatives, including their absorption, distribution, metabolism, and excretion (ADME), are critical determinants of their efficacy. [6]Studies in animal models, such as xenograft models where human tumor cells are implanted into immunocompromised mice, are essential to evaluate the anti-tumor activity of these compounds in a physiological setting.

Conclusion and Future Directions

The 1-(pyridin-4-ylmethyl)piperazine scaffold represents a highly privileged structure in the field of cancer drug discovery. Its synthetic tractability and the ability to modulate its properties to target a wide range of oncogenic drivers make it an invaluable starting point for the development of novel therapeutics. Future research will likely focus on further optimizing the selectivity of these compounds to minimize off-target effects and on exploring their use in combination with other anti-cancer agents to overcome drug resistance. The continued exploration of this versatile chemical entity holds great promise for the future of oncology.

References

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2024). International Journal of Molecular Sciences, 25(2), 1069. [Link]

  • Li, R., Ning, X., He, J., et al. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorganic Chemistry, 108, 104653. [Link]

  • Zhang, L., Balan, G., Barreiro, G., et al. (2014). Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Journal of Medicinal Chemistry, 57(3), 861-877. [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[1][7][8]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2020). European Journal of Medicinal Chemistry, 199, 112379. [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). Pakistan Journal of Pharmaceutical Sciences, 29(2 Suppl), 739-745. [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). Pharmaceuticals, 12(1), 7. [Link]

  • Synthesis method of di(4-methylpiperazine-1-yl) ketone. (2022).
  • Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.
  • Mechanism of action of novel piperazine containing compound toxicant against human liver cancer cells. (2016). ResearchGate. [Link]

  • Piperazine Summary Report (3). (2002). European Medicines Agency. [Link]

  • 4-(3-((Pyridin-4-ylmethyl)amino)-t[1][7][8]riazolo[4,3-b]t[1][7][8]riazin-6-yl)phenol: an improved anticancer agent in hepatocellu. (n.d.). CentAUR. Retrieved January 21, 2026, from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. (2016). ResearchGate. [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. (2024). ChemMedChem. [Link]

  • Piperazinyl fragment improves anticancer activity of Triapine. (2017). Oncotarget, 8(59), 99858-99874. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2021). Frontiers in Pharmacology, 12, 775418. [Link]

  • Piperidin-4-ylpiperazine compounds for the treatment of hcv infection. (2010).
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

Sources

Methodological & Application

1-(Pyridin-4-ylmethyl)piperazine dihydrochloride experimental protocols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals working with this compound. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will cover its synthesis, purification, quality control, and a representative biological screening application, grounded in authoritative scientific principles.

Compound Profile and Significance

1-(Pyridin-4-ylmethyl)piperazine is a heterocyclic compound featuring a pyridine ring linked to a piperazine nucleus via a methylene bridge. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it highly suitable for experimental applications in biological systems.

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its presence often confers favorable pharmacokinetic properties. The pyridinylmethyl moiety can engage in various biological interactions, including hydrogen bonding and π-stacking, making this scaffold a valuable starting point for library synthesis and lead optimization in drug discovery. Derivatives of the closely related N-(pyridin-4-yl)piperazine have been investigated as potent Rho kinase inhibitors, suggesting potential applications in neurological disorders.[2]

Table 1: Physicochemical Properties of 1-(Pyridin-4-ylmethyl)piperazine and its Dihydrochloride Salt

PropertyValue (for Free Base)Value (for Dihydrochloride Salt)Data Source
Molecular Formula C₁₀H₁₅N₃C₁₀H₁₇Cl₂N₃Calculated
Molecular Weight 177.25 g/mol 250.16 g/mol Calculated
Appearance Pale yellow solid (typical)White to off-white crystalline solid (expected)General Observation
Solubility Soluble in organic solvents (DCM, Methanol)Freely soluble in water, soluble in methanol[1]
pKa (Predicted) 9.55 ± 0.10 (most basic)Not Applicable[3]

Health, Safety, and Handling

Working with piperazine derivatives requires strict adherence to safety protocols. The free base form and related compounds are classified as corrosive and can cause severe skin burns and eye damage.[4] The dihydrochloride salt, while generally more stable, should be handled with the same level of care.

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid all direct contact with skin and eyes.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Protocol I: Synthesis and Characterization

This section details the synthesis of 1-(Pyridin-4-ylmethyl)piperazine free base via reductive amination, followed by its conversion to the stable dihydrochloride salt. Reductive amination is a robust and widely used method for forming C-N bonds.

Principle of Synthesis

The synthesis proceeds in two main stages. First, piperazine reacts with pyridine-4-carboxaldehyde to form a transient iminium ion intermediate. This intermediate is then reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride (STAB), to yield the desired 1-(Pyridin-4-ylmethyl)piperazine. The choice of STAB is critical; it is less reactive towards carbonyl groups than other borohydrides and performs well in acidic conditions, which catalyze iminium ion formation. The purified free base is then treated with hydrochloric acid to precipitate the dihydrochloride salt.

Visualized Synthesis Workflow

A Step 1: Reactant Mixing Pyridine-4-carboxaldehyde + Piperazine in Dichloromethane (DCM) B Step 2: Reductive Amination Add Sodium Triacetoxyborohydride (STAB) Stir at room temp for 12-18h A->B C Step 3: Reaction Quench Add saturated aq. NaHCO₃ B->C D Step 4: Extraction Extract with DCM (3x) C->D E Step 5: Purification (Free Base) Combine organic layers, dry (Na₂SO₄), concentrate, and purify via column chromatography D->E F Purified Free Base 1-(Pyridin-4-ylmethyl)piperazine E->F G Step 6: Salt Formation Dissolve free base in Methanol Add ethereal HCl solution F->G H Step 7: Isolation Collect precipitate by filtration Wash with cold ether, dry under vacuum G->H I Final Product 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride H->I cluster_results Product Synthesized Product NMR ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) Product->NMR MS Mass Spectrometry (LC-MS) (Molecular Weight Verification) Product->MS HPLC High-Performance Liquid Chromatography (HPLC) (Purity Assessment >95%) Product->HPLC NMR->Result MS->Result HPLC->Result RhoA Active RhoA-GTP ROCK Rho Kinase (ROCK) RhoA->ROCK Activates Substrate Substrates (e.g., LIMK, MLC) ROCK->Substrate Phosphorylates Effect Neurite Retraction & Cytoskeletal Contraction Substrate->Effect Inhibitor 1-(Pyridin-4-ylmethyl)piperazine (Hypothetical Inhibitor) Inhibitor->ROCK Inhibits A Step 1: Cell Seeding Seed HeLa cells in a 96-well plate (e.g., 5,000 cells/well) B Step 2: Compound Preparation Prepare serial dilutions of the test compound in culture medium A->B C Step 3: Dosing Add compound dilutions to cells Incubate for 48-72 hours B->C D Step 4: MTT Addition Add MTT reagent to each well Incubate for 2-4 hours C->D E Step 5: Solubilization Add DMSO or solubilization buffer to dissolve formazan crystals D->E F Step 6: Absorbance Reading Read absorbance at ~570 nm using a microplate reader E->F G Step 7: Data Analysis Calculate % viability vs. control Determine IC₅₀ value F->G

Sources

Application Notes and Protocols for the Analytical Characterization of 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Pyridin-4-ylmethyl)piperazine dihydrochloride is a significant chemical entity in modern pharmaceutical development, often serving as a crucial intermediate in the synthesis of a variety of bioactive molecules.[1] Its structure, which combines a pyridine ring with a piperazine core, makes it a valuable building block for developing novel therapeutics, particularly in the fields of neuropharmacology and oncology.[1] The purity and quality of this intermediate are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are essential for its characterization, purity assessment, and stability evaluation.

This comprehensive guide provides a suite of detailed application notes and protocols for the analytical characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document offers not just procedural steps but also the underlying scientific rationale for methodological choices, ensuring a deep and practical understanding of the analytical workflow. The methods described herein are developed based on established principles of analytical chemistry and are adaptable for routine quality control and advanced research applications.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.

PropertyValue/InformationSource/Justification
Molecular FormulaC₁₀H₁₅N₃ · 2HCl-
Molecular Weight250.17 g/mol -
AppearanceWhite to off-white solidTypical for hydrochloride salts of organic bases.
SolubilityFreely soluble in water and methanol.The dihydrochloride salt form significantly enhances aqueous solubility. Piperazine and its derivatives are generally soluble in polar protic solvents.[2]
pKaEstimated pKa₁ ~4-5 (pyridinium ion), pKa₂ ~8-9 (piperazinium ion)Based on the pKa values of pyridine and piperazine. The exact values should be determined experimentally.
Structural Elucidation: A Multi-technique Approach

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques.

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical.

¹H NMR Spectroscopy Protocol

  • Objective: To confirm the proton environment of the molecule.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O) or Methanol-d₄. The choice of solvent is crucial; D₂O is often preferred for hydrochloride salts to ensure complete dissolution and to exchange labile protons (N-H), which can simplify the spectrum.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Expected Chemical Shifts (in D₂O):

    • Pyridyl Protons: Two distinct signals in the aromatic region, typically between δ 8.5-9.0 ppm (protons ortho to the nitrogen) and δ 7.5-8.0 ppm (protons meta to the nitrogen), both appearing as doublets.

    • Methylene Bridge (-CH₂-): A singlet at approximately δ 4.5-5.0 ppm.

    • Piperazine Protons: Two broad signals corresponding to the four protons on each side of the piperazine ring, typically in the range of δ 3.0-4.0 ppm. The dihydrochloride form will cause significant deshielding of these protons.

¹³C NMR Spectroscopy Protocol

  • Objective: To confirm the carbon framework of the molecule.

  • Instrumentation: 100 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: As per the ¹H NMR protocol.

  • Data Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • Expected Chemical Shifts (in D₂O):

    • Pyridyl Carbons: Signals in the aromatic region (δ 120-160 ppm).

    • Methylene Bridge Carbon: A signal around δ 55-65 ppm.

    • Piperazine Carbons: Signals in the aliphatic region (δ 40-50 ppm).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

  • Objective: To determine the molecular weight of the free base.

  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Triple Quadrupole).

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent such as methanol or a mixture of water and acetonitrile with 0.1% formic acid to promote ionization.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺, where M is the free base (1-(Pyridin-4-ylmethyl)piperazine), at an m/z of approximately 178.13. The fragmentation pattern can be studied using tandem MS (MS/MS), with expected cleavages at the C-N bonds of the piperazine ring and the benzyl-piperazine bond.[3]

Chromatographic Methods for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.

Rationale for Method Development

1-(Pyridin-4-ylmethyl)piperazine is a polar, basic compound. This presents a challenge in reversed-phase HPLC, as it can lead to poor peak shape and retention due to interactions with residual silanols on the silica-based stationary phase. To overcome this, the following strategies are employed in the proposed method:

  • Low pH Mobile Phase: A low pH (around 2-3) ensures that the amine functionalities are protonated, which improves peak shape and reduces tailing.[4]

  • Ion-Pairing Reagent: While not always necessary, an ion-pairing reagent can be used to improve the retention of highly polar basic compounds. However, for simplicity and to avoid long column equilibration times, a method without an ion-pairing reagent is prioritized.

  • End-capped C18 Column: The use of a modern, high-purity, end-capped C18 column minimizes the availability of free silanol groups, further enhancing peak symmetry.

Stability-Indicating RP-HPLC Method

This method is designed to be stability-indicating, meaning it can resolve the main peak from potential degradation products formed under stress conditions.

Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (90:10 v/v)

Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample and prepare as described for the standard solution.

Method Validation

The proposed HPLC method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4]

Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential. These studies involve subjecting the sample to various stress conditions to generate potential degradation products.[5][6]

Protocol for Forced Degradation

  • Acid Hydrolysis: Reflux the sample solution (1 mg/mL) in 0.1 N HCl at 80 °C for 8 hours.

  • Base Hydrolysis: Reflux the sample solution (1 mg/mL) in 0.1 N NaOH at 80 °C for 4 hours.

  • Oxidative Degradation: Treat the sample solution (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution (1 mg/mL) to UV light (254 nm) and visible light for 7 days.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis. The chromatograms should be examined for the resolution between the parent peak and any degradation products.

Potential Impurities

Understanding the synthetic route is crucial for identifying potential process-related impurities. A common synthesis involves the reaction of 4-(chloromethyl)pyridine with piperazine.

Potential Process-Related Impurities:

  • Piperazine: Unreacted starting material.

  • 4-(Chloromethyl)pyridine: Unreacted starting material.

  • 1,4-bis((pyridin-4-yl)methyl)piperazine: A potential by-product from the reaction of both nitrogens of piperazine with 4-(chloromethyl)pyridine.

The proposed HPLC method should be capable of separating these potential impurities from the main compound.

Gas Chromatography (GC) for Volatile Impurities

Gas chromatography can be employed to detect and quantify volatile organic impurities that may not be amenable to HPLC analysis.

GC-MS Protocol for Residual Solvents and Volatile Impurities

  • Objective: To identify and quantify residual solvents from the synthesis and other volatile impurities.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm.

  • Oven Program: 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min (hold for 5 min).

  • Injector Temperature: 250 °C.

  • Detector (MS) Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable high-boiling point solvent (e.g., DMSO) and analyze using headspace or direct injection.

Experimental Workflows and Data Presentation

Workflow for Analytical Characterization

G cluster_0 Sample Receipt and Initial Assessment cluster_1 Structural Confirmation cluster_2 Purity and Impurity Profiling cluster_3 Data Analysis and Reporting A Receive Sample of this compound B Visual Inspection & Physicochemical Properties A->B C NMR Spectroscopy (1H & 13C) B->C D Mass Spectrometry (ESI-MS) B->D E Develop & Validate Stability-Indicating RP-HPLC Method B->E H Analyze Data from all Techniques C->H D->H F Forced Degradation Studies E->F G GC-MS for Volatile Impurities E->G F->H G->H I Generate Comprehensive Certificate of Analysis H->I

Caption: Workflow for the comprehensive analytical characterization.

Workflow for HPLC Method Validation

G cluster_0 Method Development cluster_1 Validation Parameters (ICH Guidelines) cluster_2 Finalization A Optimize Chromatographic Conditions B Specificity A->B C Linearity A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E F LOD & LOQ A->F G Robustness A->G H Document Validation Report B->H C->H D->H E->H F->H G->H I Implement for Routine Analysis H->I

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride. This compound, featuring both a pyridine and a piperazine moiety, is a polar, basic substance that requires careful chromatographic conditions to achieve optimal separation and peak shape. The described reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with an acidic mobile phase and UV detection, ensuring high sensitivity, accuracy, and reproducibility for researchers, scientists, and professionals in drug development and quality control.

Introduction and Scientific Rationale

This compound is a chemical entity of interest in pharmaceutical research and development, often used as a building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structure, comprising a hydrophilic piperazine ring and a UV-active pyridine ring, presents a specific set of analytical challenges. The primary difficulty in the HPLC analysis of such polar and basic compounds is achieving adequate retention on non-polar stationary phases while maintaining symmetrical peak shapes.[1][2][3]

The method described herein is founded on the principles of reversed-phase chromatography, the most widely used separation technique in the pharmaceutical industry.[4][5] The core of this method involves partitioning the analyte between a polar mobile phase and a hydrophobic stationary phase.

Causality Behind Experimental Choices:

  • Stationary Phase Selection: A C18 (octadecyl) bonded silica column is chosen for its versatility and proven performance in retaining a wide range of compounds. While the analyte is polar, the presence of the pyridinylmethyl group provides sufficient hydrophobicity to interact with the C18 chains.

  • Mobile Phase pH Control: As a basic compound with two nitrogen-containing rings, the ionization state of 1-(Pyridin-4-ylmethyl)piperazine is highly dependent on pH.[6] Analyzing it without pH control would lead to poor peak shape (tailing) due to multiple ionic forms and undesirable interactions with residual silanols on the silica support. By employing a buffer system to maintain a low pH (e.g., pH 3.0), we ensure the analyte is consistently in its fully protonated, single ionic state. This minimizes peak tailing and provides reproducible retention times.[7][8] A common and effective buffer for this pH range is an ammonium formate buffer.[9]

  • Organic Modifier: Acetonitrile is selected as the organic component of the mobile phase. Its low viscosity leads to lower backpressure, and it generally offers good UV transparency at lower wavelengths compared to methanol.[4][10]

  • Detection Wavelength: The pyridine moiety in the analyte contains a π-electron system that strongly absorbs ultraviolet (UV) light. The UV spectrum of pyridine exhibits a distinct absorption maximum around 254-256 nm.[11][12] Therefore, setting the UV detector to 254 nm provides excellent sensitivity for the detection and quantification of the target compound.

Experimental Workflow and Protocol

The overall analytical workflow is designed for efficiency and reproducibility, moving from precise preparation of solutions to instrumental analysis and data processing.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D Load B Standard Solution Preparation E Sample Injection & Chromatographic Run B->E Inject Standard C Sample Solution Preparation C->E Inject Sample D->E Ready F Peak Integration & Identification E->F Acquire Data G Quantification & Purity Assessment F->G Process Data

Caption: HPLC analysis workflow from preparation to data processing.

Materials and Reagents
  • This compound Reference Standard (purity ≥99.5%)

  • Acetonitrile (HPLC grade)

  • Formic acid (≥99% purity)

  • Ammonium formate (≥99% purity)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filters (for mobile phase filtration)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 85% Mobile Phase A / 15% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Detailed Step-by-Step Protocols

Protocol 1: Preparation of Mobile Phase A (Aqueous Component)

  • Weigh: Accurately weigh 1.26 g of ammonium formate and transfer it to a 1000 mL volumetric flask.

  • Dissolve: Add approximately 800 mL of deionized water and swirl until the salt is fully dissolved.

  • Adjust pH: Using a calibrated pH meter, carefully add formic acid dropwise to the solution until the pH reaches 3.0 ± 0.05.

  • Dilute to Volume: Add deionized water to the 1000 mL mark.

  • Filter and Degas: Filter the buffer through a 0.45 µm membrane filter to remove particulates and degas the solution for at least 15 minutes using vacuum filtration or sonication.[7]

Protocol 2: Preparation of Standard Solution (0.5 mg/mL)

  • Weigh: Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

  • Dissolve: Add approximately 30 mL of the mobile phase (pre-mixed 85:15 A:B) to the flask.

  • Sonicate: Place the flask in an ultrasonic bath for 5 minutes to ensure complete dissolution.

  • Dilute to Volume: Allow the solution to return to room temperature, then dilute to the 50 mL mark with the mobile phase. Mix thoroughly. This is the stock standard solution.

Protocol 3: Preparation of Sample Solution (0.5 mg/mL)

  • Weigh: Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask.

  • Follow Steps 2-4 from Protocol 2 to dissolve and dilute the sample.

System Suitability and Analysis Sequence
  • Equilibrate: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Perform an injection of the mobile phase (blank) to ensure no interfering peaks are present.

  • Standard Injections: Make five replicate injections of the Standard Solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

  • Sample Injections: Inject the Sample Solution in duplicate.

  • Bracketing Standard: Inject one Standard Solution after every 6-10 sample injections to verify system stability.

Expected Results and Data Presentation

Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time may vary slightly depending on the specific C18 column and HPLC system used but should be highly reproducible.

Table 1: Typical Chromatographic Data and System Suitability Results

ParameterResultAcceptance Criteria
Retention Time (RT) ~ 4.5 minutesConsistent RT
Tailing Factor (Tf) 1.10.8 ≤ Tf ≤ 1.5
Theoretical Plates (N) > 5000> 2000
RSD of Peak Area (5 injections) 0.45%≤ 2.0%
Assay of Sample (Example) 99.8% (vs. Reference Std.)Per Specification
Total Impurities (Example) 0.15%Per Specification

The purity of the sample is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Caption: Logic diagram illustrating the method's core principles.

Conclusion

The HPLC method detailed in this application note provides a reliable and precise tool for the analysis of this compound. By carefully selecting a C18 column and controlling the mobile phase pH to maintain the analyte in a single ionic state, this protocol successfully overcomes the common challenges associated with analyzing polar basic compounds. The method is suitable for routine quality control, stability testing, and research applications, offering excellent performance in terms of peak shape, reproducibility, and sensitivity.

References

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science.
  • Lurie, I. S. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
  • Ali, J. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Rahman, M. M. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate.
  • Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho.
  • Anonymous. (2022). How do you choose a mobile phase in HPLC?. Quora.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
  • ResearchGate. (n.d.). UV-spectrum of pyridine.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
  • Geerdink, R. B., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics.
  • Ali, A., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
  • Wikipedia. (n.d.). Piperazine.

Sources

Application Notes & Protocols: A Guide to the In Vitro Assay Design for 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction & Compound Profile

1-(Pyridin-4-ylmethyl)piperazine, often used as a dihydrochloride salt for improved solubility and stability, is a versatile chemical scaffold. Its structure, featuring a piperazine ring linked to a pyridine ring, makes it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology[1]. The piperazine moiety is a common pharmacophore in many centrally acting agents. While the broader piperazine class has diverse mechanisms, including acting as GABA receptor agonists to paralyze parasites in anthelmintic drugs, specific derivatives like 1-(Pyridin-4-ylmethyl)piperazine are designed to interact with more specific targets[2][3].

Based on its structural motifs and data from analogous compounds, a primary hypothesis for the mechanism of action of 1-(Pyridin-4-ylmethyl)piperazine is its interaction with serotonin receptors, specifically as an agonist for the 5-HT1A receptor . The 5-HT1A receptor, a G protein-coupled receptor (GPCR), is a well-established target for treating anxiety and depression. Agonism at this receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

This guide provides a detailed framework for designing a comprehensive in vitro assay cascade to characterize the pharmacological activity of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride, focusing on its putative role as a 5-HT1A agonist. The protocols herein are designed to be self-validating systems, moving from primary target engagement to functional cellular consequences.

The Assay Cascade: A Rationale-Driven Approach

To thoroughly characterize a compound, a tiered approach is essential. We will progress from confirming direct binding at the hypothesized target to measuring the functional impact of that binding event in a cellular context.

  • Primary Assay: Radioligand Binding Assay. This assay directly assesses the ability of the test compound to bind to the 5-HT1A receptor. It is the foundational experiment to confirm target engagement and determine the compound's affinity (Ki).

  • Functional Assay: cAMP Accumulation Assay. Following confirmation of binding, this assay determines the functional consequence. As a 5-HT1A agonist, the compound is expected to inhibit cAMP production. This assay will determine its potency (EC50) and efficacy.

  • Assay Validation & Quality Control. This is not a step, but a continuous process integrated into each protocol. It ensures the reliability and reproducibility of the data generated.

This cascade provides a logical and resource-efficient progression from initial hypothesis testing to detailed pharmacological characterization.

G cluster_0 Experimental Workflow A Compound Preparation (1-(Pyridin-4-ylmethyl)piperazine) B Primary Assay: Radioligand Binding (Target Engagement & Affinity) A->B Test Compound C Functional Assay: cAMP Measurement (Potency & Efficacy) B->C Binding Confirmed D Data Analysis (Ki, EC50, Z-Factor) C->D Generate Dose-Response E Pharmacological Profile D->E Interpret Results G cluster_1 5-HT1A Signaling Pathway Agonist 5-HT1A Agonist (e.g., Test Compound) Receptor 5-HT1A Receptor Agonist->Receptor Binds Gi Gi Protein (α, βγ subunits) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits (αi) ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (Cellular Response) cAMP->PKA Activates Forskolin Forskolin Forskolin->AC Activates

Fig 2. Simplified 5-HT1A Gi-coupled signaling pathway.

Assay Validation & Trustworthiness

To ensure the integrity of the generated data, each assay must be validated. This involves establishing a system of controls that confirms the assay is performing as expected on any given day. The principles for this validation are outlined in guidelines from regulatory bodies like the FDA and the International Conference on Harmonization (ICH).[4][5][6]

Key Validation Parameters
  • Controls: Every plate must include positive controls (a known full agonist like 5-HT) and negative controls (vehicle) to define the boundaries of the assay response.

  • Signal Window (S/B): The ratio of the signal from the maximal stimulation (or minimal inhibition) to the basal signal. A robust assay should have a S/B ratio > 3.

  • Z'-Factor (Z-prime): This statistical parameter is a measure of assay quality and is crucial for high-throughput screening.[7][8] It considers both the signal window and the data variation. [9] Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]

    Where SD is the standard deviation and Mean refers to the positive and negative controls.

Z'-Factor ValueAssay QualityInterpretation
> 0.5 ExcellentThe assay is robust and suitable for screening. [9][10]
0 to 0.5 MarginalThe assay is acceptable but may require optimization. [10]
< 0 PoorThe assay is not suitable for reliable screening. [10]
  • Reproducibility: Assays should be repeated on different days to ensure inter-assay reproducibility of key parameters like IC50/EC50 values.

By rigorously applying these validation principles, the resulting pharmacological profile of this compound will be both accurate and trustworthy, providing a solid foundation for further drug development decisions.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]

  • Wikipedia. 5-HT1A receptor. Retrieved from [Link]

  • Wikipedia. Piperazine. Retrieved from [Link]

  • PubChem. Piperazine Dihydrochloride. Retrieved from [Link]

  • Noel, F., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of Pharmacological and Toxicological Methods, 69(3), 230-236. Retrieved from [Link]

  • Singh, R., et al. (2017). cAMP assays in GPCR drug discovery. Methods in Enzymology, 588, 145-163. Retrieved from [Link]

  • Cianci, J., et al. (2020). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. ACS Chemical Neuroscience, 11(24), 4357-4367. Retrieved from [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • Eurofins Discovery. 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Wikipedia. Z-factor. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • Creative BioMart. cAMP Accumulation Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Application Notes & Protocols: Characterizing 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride with Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing receptor binding assays to characterize the pharmacological profile of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride. Given the compound's structural features—a piperazine ring linked to a pyridine nucleus—it possesses the potential to interact with a range of biogenic amine receptors. This guide moves beyond a rigid template, offering a foundational framework for assay development, from initial target selection and assay optimization to detailed experimental protocols and data analysis. We emphasize the causality behind experimental choices to ensure the generation of robust, reproducible, and meaningful data.

Introduction: Unveiling the Pharmacological Identity of a Novel Ligand

The compound this compound belongs to a chemical class renowned for its diverse pharmacological activities. The piperazine moiety is a common scaffold in numerous approved drugs targeting central nervous system (CNS) receptors, while the pyridine ring is also a key feature in many biologically active molecules.[1][2] Derivatives of pyridinylpiperazine and similar structures have shown affinity for a variety of neurotransmitter receptors, including serotonergic, dopaminergic, adrenergic, and histaminergic receptors.[2][3]

Therefore, the initial characterization of this compound necessitates a broad screening approach to identify its primary receptor targets. The radioligand receptor binding assay is the gold-standard method for this purpose, providing quantitative data on the affinity of a ligand for a specific receptor.[4] This application note will detail the principles and provide adaptable protocols for determining the binding affinity (Ki) of this compound at a panel of high-interest CNS receptors.

The Principle of Radioligand Binding Assays

Radioligand binding assays are powerful in vitro tools used to study the interaction between a ligand and its receptor.[5] The fundamental principle involves using a radioactively labeled compound (the radioligand) known to bind with high affinity and specificity to the target receptor. The assay measures the ability of an unlabeled test compound, such as this compound, to compete with and displace the radioligand from the receptor.

There are two primary types of experiments:

  • Saturation Binding Assays: These are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand. The goal is to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity.[6]

  • Competition (or Displacement) Binding Assays: These are used to determine the affinity of an unlabeled test compound. Here, the receptor preparation is incubated with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.[4] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[7]

The Cheng-Prusoff Equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki is the inhibition constant of the test compound.

  • IC50 is the concentration of the test compound that displaces 50% of the specific radioligand binding.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Foundational Assay Development and Validation

Before determining the binding profile of a novel compound, the assay itself must be meticulously optimized and validated. This ensures that the results are accurate and reproducible.

Receptor Source Selection

The choice of receptor source is critical. The two main options are:

  • Tissue Homogenates: Preparations from specific brain regions (e.g., rat frontal cortex for 5-HT2A receptors) or other tissues provide receptors in a more native environment. However, these preparations can contain multiple receptor subtypes, which may complicate data interpretation.

  • Recombinant Cell Lines: Cell lines (e.g., HEK-293 or CHO cells) stably or transiently expressing a single, specific human receptor subtype are widely used. This approach offers a clean system for studying interactions with a defined target, eliminating ambiguity from other receptor subtypes. For initial screening and characterization, recombinant cell lines are often preferred.

Critical Choice of Radioligand

A suitable radioligand is paramount for a successful binding assay.[8] Key characteristics include:

  • High Affinity: The Kd should typically be in the low nanomolar or picomolar range to minimize the amount of receptor and radioligand needed.

  • High Specificity: The radioligand should bind selectively to the target receptor with minimal binding to other receptors.

  • High Specific Activity: This allows for the use of low radioligand concentrations, minimizing ligand depletion and maximizing the signal-to-noise ratio.[8]

  • Low Non-Specific Binding: The radioligand should have minimal binding to non-receptor components like filters and lipids.

Optimization of Assay Conditions

Each receptor-ligand system requires optimization to achieve equilibrium and a robust signal window.

  • Incubation Time and Temperature: Association and dissociation rates determine the time required to reach equilibrium.[9] This should be determined experimentally. Many assays are incubated for 60-120 minutes at room temperature (25°C) or 37°C.[10]

  • Buffer Composition: The pH, ionic strength, and presence of divalent cations can significantly influence binding. Buffers like Tris-HCl or HEPES are common. Additives like MgCl2 or CaCl2 may be required for optimal receptor conformation.

  • Receptor Concentration: The protein concentration should be low enough to avoid ligand depletion (less than 10% of the total radioligand bound) but high enough to provide a detectable specific binding signal.[11] This is determined through protein titration experiments.

Experimental Workflow Visualization

The general workflow for a competition binding assay is a multi-step process designed to quantify the interaction between the test compound and the target receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_detect Detection P1 Prepare Assay Buffer P2 Prepare Radioligand Stock P3 Prepare Test Compound (1-(Pyridin-4-ylmethyl)piperazine) Dilutions P4 Prepare Receptor Membranes (e.g., CHO-hD2) A1 Aliquot Buffer, Radioligand, Test Compound, and Membranes into 96-well plate P4->A1 A2 Incubate to Reach Equilibrium (e.g., 60 min at 27°C) A1->A2 S1 Rapidly Filter Plate Contents (Filtration Assay) A2->S1 S2 Wash Filters with Ice-Cold Buffer to Remove Unbound Ligand S1->S2 D1 Add Scintillation Cocktail S2->D1 D2 Count Radioactivity (CPM/DPM) D1->D2 DA Data Analysis (IC50 -> Ki) D2->DA

Caption: General workflow for a filtration-based competition binding assay.

Suggested Target Panel & Protocol Templates

Based on the pyridinylpiperazine scaffold, a logical starting panel of targets would include key dopamine, serotonin, histamine, and GABA receptors. Below are adaptable protocols for two common assay formats.

Method 1: Radioligand Filter Binding Assay

This classic method involves separating receptor-bound radioligand from free radioligand by rapid filtration through glass fiber filters.[4]

A. Materials

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 (specific additives may be required, see table).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Receptor Membranes: Recombinant cell membranes expressing the target receptor.

  • Radioligand: Tritiated ([³H]) ligand specific for the target receptor.

  • Displacer: A known high-affinity ligand for the target to define non-specific binding (NSB).

  • Test Compound: this compound stock solution (e.g., 10 mM in DMSO), serially diluted.

  • Filter Plates: 96-well glass fiber filter plates (e.g., GF/C pre-treated with 0.5% polyethyleneimine for aminergic receptors).[12]

  • Scintillation Cocktail

  • Microplate Scintillation Counter

B. Suggested Target-Specific Reagents

Target ReceptorRadioligandRadioligand Conc.Displacer (for NSB)Buffer Additives
Dopamine D2 [³H]-Spiperone~0.2-0.4 nM10 µM Haloperidol120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂
Serotonin 5-HT2A [³H]-Ketanserin~0.5 nM10 µM Mianserin4 mM CaCl₂, 0.1% Ascorbic Acid
Histamine H1 [³H]-Mepyramine~1.0 nM10 µM TriprolidineNone
GABA-A [³H]-Muscimol~2.0-3.0 nM1 mM GABANone

C. Step-by-Step Protocol

  • Preparation: Prepare serial dilutions of this compound (e.g., 11-point curve from 100 µM to 1 pM final concentration).

  • Plate Setup: In a 96-well polypropylene plate, add reagents in the following order for a final volume of 200 µL:

    • Total Binding (TB) wells: 50 µL Assay Buffer, 50 µL Radioligand, 100 µL Receptor Membranes.

    • Non-Specific Binding (NSB) wells: 50 µL Displacer, 50 µL Radioligand, 100 µL Receptor Membranes.

    • Test Compound wells: 50 µL Test Compound dilution, 50 µL Radioligand, 100 µL Receptor Membranes.

  • Incubation: Gently mix and incubate the plate at the optimized temperature and time (e.g., 60 minutes at 27°C).[12]

  • Filtration: Terminate the incubation by rapid vacuum filtration over the filter plate.

  • Washing: Wash the filters 3-5 times with 200 µL of ice-cold Wash Buffer to remove unbound radioactivity.[10]

  • Drying: Dry the filter plate completely (e.g., under a lamp or in a low-heat oven).

  • Counting: Add scintillation cocktail to each well and count the radioactivity (in Counts Per Minute, CPM) using a microplate scintillation counter.

Method 2: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format that does not require a separation step, making it highly amenable to high-throughput screening.[13] The receptor is immobilized onto SPA beads containing a scintillant. Only radioligands bound to the receptor are close enough to the bead to excite the scintillant and produce a light signal.

G cluster_unbound Unbound Radioligand: No Signal cluster_bound Bound Radioligand: Signal Generated Bead1 Label1 β-particle energy dissipates in solution Ligand1 [³H] Ligand Ligand2 [³H] Ligand Bead2 Signal β-particle excites scintillant -> Light Bead2->Signal Receptor Receptor Ligand2->Receptor Receptor->Bead2

Caption: Principle of Scintillation Proximity Assay (SPA).

A. Materials

  • SPA Beads: Wheat germ agglutinin (WGA)-coated SPA beads (suitable for many membrane receptors).

  • All other reagents are similar to the filter binding assay.

B. Step-by-Step Protocol

  • Receptor-Bead Coupling: Incubate receptor membranes with an optimized amount of WGA-SPA beads in Assay Buffer to allow coupling (e.g., 60 minutes at room temperature with gentle agitation).

  • Plate Setup: In a 96-well plate (e.g., white-walled, clear bottom), add reagents for a final volume of 100 µL:

    • TB wells: 25 µL Assay Buffer, 25 µL Radioligand, 50 µL of the receptor-bead slurry.

    • NSB wells: 25 µL Displacer, 25 µL Radioligand, 50 µL of the receptor-bead slurry.

    • Test Compound wells: 25 µL Test Compound dilution, 25 µL Radioligand, 50 µL of the receptor-bead slurry.

  • Incubation: Seal the plate and incubate at room temperature for a determined time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium. Gentle shaking may be required.

  • Counting: Centrifuge the plate briefly to settle the beads. Count the plate directly in a microplate scintillation counter. No filtration or washing is needed.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Mean NSB (CPM)

  • Normalize Data: Express the specific binding at each test compound concentration as a percentage of the maximum specific binding (in the absence of the competitor).

  • Non-linear Regression: Plot the percent specific binding against the log concentration of this compound. Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value.[6]

  • Calculate Ki: Use the Cheng-Prusoff equation (Section 2) to convert the experimentally determined IC50 to the Ki value. The Ki represents the binding affinity of the test compound for the receptor.

Example Data Presentation:

CompoundTarget ReceptorKi (nM)Hill Slope
1-(Pyridin-4-ylmethyl)piperazineDopamine D285.3-0.98
1-(Pyridin-4-ylmethyl)piperazineSerotonin 5-HT2A15.2-1.02
1-(Pyridin-4-ylmethyl)piperazineHistamine H1>10,000N/A
1-(Pyridin-4-ylmethyl)piperazineGABA-A>10,000N/A
Haloperidol (Control)Dopamine D21.2-1.05
Ketanserin (Control)Serotonin 5-HT2A0.85-0.99

Note: Data are hypothetical and for illustrative purposes only.

A Hill slope close to -1.0 suggests that the binding follows the law of mass action for a single site. A Ki value in the low nanomolar range would indicate high affinity. In the hypothetical data above, the compound shows moderate affinity for the D2 receptor and higher affinity for the 5-HT2A receptor, with no significant binding to H1 or GABA-A receptors at the tested concentrations.

Conclusion and Forward Path

This application note provides a robust framework for the initial pharmacological characterization of this compound. By employing these systematic and well-validated receptor binding assay protocols, researchers can confidently determine the compound's receptor affinity profile. The resulting data, including Ki values for a panel of relevant targets, are essential for establishing structure-activity relationships, guiding lead optimization efforts, and forming hypotheses for subsequent functional assays and in vivo studies.

References

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Saari, W. S., et al. (1983). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry. [Link]

  • GraphPad. (n.d.). Key concepts: Saturation binding. Prism 10 Curve Fitting Guide. [Link]

  • Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Lao, A. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Competition binding for the histamine H1 receptor by [³H]mepyramine and.... [Link]

  • Molnar, P., & Kiss, B. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods. [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. [Link]

  • Bernasconi, R., et al. (1980). Determination of GABA Levels by a [3H]Muscimol Radioreceptor Assay. Journal of Neurochemistry. [Link]

  • Leysen, J. E., et al. (1982). [3H]Ketanserin binding at cortical 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains. Life Sciences. [Link]

  • ResearchGate. (n.d.). General structures of piperazine derivatives and structures of compounds 25−28 with σRs binding profile. [Link]

  • Maynes, J. T. (2021). Analyzing Kinetic Binding Data. Assay Guidance Manual. [Link]

  • Bernasconi, R., et al. (1980). Determination of GABA levels by a [3H]muscimol radioreceptor assay. Journal of Neurochemistry. [Link]

  • Turku PET Centre. (2013). Bmax and KD. [Link]

  • Hill, S. J., et al. (1977). Histamine H1 receptors identified in mammalian brain membranes with [3H]mepyramine. PNAS. [Link]

  • Wikipedia. (n.d.). Pyridinylpiperazine. [Link]

  • Nikolaus, S., et al. (2011). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ketanserin | Ligand Activity Charts. [Link]

  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • De Blasi, A., et al. (1986). Graphical orientation procedure for the estimation of Kd and Bmax values of ligand binding to two receptor subpopulations. Journal of Receptor Research. [Link]

  • Sijben, H. J., et al. (2020). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Link]

  • Millipore. (n.d.). Receptor Binding Assays - Multiwell Plates. [Link]

  • Kuno, T., et al. (1994). Does the [3H]mepyramine binding site represent the histamine H1 receptor? Re-examination of the histamine H1 receptor with quinine. Japanese Journal of Pharmacology. [Link]

  • Maslowska-Lipowicz, A., et al. (2020). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules. [Link]

  • Zkl, D., et al. (2024). Probes for the heterogeneity of muscimol binding sites in rat brain. Frontiers in Molecular Neuroscience. [Link]

  • Wikipedia. (n.d.). Pyrimidinylpiperazine. [Link]

  • Shawali, A. S., et al. (2017). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules. [Link]

  • Latacz, G., et al. (2018). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (n.d.). How to obtain a saturation binding curve in a metal-ligand binding experiment?. [Link]

  • Sijben, H. J., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. [Link]

  • Gillespie, J. S., et al. (1993). Binding of [3H]-muscimol to GABAA sites in the guinea-pig urinary bladder: biochemical assay and autoradiography. British Journal of Pharmacology. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Google Patents. (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Neuroscience. [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • Patsnap Synapse. (2023). Ketanserin: Detailed Review of its Transformative R&D Success. [Link]

Sources

1-(Pyridin-4-ylmethyl)piperazine dihydrochloride as a ligand in studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride as a Ligand in Scientific Research

Introduction: A Molecule of Duality and Versatility

This compound is a bifunctional organic compound distinguished by its unique structural architecture. It integrates a pyridine ring, a classic aromatic heterocycle known for its coordinative capabilities, with a piperazine moiety, a "privileged scaffold" frequently incorporated into centrally active pharmaceuticals.[1][2] These two key features, connected by a methylene linker, bestow upon the molecule a remarkable versatility, positioning it as a valuable ligand and building block in two major domains of chemical science: medicinal chemistry and coordination chemistry.[3]

In drug discovery, the piperazine core is a cornerstone for designing agents that target the central nervous system (CNS), while the pyridyl group can form critical hydrogen bonds or coordinate with metalloenzymes.[1][4] In materials science, the nitrogen atoms on both the pyridine and piperazine rings serve as excellent donor sites for coordinating with metal ions, enabling the self-assembly of complex supramolecular structures like metal-organic frameworks (MOFs) and coordination polymers.[3][5][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of this compound, complete with technical insights and validated experimental protocols.

Physicochemical Properties and Handling

The dihydrochloride salt form of 1-(Pyridin-4-ylmethyl)piperazine enhances its stability and solubility in aqueous and polar protic solvents, which is advantageous for many experimental setups.

PropertyValueReference
CAS Number 1185314-04-8[7]
Molecular Formula C₁₀H₁₅N₃ · 2HClN/A
Molecular Weight 249.17 g/mol N/A
Appearance Typically a white to off-white crystalline powder[8]
Solubility Soluble in water and polar organic solvents like methanol and DMSO.N/A
Storage Store in a cool, dry place, tightly sealed to prevent moisture absorption. Air sensitive.[8]

Handling Note: As a dihydrochloride salt of a diamine, the compound is acidic in aqueous solution. When used in reactions where the free base is required (e.g., nucleophilic attack by the piperazine nitrogen), a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) must be added to deprotonate the amine nitrogens.

Application I: A Scaffold in Medicinal Chemistry & Drug Discovery

The structural combination of a piperazine and a pyridine ring is a well-established pharmacophore for targeting CNS disorders. Piperazine derivatives are known to interact with various monoamine pathways, and many approved drugs for depression, anxiety, and psychosis contain this core structure.[2][9][10] 1-(Pyridin-4-ylmethyl)piperazine serves as an ideal starting point for generating libraries of novel compounds for biological screening.

Rationale for Use

The primary value of this molecule lies in its secondary amine on the piperazine ring, which provides a reactive handle for diversification. Through standard reactions like amide coupling, reductive amination, or alkylation, a wide array of functional groups can be appended, allowing for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Workflow: From Scaffold to Lead Candidate

The journey from a starting scaffold to a potential drug candidate is a multi-step process. This ligand is a key component in the initial "Discovery" phase.

G cluster_0 Discovery & Preclinical Phase A Scaffold Selection 1-(Pyridin-4-ylmethyl)piperazine B Library Synthesis (e.g., Amide Coupling) A->B Diversification C High-Throughput Screening (In Vitro Assays) B->C Compound Library D Hit Identification & Validation C->D Active 'Hits' E Lead Optimization (SAR) Modify R-group for potency/selectivity D->E Validated Hit F In Vivo Testing (Animal Models) E->F Optimized Lead

Caption: Possible coordination modes of the ligand with metal (M) centers.

Protocol 2: Synthesis of a Ni(II) Coordination Polymer by Hydrothermal Method

This protocol is adapted from literature procedures for synthesizing coordination polymers using similar bis(pyridyl) ligands. [11] Principle: A metal salt, the ligand, and a co-ligand (often a carboxylate) are dissolved and heated in a sealed vessel. Under hydrothermal conditions, the components slowly crystallize to form the coordination polymer.

Materials:

  • This compound

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • A dicarboxylic acid co-ligand (e.g., Terephthalic acid)

  • Sodium hydroxide (NaOH) solution (1.0 M)

  • Distilled water

  • 23 mL Teflon-lined acid digestion bomb (autoclave)

  • Programmable laboratory oven

Procedure:

  • Reactant Preparation:

    • In a 20 mL glass vial, combine:

      • This compound (e.g., 0.1 mmol, 24.9 mg)

      • Ni(NO₃)₂·6H₂O (0.1 mmol, 29.1 mg)

      • Terephthalic acid (0.1 mmol, 16.6 mg)

    • Add 10 mL of distilled water.

    • Add 0.2 mL of 1.0 M NaOH solution (0.2 mmol) to deprotonate the ligand and the carboxylic acid. The solution should be stirred until all solids are dissolved, with gentle warming if necessary.

  • Hydrothermal Synthesis:

    • Transfer the clear solution to the Teflon liner of the digestion bomb.

    • Seal the bomb tightly and place it in the programmable oven.

    • Heat the bomb to 120 °C over 2 hours.

    • Maintain the temperature at 120 °C for 72 hours.

    • Slowly cool the oven to room temperature over 24 hours.

  • Product Isolation:

    • Carefully open the digestion bomb in a fume hood.

    • Crystals of the product should be visible.

    • Isolate the crystals by filtration, wash with small portions of water and then ethanol, and air-dry.

Self-Validation and Characterization:

  • Yield Calculation: Determine the reaction yield based on the limiting reagent.

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method to determine the 3D structure, connectivity, and network topology of the resulting coordination polymer.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline sample.

  • Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the material and identify the loss of any solvent molecules.

Representative Data

Coordination polymers built with similar bis(pyridyl)piperazine ligands exhibit diverse and fascinating structures.

Metal IonCo-LigandLigand UsedNetwork TopologyRef
Ni(II)4-(carboxyethyl)benzoate1,4-bis(pyridin-4-ylmethyl)piperazine5-fold interpenetrated dia[11]
Cu(II)4-(carboxyethyl)benzoate1,4-bis(pyridin-4-ylmethyl)piperazine2-fold interpenetrated cds[12]
Cd(II)Terephthalate (TPA)α,α'-p-xylylenebis(1-(4-pyridylmethylene)-piper-4-azine)Distorted dia[5]
Co(II)Isophthalate (IPA)α,α'-p-xylylenebis(1-(4-pyridylmethylene)-piper-4-azine)Distorted (4,4) network[5]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic molecular tool. Its inherent duality allows it to serve as both a modifiable scaffold for creating biologically active molecules and as a flexible, multi-dentate ligand for engineering complex inorganic-organic hybrid materials. The protocols and insights provided here offer a foundation for researchers to harness the full potential of this versatile compound in their respective fields.

References

  • Key Chemical Intermediate: Exploring 1-(4-Pyridyl)piperazine for Your Synthesis Needs. Autech Industry Co., Limited. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. AYUSHDHARA. [Link]

  • 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517. PubChem, National Institutes of Health. [Link]

  • Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. PubChem, National Institutes of Health. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

  • Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. [Link]

  • 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

  • A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. [Link]

  • Coordination Chemistry and Structural Dynamics of a Long and Flexible Piperazine-Derived Ligand. PubMed. [Link]

  • Coordination Chemistry and Structural Dynamics of a Long and Flexible Piperazine-Derived Ligand. ACS Figshare. [Link]

  • Poly[diaqua[μ-1,4-bis(pyridin-4-ylmethyl)piperazine][μ-4-(carboxylatoethyl)benzoato]nickel(II)]. National Institutes of Health. [Link]

  • WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • Piperazine. Wikipedia. [Link]

  • Poly[[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine][μ-4-(2-carboxylatoethyl)benzoato]copper(II)] monohydrate], a coordination polymer with twofold interpenetrated cds topology networks. National Institutes of Health. [Link]

  • Pyridine: A Useful Ligand in Transition Metal Complexes. SciSpace. [Link]

  • Transition metal pyridine complexes. Wikipedia. [Link]

  • 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099. PubChem, National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Publications. [Link]

Sources

The Role of 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride in Advanced Material Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Versatile Building Block for Functional Materials

In the dynamic field of material science, the quest for novel functional materials with tailored properties is perpetual. 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride has emerged as a significant and versatile building block, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its unique structural features—a coordinating pyridine ring, a flexible piperazine core, and the presence of a secondary amine—offer a rich playground for crystal engineering and the development of materials with intriguing topologies and functionalities. This guide provides an in-depth exploration of the application of this compound in material science, complete with detailed protocols and the scientific rationale behind the experimental designs. While primarily known for its applications in pharmaceutical development, its utility in creating advanced materials is a growing area of research[1].

The Ligand at a Glance: Structural and Chemical Properties

This compound is a salt, meaning the two nitrogen atoms of the piperazine ring are protonated. This has a critical implication for its use in coordination chemistry: a base is required to deprotonate these sites, thereby enabling them to coordinate with metal ions. The pyridine nitrogen, however, remains a readily available coordination site. This mono-pyridyl functionality, in contrast to bis-pyridyl piperazine derivatives, introduces a different set of steric and electronic considerations that influence the final architecture of the resulting coordination polymer.

Table 1: Physicochemical Properties of 1-(Pyridin-4-ylmethyl)piperazine

PropertyValueSource
Molecular FormulaC10H15N3PubChem
Molecular Weight177.25 g/mol PubChem
AppearanceOff-white to yellow solid
SolubilitySoluble in water and methanol

Note: Data for the free base form.

The presence of a single pyridyl group can lead to the formation of lower-dimensional structures, such as 1D chains or 2D layers, as it can act as a terminal or a bridging ligand in different coordination modes. The piperazine ring, with its flexible chair and boat conformations, adds another layer of structural diversity to the resulting materials.

Application in Coordination Polymer and MOF Synthesis

The primary application of this compound in material science is as an organic linker in the synthesis of coordination polymers and MOFs. These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic ligands. The choice of the organic linker is paramount as it dictates the dimensionality, topology, and ultimately, the properties of the final material.

Rationale for Use: The "Mono-pyridyl" Advantage

While bis-pyridyl piperazine ligands are known to form robust 3D frameworks by bridging two metal centers, the mono-pyridyl nature of 1-(Pyridin-4-ylmethyl)piperazine offers unique possibilities for crystal engineering. The unfunctionalized secondary amine on the piperazine ring can engage in hydrogen bonding, leading to the formation of supramolecular architectures. This can be strategically employed to control the packing of coordination polymer chains or layers, influencing properties such as porosity and stability.

G cluster_0 Ligand Design cluster_1 Resulting Structure Mono-pyridyl Mono-pyridyl 1D/2D Structures 1D/2D Structures Mono-pyridyl->1D/2D Structures Favors lower dimensionality Supramolecular Assembly Supramolecular Assembly Mono-pyridyl->Supramolecular Assembly H-bonding potential Bis-pyridyl Bis-pyridyl 3D Frameworks 3D Frameworks Bis-pyridyl->3D Frameworks Strong bridging

Hydrothermal Synthesis: A Robust Protocol

Hydrothermal synthesis is a widely employed method for the preparation of coordination polymers and MOFs. It involves heating the reactants in an aqueous solution in a sealed vessel (an autoclave) at temperatures above the boiling point of water. This method often promotes the growth of high-quality single crystals suitable for X-ray diffraction analysis.

The following protocol is adapted from established procedures for related pyridyl-piperazine ligands and is designed to account for the dihydrochloride nature of the starting material.

Protocol 1: Hydrothermal Synthesis of a Copper(II) Coordination Polymer

Objective: To synthesize a copper(II) coordination polymer using this compound as the primary organic ligand and a dicarboxylate as a co-ligand.

Materials:

  • This compound

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Terephthalic acid (H₂BDC)

  • Sodium hydroxide (NaOH), 1.0 M solution

  • Deionized water

  • Teflon-lined stainless steel autoclave (23 mL capacity)

Procedure:

  • Reactant Preparation: In a 20 mL glass vial, combine:

    • 0.094 g (0.5 mmol) of this compound

    • 0.121 g (0.5 mmol) of Cu(NO₃)₂·3H₂O

    • 0.083 g (0.5 mmol) of terephthalic acid

  • Solvent Addition: Add 10 mL of deionized water to the vial.

  • Base Addition: Carefully add 1.0 mL of a 1.0 M NaOH solution to the mixture. The addition of base is crucial to deprotonate the piperazine nitrogen atoms, making them available for coordination to the copper(II) center.

  • Homogenization: Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Hydrothermal Reaction: Transfer the resulting slurry to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven.

  • Heating Profile: Heat the autoclave to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool slowly to room temperature over 24 hours. Slow cooling is critical for the formation of well-defined crystals.

  • Product Isolation: After cooling, open the autoclave and collect the crystalline product by filtration.

  • Washing: Wash the crystals with deionized water (3 x 10 mL) and then with ethanol (2 x 5 mL) to remove any unreacted starting materials and soluble byproducts.

  • Drying: Dry the product in a desiccator over silica gel.

Expected Outcome: Blue or green crystals of the copper(II) coordination polymer.

G A Combine Reactants: - Ligand Dihydrochloride - Metal Salt - Co-ligand B Add Water & Base (NaOH) A->B C Homogenize (Stir) B->C D Transfer to Autoclave C->D E Hydrothermal Reaction (120°C, 48h) D->E F Slow Cooling E->F G Filter & Wash Crystals F->G H Dry Product G->H

Characterization of the Resulting Materials

A thorough characterization is essential to understand the structure and properties of the synthesized coordination polymers.

3.1. Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline material. For coordination polymers synthesized with 1-(Pyridin-4-ylmethyl)piperazine, SCXRD can reveal:

  • The coordination environment of the metal ion.

  • The coordination mode of the ligand.

  • The overall dimensionality and topology of the network.

  • The presence and nature of any hydrogen bonding interactions.

3.2. Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the phase purity of the bulk crystalline material and to check for consistency between the synthesized powder and the single crystal structure.

3.3. Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability of the material and the presence of solvent molecules within the crystal lattice. A typical TGA curve for a coordination polymer will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau of thermal stability, and finally, decomposition at higher temperatures.

Table 2: Representative Thermal Stability Data for Pyridyl-Piperazine Coordination Polymers

Metal CenterDecomposition Temperature (°C)Reference
Copper(II)~250-300[2]
Zinc(II)~300-350
Cobalt(II)~280-320

Note: Decomposition temperatures can vary depending on the co-ligand and the overall structure.

3.4. Photoluminescence Spectroscopy

Coordination polymers containing d¹⁰ metal ions like Zn(II) and Cd(II) are often luminescent. The emission properties are typically ligand-based and can be influenced by the coordination to the metal ion and the supramolecular arrangement in the solid state. These materials can exhibit fluorescence or phosphorescence, and their emission can be sensitive to the presence of guest molecules, making them promising candidates for chemical sensors.

Potential Applications

The unique structural features of coordination polymers derived from this compound open up possibilities for a range of applications.

4.1. Gas Storage and Separation

The porous nature of some MOFs and coordination polymers makes them suitable for the storage of gases like hydrogen and methane. The functionalization of the pores with the piperazine moiety can enhance the affinity for certain gases, leading to improved storage capacity and selectivity. For instance, piperazine-functionalized MOFs have shown enhanced methane storage capabilities[3][4].

4.2. Chemical Sensing

The photoluminescent properties of some of these materials can be exploited for chemical sensing. The luminescence intensity or wavelength may change upon the inclusion of guest molecules into the pores of the material. This "turn-on" or "turn-off" fluorescence response can be used to detect the presence of specific analytes, such as volatile organic compounds (VOCs) or metal ions.

4.3. Catalysis

The metal centers in coordination polymers can act as catalytic sites. The porous structure allows for the diffusion of substrates to the active sites and the removal of products. The organic ligand can also be designed to participate in the catalytic process.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in the field of material science. Its mono-pyridyl nature and the presence of a flexible, hydrogen-bond-donating piperazine ring provide a unique platform for the design and synthesis of novel coordination polymers and MOFs with diverse structures and functionalities. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to explore the potential of this compound in creating advanced materials for a wide range of applications, from gas storage to chemical sensing and catalysis. As our understanding of crystal engineering principles grows, so too will our ability to harness the full potential of this intriguing molecule.

References

  • PubChem. 1-(Pyridin-4-ylmethyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

  • LaDuca, R. L., et al. (2015). Poly[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine]bis[μ3-4-(2-carboxylatoethyl)benzoato]dicopper(II)]. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), m335–m336. Available from: [Link]

  • Bai, Y., et al. (2016). A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage. Journal of Materials Chemistry A, 4(48), 18975-18980. Available from: [Link]

  • Martin, D. P., Staples, R. J., & LaDuca, R. L. (2008). A highly entangled self-penetrated tri-periodic network in a cobalt coordination polymer with oxy(bis)benzoate and 1,4-bis(pyridin-4-ylmethyl)piperazine.
  • Ganesan, S. V., & Natarajan, S. (2004). Synthesis and structures of new pyromellitate coordination polymers with piperazine as a ligand. Inorganic chemistry, 43(1), 198–205. Available from: [Link]

  • ResearchGate. (2016). Metal-Organic Framework with Functionalized Piperazine Exhibiting Enhanced CH4 Storage. Available from: [Link]

  • MDPI. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available from: [Link]

  • Technical University of Munich. (2022). A Perylenediimide-Based Zinc-Coordination Polymer for Photosensitized Singlet-Oxygen Generation. Available from: [Link]

  • LaDuca, R. L., et al. (2023). Poly[[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine][μ-4-(2-carboxylatoethyl)benzoato]copper(II)] monohydrate], a coordination polymer with twofold interpenetrated cds topology networks. IUCrData, 8(10), x230855. Available from: [Link]

  • ChemRxiv. (2024). MOFs with the Stability for Practical Gas Adsorption Applications Require New Design Rules. Available from: [Link]

  • ResearchGate. (2011). The Synthesis and Crystal Structure of Transition Metal Complexes Based on 2-[(4-Phenyl-1, 2, 3-triazole) methyl]pyridine. Available from: [Link]

  • Dalton Transactions. (2020). Multifunctional coordination polymers based on copper(i) and mercaptonicotinic ligands: synthesis, and structural, optical and electrical characterization. Available from: [Link]

Sources

Application of 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridinylmethylpiperazine Scaffold in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally conscious agrochemicals has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds, particularly those incorporating nitrogen atoms, have emerged as privileged scaffolds due to their diverse biological activities. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry and is increasingly recognized for its utility in agrochemical design.[1] When coupled with a pyridine moiety, another critical pharmacophore in pesticide development, the resulting pyridinylmethylpiperazine framework offers a versatile platform for creating new generations of insecticides and fungicides.

This technical guide focuses on the application of a key building block, 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride , in the synthesis of advanced agrochemicals. This compound provides a pre-formed, reactive scaffold that allows for the efficient introduction of the pyridinylmethylpiperazine moiety into more complex molecules. We will explore the synthetic utility of this intermediate, provide detailed protocols for its application, and discuss the mechanistic rationale behind its use in constructing potent agrochemical active ingredients. While direct, publicly documented agrochemical synthesis pathways starting from this specific dihydrochloride salt are not abundant in non-proprietary literature, its structural similarity to key intermediates in pharmaceutical synthesis and the established bioactivity of its derivatives provide a strong basis for its application. We will, therefore, draw upon analogous synthetic strategies and the known reactivity of this scaffold to present a comprehensive guide for researchers in the field.

Core Attributes of this compound as a Synthetic Intermediate

The utility of this compound as a precursor in agrochemical synthesis stems from several key chemical and structural features:

  • Bifunctional Reactivity: The piperazine ring possesses two nitrogen atoms. The secondary amine is a nucleophilic center, readily participating in reactions such as N-acylation, N-alkylation, and condensation reactions. This allows for the straightforward linkage of the pyridinylmethylpiperazine core to other molecular fragments.

  • The Pyridine Moiety: The pyridine ring is a well-established toxophore in many successful insecticides, particularly neonicotinoids. Its presence in the building block can contribute to the final product's desired biological activity and mode of action.

  • Structural Versatility: The piperazine ring acts as a flexible linker, allowing for the precise spatial orientation of the pyridine group and other substituents. This is crucial for optimizing the binding of the final agrochemical to its biological target.

  • Dihydrochloride Salt Form: The dihydrochloride salt form enhances the compound's stability and water solubility, which can be advantageous for handling and for certain reaction conditions. The free base can be easily generated in situ by the addition of a suitable base.

Synthetic Pathways and Applications

The primary application of this compound in agrochemical synthesis is as a nucleophilic building block to be incorporated into a larger molecular structure. The most common synthetic transformations involve the reaction of the secondary amine of the piperazine ring.

Application in the Synthesis of Pyridinylpiperazine-based Insecticides

The pyridinylmethyl group is a key structural feature of many nicotinic acetylcholine receptor (nAChR) agonists, a major class of insecticides. By incorporating the 1-(pyridin-4-ylmethyl)piperazine moiety, novel insecticides with potentially improved properties can be developed. A plausible synthetic strategy involves the acylation of 1-(pyridin-4-ylmethyl)piperazine with a carboxylic acid derivative that is itself a known insecticidal fragment.

Protocol 1: Synthesis of a Hypothetical N-Acyl Pyridinylmethylpiperazine Insecticide

This protocol describes a general method for the synthesis of a potential insecticide by reacting 1-(pyridin-4-ylmethyl)piperazine with a substituted pyrazole carboxylic acid, a common moiety in modern insecticides.

Reaction Scheme:

G cluster_0 Start 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride FreeBase 1-(Pyridin-4-ylmethyl)piperazine (Free Base) Start->FreeBase Deprotonation Base Base (e.g., Triethylamine) in Solvent (e.g., DCM) Base->FreeBase Product Target Insecticide: Pyridinylmethylpiperazine-Pyrazole Amide FreeBase->Product Amide Coupling PyrazoleAcid Substituted Pyrazole Carboxylic Acid PyrazoleAcid->Product Coupling Coupling Agent (e.g., EDC, HOBt) Coupling->Product

A schematic workflow for the synthesis of a potential pyridinylmethylpiperazine-based insecticide.

Materials:

  • This compound

  • A substituted pyrazole-4-carboxylic acid (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation of the Free Base: To a stirred suspension of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve the substituted pyrazole-4-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes to form the active ester.

  • Coupling Reaction: Slowly add the solution of the activated carboxylic acid from step 2 to the free base solution from step 1 at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-acyl pyridinylmethylpiperazine derivative.

Causality and Experimental Choices:

  • The use of the dihydrochloride salt necessitates the addition of a base (triethylamine) to generate the nucleophilic free base in situ.

  • EDC and HOBt are used as a standard peptide coupling system to activate the carboxylic acid, facilitating the formation of the amide bond under mild conditions and minimizing side reactions.

  • The aqueous work-up is essential to remove unreacted starting materials, coupling reagents, and salts.

Application in the Synthesis of Pyridinylpiperazine-based Fungicides

The 1-(pyridin-4-ylmethyl)piperazine scaffold can also be incorporated into molecules with fungicidal activity. Many modern fungicides, such as the succinate dehydrogenase inhibitors (SDHIs), contain a critical amide linkage. 1-(Pyridin-4-ylmethyl)piperazine can be used as the amine component in the synthesis of novel SDHI fungicides.

Protocol 2: Synthesis of a Hypothetical Pyridinylmethylpiperazine-based SDHI Fungicide

This protocol outlines the synthesis of a potential SDHI fungicide through the reaction of 1-(pyridin-4-ylmethyl)piperazine with a pre-formed acid chloride containing a toxophoric fragment.

Reaction Scheme:

G cluster_1 Start 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride FreeBase 1-(Pyridin-4-ylmethyl)piperazine (Free Base) Start->FreeBase Deprotonation Base Base (e.g., Pyridine) in Solvent (e.g., Toluene) Base->FreeBase Product Target Fungicide: Pyridinylmethylpiperazine-Thiophene Amide FreeBase->Product Nucleophilic Acyl Substitution AcidChloride Fungicidal Acid Chloride (e.g., Thiophene-2-carbonyl chloride) AcidChloride->Product

A schematic workflow for the synthesis of a potential pyridinylmethylpiperazine-based SDHI fungicide.

Materials:

  • This compound

  • An appropriate fungicidal acid chloride (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride)

  • Pyridine (as both base and solvent, or as a base in a solvent like toluene)

  • Toluene, anhydrous

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium hydroxide solution (1 M)

  • Anhydrous sodium sulfate

Procedure:

  • Formation of the Reaction Mixture: Suspend this compound (1.0 eq) in anhydrous toluene. Add an excess of pyridine (3.0 eq) to act as a base and acid scavenger.

  • Addition of Acid Chloride: Slowly add a solution of the fungicidal acid chloride (1.05 eq) in anhydrous toluene to the stirred suspension at 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Filter the reaction mixture to remove pyridinium hydrochloride. Wash the filtrate with 1 M HCl, then with 1 M NaOH, and finally with water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to obtain the pure fungicidal compound.

Trustworthiness and Self-Validation:

Each protocol includes a monitoring step (TLC) to ensure the reaction proceeds to completion. The purification steps (chromatography or recrystallization) are designed to isolate the target compound in high purity, which can be verified by standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Quantitative Data Summary

ParameterProtocol 1 (Amide Coupling)Protocol 2 (Acid Chloride)
Reaction Type EDC/HOBt Amide CouplingNucleophilic Acyl Substitution
Typical Solvents DCM, DMFToluene, Pyridine, THF
Typical Bases TEA, DIPEAPyridine, TEA
Reaction Temp. 0 °C to Room Temp.0 °C to Room Temp.
Expected Yield 60-85%70-90%
Expected Purity >95% (after chromatography)>98% (after recrystallization)

Conclusion and Future Outlook

This compound stands as a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its inherent structural features, combining the bioactive pyridine moiety with the flexible and reactive piperazine linker, make it an attractive starting point for the development of next-generation insecticides and fungicides. The synthetic protocols outlined in this guide, based on well-established chemical principles, provide a solid foundation for researchers to explore the potential of this building block. As the demand for more targeted and efficient crop protection solutions grows, the strategic application of such advanced intermediates will be paramount in the discovery and development of innovative agrochemical products.

References

  • Piperazine: Its role in the discovery of pesticides. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis Craccivora Koch (Homoptera: Aphididae). (2014). Journal of Agricultural and Food Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. (2012). Molecules. Retrieved January 21, 2026, from [Link]

  • CN103503909B - A kind of Pesticidal combination containing the pyridine of piperazine worm and cypermethrin. (n.d.). Google Patents.
  • CN101861869A - Pesticide compound containing mepiquat chloride. (n.d.). Google Patents.
  • CN102766070B - Method for preparing precursor 2-chloro-2-chloromethyl-4-cyano butyraldehyde of Paichonghding intermediate. (n.d.). Google Patents.
  • Synthesis and insecticidal activities of novel piperazine-containing heterocyclic mono-/di-/tri-amide derivatives. (2021). Bioorganic & Medicinal Chemistry Letters. Retrieved January 21, 2026, from [Link]

  • Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. (2017). Journal of Saudi Chemical Society. Retrieved January 21, 2026, from [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Strategic Intermediates: 2026 Insights into 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride. (2026). Eastfine. Retrieved January 21, 2026, from [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols for the Incorporation of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride in PROTAC Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linker Design in PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, commandeering the cell's intrinsic ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that engages a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While the choice of ligands dictates the specificity of the PROTAC, the linker is a critical determinant of its overall success, influencing efficacy, selectivity, and pharmacokinetic properties.[3] The strategic incorporation of specific chemical moieties within the linker can impart desirable attributes such as rigidity, solubility, and the ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][4][5] This guide focuses on the application of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride as a versatile building block in PROTAC linker design.

The piperazine heterocycle is a privileged structure in medicinal chemistry and has been increasingly utilized in PROTAC linkers to introduce conformational rigidity and improve aqueous solubility.[4][5][6][7] The pyridinylmethyl substituent of this compound offers an additional layer of functionality. The pyridine ring can engage in specific interactions within the ternary complex, while the nitrogen atom provides a potential handle for further chemical modification and can influence the overall physicochemical properties of the final PROTAC molecule.

Physicochemical Properties and Design Rationale

The incorporation of this compound into a PROTAC linker is a deliberate design choice aimed at optimizing the molecule's performance. The key physicochemical characteristics of this building block and the rationale for its use are summarized below.

PropertyContribution of this compoundRationale in PROTAC Design
Rigidity The piperazine ring introduces a degree of conformational constraint compared to flexible alkyl or PEG linkers.[1][4][6]A more rigid linker can reduce the entropic penalty of forming the ternary complex, leading to enhanced stability and improved degradation efficiency.[6]
Solubility The piperazine and pyridine nitrogens are basic and can be protonated at physiological pH, thereby increasing the aqueous solubility of the PROTAC.[4][5]PROTACs are often large, lipophilic molecules with poor solubility.[8][9] Improved solubility is crucial for good bioavailability and ease of formulation.
Vectorial Properties The defined geometry of the piperazine ring provides predictable exit vectors for attaching the POI and E3 ligase ligands.Precise control over the spatial orientation of the two ligands is essential for productive ternary complex formation.
Hydrogen Bonding Capacity The nitrogen atoms of the piperazine and pyridine rings can act as hydrogen bond acceptors.These interactions can contribute to the stability of the ternary complex through engagement with amino acid residues on the POI or E3 ligase.
Metabolic Stability The piperazine ring can enhance metabolic stability compared to more labile linear linkers.[6]Increased metabolic stability leads to a longer in vivo half-life and improved therapeutic window.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of PROTACs incorporating the this compound linker.

Protocol 1: Synthesis of a PROTAC Incorporating the 1-(Pyridin-4-ylmethyl)piperazine Linker

This protocol describes a representative synthetic route for coupling a POI ligand (with a carboxylic acid handle) and an E3 ligase ligand (with a reactive leaving group) using the 1-(Pyridin-4-ylmethyl)piperazine linker.

Workflow for PROTAC Synthesis

cluster_0 Step 1: Linker Functionalization cluster_1 Step 2: Coupling to E3 Ligase Ligand cluster_2 Step 3: Deprotection cluster_3 Step 4: Final Coupling to POI Ligand A 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride C Intermediate 1: Boc-protected linker-piperazine A->C Amide coupling B Boc-protected linker arm with carboxylic acid B->C D Intermediate 1 F Intermediate 2: Boc-protected linker-piperazine-E3 Ligand D->F Nucleophilic substitution E E3 Ligase Ligand (e.g., with leaving group) E->F G Intermediate 2 H Intermediate 3: Amine-functionalized linker-piperazine-E3 Ligand G->H TFA or HCl I Intermediate 3 K Final PROTAC I->K Amide coupling (HATU, DIPEA) J POI Ligand (with carboxylic acid) J->K

Caption: Synthetic workflow for PROTAC assembly.

Materials and Reagents:

  • This compound

  • POI ligand with a carboxylic acid functional group

  • E3 ligase ligand with a suitable leaving group (e.g., fluoro or chloro group)

  • Boc-anhydride (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Trifluoroacetic acid (TFA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Mono-Boc protection of 1-(Pyridin-4-ylmethyl)piperazine:

    • Dissolve this compound in a mixture of DCM and TEA.

    • Cool the solution to 0 °C and add a solution of Boc₂O in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel chromatography to obtain mono-Boc-protected 1-(Pyridin-4-ylmethyl)piperazine.

  • Coupling with the E3 Ligase Ligand:

    • Dissolve the mono-Boc-protected piperazine derivative and the E3 ligase ligand in anhydrous DMF.

    • Add DIPEA to the mixture and heat to 80-100 °C.

    • Monitor the reaction by LC-MS.

    • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by silica gel chromatography.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, remove the solvent and TFA under reduced pressure. The resulting amine can be used directly in the next step.

  • Final Amide Coupling with the POI Ligand:

    • Dissolve the POI ligand in anhydrous DMF.

    • Add HATU and DIPEA and stir for 15 minutes at room temperature.

    • Add a solution of the deprotected amine from the previous step in DMF.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the final PROTAC by preparative HPLC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Evaluation of the Synthesized PROTAC

This protocol outlines the key in vitro assays to validate the function of the newly synthesized PROTAC.

PROTAC Validation Workflow

Start Synthesized PROTAC Step1 Target Engagement Assays (e.g., NanoBRET, FP, SPR) Start->Step1 Confirm binding to POI and E3 Ligase Step2 Ternary Complex Formation (e.g., TR-FRET, Co-IP) Step1->Step2 Confirm PROTAC-mediated complex formation Step3 Cellular Degradation Assay (Western Blot, In-Cell Western) Step2->Step3 Quantify POI degradation Step4 Functional Assays (e.g., Cell Viability, Reporter Gene) Step3->Step4 Assess downstream biological effects End Validated PROTAC Step4->End

Caption: In vitro validation workflow for a PROTAC.

1. Target Engagement Assays:

  • Objective: To confirm that the PROTAC binds to both the POI and the E3 ligase.

  • Methods:

    • NanoBRET™ Assay: A live-cell assay to measure protein engagement.

    • Fluorescence Polarization (FP): An in vitro assay to measure binding affinity.

    • Surface Plasmon Resonance (SPR): A label-free method to determine binding kinetics and affinity.

2. Ternary Complex Formation Assays:

  • Objective: To demonstrate that the PROTAC induces the formation of a ternary complex between the POI and the E3 ligase.

  • Methods:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay to detect ternary complex formation in vitro.

    • Co-immunoprecipitation (Co-IP): A method to assess protein-protein interactions in a cellular context.

3. Cellular Protein Degradation Assays:

  • Objective: To quantify the degradation of the POI in cells upon treatment with the PROTAC.

  • Procedure (Western Blot):

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a dose-response range of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the extent of protein degradation and calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

4. Functional Cellular Assays:

  • Objective: To assess the downstream biological consequences of POI degradation.

  • Methods: The choice of assay is dependent on the function of the POI. Examples include:

    • Cell Viability Assays (e.g., CellTiter-Glo®): To determine the effect of POI degradation on cell proliferation.

    • Reporter Gene Assays: To measure changes in transcriptional activity regulated by the POI.

    • Enzyme Activity Assays: To assess the functional consequence of degrading an enzyme.

Conclusion

This compound represents a valuable and strategic building block for the development of next-generation PROTACs. Its incorporation into the linker can confer advantageous physicochemical properties, including enhanced rigidity and solubility, which are critical for optimizing the in vivo performance of these novel therapeutics. The protocols outlined in this guide provide a comprehensive framework for the synthesis and in vitro validation of PROTACs containing this promising linker moiety. As the field of targeted protein degradation continues to evolve, the rational design of linkers using such advanced building blocks will be paramount in unlocking the full therapeutic potential of PROTACs.

References

  • Dal Bello, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]

  • Dal Bello, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]

  • Gabizon, R., et al. (2021). Solution Conformations Shed Light on PROTAC Cell Permeability. ResearchGate. [Link]

  • Dal Bello, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]

  • Scott, J. S., et al. (2024). Property-based optimisation of PROTACs. PMC - NIH. [Link]

  • Scarpino, A., et al. (2024). Experimental pKa values of piperazine-containing PROTACs. ResearchGate. [Link]

  • Cantrill, C., et al. (2022). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. ACS Publications. [Link]

  • Toure, M., & Crews, C. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

  • Liu, Z., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC - NIH. [Link]

  • T-Popova, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PMC - NIH. [Link]

  • Alfa Chemistry. (2024). Advancing Drug Discovery with PROTAC Building Blocks. [Link]

  • Liu, S., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. PMC - NIH. [Link]

  • Lee, H., et al. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. MDPI. [Link]

  • Słabicki, M., et al. (2022). Structural and Physicochemical Features of Oral PROTACs. ResearchGate. [Link]

  • Toure, M., & Crews, C. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. eurekaselect. [Link]

  • T-Popova, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the common challenges associated with this synthesis. This guide is structured as a dynamic resource to address specific issues you may encounter in the lab.

Overview of Synthetic Strategies

The synthesis of 1-(Pyridin-4-ylmethyl)piperazine primarily involves forming a C-N bond between the piperazine ring and the pyridin-4-ylmethyl moiety. The two most prevalent and logical industrial routes are Reductive Amination and Direct N-Alkylation . The choice between them often depends on starting material availability, scalability, and desired purity profile.

Below is a workflow to help guide your decision-making process.

Synthetic_Route_Decision start Start: Synthesize 1-(Pyridin-4-ylmethyl)piperazine sm_check Primary Starting Material Available? start->sm_check aldehyde 4-Pyridinecarboxaldehyde + Piperazine sm_check->aldehyde Aldehyde halide 4-Picolyl Halide + Piperazine sm_check->halide Halide reductive_amination Recommended Route: Reductive Amination aldehyde->reductive_amination alkylation Proceed with: Direct N-Alkylation halide->alkylation purity_check Is strict control over dialkylation required? alkylation->purity_check boc_route Use Mono-Boc-Piperazine (Higher cost, cleaner reaction) purity_check->boc_route Yes excess_piperazine_route Use Large Excess of Piperazine (Lower cost, more difficult purification) purity_check->excess_piperazine_route No (post-purification acceptable)

Caption: Decision workflow for selecting a synthetic route.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Issue 1: Low Yield and Formation of Dialkylated Impurity in Direct N-Alkylation

Question: I am attempting to synthesize 1-(Pyridin-4-ylmethyl)piperazine by reacting 4-picolyl chloride with piperazine, but my yield of the desired mono-substituted product is low, and I'm seeing a significant amount of the 1,4-disubstituted byproduct. How can I improve this?

Answer: This is the most common challenge with the direct alkylation of piperazine. Because piperazine has two secondary amine nitrogens of similar reactivity, competitive dialkylation is statistically favored unless you strategically suppress the reactivity of the second nitrogen.

Causality: Once the first nitrogen is alkylated, the second nitrogen on the resulting 1-(Pyridin-4-ylmethyl)piperazine is still nucleophilic and can react with another molecule of 4-picolyl chloride to form the undesired dialkylated product.

Solutions:

  • Use a Large Excess of Piperazine: By using a 5 to 10-fold molar excess of piperazine relative to the alkylating agent (4-picolyl chloride), you increase the probability that the electrophile will encounter an unreacted piperazine molecule rather than a mono-alkylated one.[1][2]

    • Drawback: This requires a robust purification strategy to remove the large amount of unreacted piperazine post-reaction. An acidic wash is typically effective, as the excess piperazine will be protonated and move to the aqueous layer.[1]

  • Employ Mono-Protection Strategy: This is the most reliable method for achieving high selectivity. By protecting one nitrogen with a group like tert-butoxycarbonyl (Boc), you ensure that alkylation can only occur at the free nitrogen.[3][4]

    • Workflow:

      • React piperazine with Di-tert-butyl dicarbonate (Boc)₂O to form 1-Boc-piperazine.[1][3]

      • Perform the N-alkylation on the unprotected nitrogen of 1-Boc-piperazine.

      • Remove the Boc group using an acid like trifluoroacetic acid (TFA) or HCl.[1]

    • Rationale: This multi-step process offers a very clean reaction with minimal byproduct formation, often simplifying purification to a simple extraction or crystallization.[1]

  • In-Situ Mono-Protonation: A cost-effective, one-pot alternative is to react piperazine with one equivalent of a strong acid (e.g., HCl). This forms the piperazine mono-salt. The protonated nitrogen is no longer nucleophilic, directing alkylation to the free nitrogen.[1][5]

    • Consideration: The nucleophilicity of the remaining free nitrogen is lower than that of unprotonated piperazine, which may necessitate longer reaction times or slightly elevated temperatures.[1]

Data Summary: Comparison of Mono-Alkylation Strategies

StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-ProductAdvantagesDisadvantages
Excess Piperazine 3:1 to 10:170-80%One-step, cost-effective.[1]Difficult removal of excess piperazine.
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% (alkylation step)High selectivity, clean reaction.[1]Multi-step process, higher cost.[1]
In-Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 salt60-89%One-pot synthesis, good yields.[1]May require longer reaction times.[1]
Issue 2: Reaction Stalls or Low Conversion in Reductive Amination

Question: I'm performing a reductive amination with 4-pyridinecarboxaldehyde and piperazine using sodium triacetoxyborohydride (STAB), but TLC/LCMS analysis shows a significant amount of unreacted aldehyde even after 24 hours. What could be the issue?

Answer: Reductive amination is a robust reaction but can be sensitive to several factors. The issue likely lies with either imine formation, the reducing agent's activity, or the reaction conditions.

Causality: The reaction proceeds in two main steps: (1) formation of an iminium ion intermediate from the aldehyde and amine, and (2) reduction of this intermediate by the hydride source. A stall indicates a bottleneck in one of these steps.

Solutions & Troubleshooting Workflow:

Troubleshooting_Reductive_Amination start Problem: Low Conversion in Reductive Amination q1 Is the reducing agent (STAB) fresh and was it handled under anhydrous conditions? start->q1 sol1 Solution: Use a fresh bottle of STAB. Ensure solvent (e.g., DCM, DCE) is anhydrous. Run under N2 or Argon. q1->sol1 No/Unsure q2 Is there an issue with imine formation? q1->q2 Yes sol2 Solution: Add a catalytic amount of acetic acid (AcOH) to promote iminium ion formation. q2->sol2 Possibly q3 Is the solvent appropriate? q2->q3 Yes sol3 Solution: Ensure use of non-protic solvents like Dichloromethane (DCM) or Dichloroethane (DCE). Avoid alcohols which can react with the reducing agent. q3->sol3 No/Unsure

Caption: Troubleshooting workflow for low yield in reductive amination.

  • Check Reducing Agent Quality: Sodium triacetoxyborohydride (STAB) is moisture-sensitive. If it has been improperly stored, its activity will be significantly reduced. Always use a fresh bottle or a properly stored reagent under an inert atmosphere.

  • Catalyze Imine Formation: The formation of the iminium ion is often the rate-limiting step and is acid-catalyzed. Adding a small amount of acetic acid (0.1-0.5 equivalents) can significantly accelerate the reaction.

  • Solvent Choice: The reaction should be performed in a non-protic solvent like Dichloromethane (DCM) or Dichloroethane (DCE). Protic solvents like methanol or ethanol can react with the hydride reagent, quenching it before it can reduce the iminium ion.[6]

  • Use of Dehydrating Agents: To push the equilibrium towards imine formation, you can add a dehydrating agent like powdered 4Å molecular sieves to the reaction mixture.[6] This sequesters the water byproduct, driving the reaction forward.

Issue 3: Difficulty Isolating the Dihydrochloride Salt

Question: After synthesizing the free base of 1-(Pyridin-4-ylmethyl)piperazine, I tried to form the dihydrochloride salt by adding HCl in methanol. Instead of a crystalline solid, I got an oil or a sticky precipitate. How can I get a pure, solid product?

Answer: Oiling out during salt formation is a common issue related to purity, solvent choice, and the rate of precipitation.

Causality: The presence of impurities can disrupt the crystal lattice formation. Additionally, if precipitation occurs too rapidly from a highly polar solvent, an amorphous or oily product can form instead of a crystalline solid.

Solutions:

  • Ensure Purity of the Free Base: Before salt formation, ensure the free base is pure. If necessary, perform a quick column chromatography or an extraction to remove any residual starting materials or byproducts.

  • Solvent System Optimization:

    • Methanol/Isopropanol: While methanol is common, isopropanol (IPA) is often a better choice as the hydrochloride salt is typically less soluble, promoting better crystallization.[3]

    • Anti-Solvent Addition: Dissolve the free base in a minimum amount of a polar solvent like isopropanol or ethanol. Then, slowly add a non-polar "anti-solvent" like diethyl ether or methyl tert-butyl ether (MTBE) dropwise until turbidity is observed. This controlled precipitation often yields crystalline solids.

  • Control the Rate of Acid Addition: Add the HCl solution (e.g., HCl in isopropanol) slowly at a low temperature (0 °C). Rapid pH change can cause the product to crash out as an oil.

  • Scratching and Seeding: If an oil forms, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. If you have a small amount of solid product from a previous batch, "seeding" the solution can initiate crystallization.

  • Final Workup: A typical procedure involves adding a saturated solution of HCl in a solvent like methanol or isopropanol to the free base, stirring for a period, and then collecting the precipitated solid by filtration.[7][8]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for large-scale synthesis?

For scale-up, the reductive amination route is often preferred. It is a one-pot reaction that generally proceeds under mild conditions with high yields and avoids the use of a large excess of piperazine, which simplifies downstream processing.[9] The direct alkylation using a large excess of piperazine can be less atom-economical and creates more waste.

Q2: What are the critical safety precautions for this synthesis?

  • Piperazine: Can cause skin irritation and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 4-Picolyl Chloride: Is a lachrymator (causes tearing) and is corrosive. Must be handled in a fume hood.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable hydrogen gas. It is also toxic. Handle in an inert atmosphere and away from moisture.

  • Hydrochloric Acid: Concentrated HCl and its solutions in organic solvents are highly corrosive. Handle with extreme care.

Q3: How can I confirm the identity and purity of the final this compound?

A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure. The dihydrochloride salt will show characteristic shifts for the pyridine and piperazine protons, and the integration should match the expected number of protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the free base cation.

  • High-Performance Liquid Chromatography (HPLC): This is the best method to assess purity, typically aiming for >98% or >99% depending on the application.

  • Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.

Detailed Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol is adapted from standard reductive amination procedures.[6][10]

Materials:

  • 4-Pyridinecarboxaldehyde (1.0 eq)

  • Piperazine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 2M HCl in Diethyl Ether

Procedure:

  • To a round-bottom flask under an argon or nitrogen atmosphere, add 4-pyridinecarboxaldehyde and piperazine.

  • Dissolve the solids in anhydrous DCM.

  • Add the catalytic amount of acetic acid and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (STAB) portion-wise over 15-20 minutes. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LCMS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as an oil or solid.

Protocol 2: Purification and Dihydrochloride Salt Formation

Purification_Workflow start Crude Free Base (from Rotary Evaporator) dissolve Dissolve in minimum amount of Isopropanol (IPA) start->dissolve cool Cool solution to 0 °C in an ice bath dissolve->cool add_hcl Slowly add 2 eq. of HCl (as a solution in IPA or Ether) dropwise with stirring cool->add_hcl precipitate Stir at 0 °C for 1-2 hours. A white precipitate should form. add_hcl->precipitate filter Collect solid by vacuum filtration precipitate->filter wash Wash the filter cake with cold IPA, then with Diethyl Ether filter->wash dry Dry the solid under vacuum at 40-50 °C wash->dry end Pure 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride dry->end

Caption: Workflow for purification and salt formation.

Procedure:

  • Dissolve the crude free base obtained from Protocol 1 in a minimal amount of isopropanol (IPA) or ethanol.

  • Cool the solution in an ice bath to 0 °C.

  • While stirring, slowly add 2.1 equivalents of a standardized solution of HCl in IPA or diethyl ether dropwise.

  • A white precipitate should form. Continue stirring the slurry at 0 °C for 1-2 hours to ensure complete precipitation.

  • Collect the white solid via vacuum filtration.

  • Wash the filter cake sequentially with a small amount of cold IPA and then with cold diethyl ether to remove any residual impurities and solvent.

  • Dry the product under vacuum to a constant weight to yield pure this compound.

References

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. CN106279621A.
  • Khan, I., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules. Retrieved from [Link]

  • Pavić, V., et al. (2007). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Srivani, K., et al. (2019). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-ylmethyl)piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. WO2003010160A2.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of di(4-methylpiperazine-1-yl) ketone. CN114685401A.
  • Clemente, F., et al. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?. Retrieved from [Link]

  • Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications. Retrieved from [Link]

  • Reddit. (2023). Reductive amination of piperazine. r/OrganicChemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this versatile pharmaceutical intermediate. Drawing upon established principles of organic chemistry and extensive field experience, this document aims to be a definitive resource for achieving high purity and yield in your experiments.

Introduction to Purification Challenges

This compound is a highly polar, water-soluble molecule, a common characteristic of amine hydrochlorides. Its structure, featuring both a piperazine and a pyridine ring, presents a unique set of purification challenges. The basic nitrogen atoms can lead to difficulties in chromatographic separations, and the salt form influences its solubility profile. Understanding these inherent properties is the first step toward developing a robust purification strategy.[1]

This guide will address the most frequently encountered issues, from the removal of common synthesis-related impurities to the optimization of analytical methods for purity assessment.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common method for synthesizing this compound is the reductive amination of pyridine-4-carboxaldehyde with piperazine, followed by salt formation. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual piperazine and pyridine-4-carboxaldehyde.

  • Byproducts of Reductive Amination: The corresponding alcohol from the reduction of the aldehyde (pyridin-4-ylmethanol) and potentially over-alkylated piperazine species.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any remaining reducing agents or catalysts.

Q2: My purified product shows significant peak tailing during reverse-phase HPLC analysis. What is causing this and how can I fix it?

A2: Peak tailing in reverse-phase HPLC is a classic issue when analyzing basic compounds like piperazines. The root cause is the interaction between the basic nitrogen atoms of your compound and the acidic residual silanol groups on the silica-based stationary phase of the column. This leads to poor peak shape and can compromise the accuracy of your purity assessment.

To mitigate this, you can employ the following strategies:

  • Use a Mobile Phase Additive: Incorporating a small amount of a competing base, such as triethylamine (TEA), or an acid, like trifluoroacetic acid (TFA) or formic acid, in your mobile phase can significantly improve peak symmetry. An acidic additive will protonate the piperazine nitrogens, reducing their interaction with the stationary phase.

  • Adjust the Mobile Phase pH: Maintaining a low pH (typically between 2 and 3) will ensure the analyte is consistently protonated, leading to more symmetrical peaks.

  • Select an Appropriate Column: Consider using a column with a stationary phase designed for the analysis of basic compounds, such as one with end-capping to block residual silanols or a polymer-based column.

Q3: I am struggling to get my compound to crystallize. What recrystallization solvents do you recommend?

A3: As a dihydrochloride salt, your compound is highly polar and will be most soluble in polar protic solvents. For recrystallization, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Here are some recommended solvent systems to explore:

  • Ethanol/Water: This is often a good starting point. Dissolve your crude product in a minimal amount of hot water and then slowly add ethanol as an anti-solvent until you observe turbidity. Reheat to get a clear solution and then allow it to cool slowly.

  • Methanol/Isopropanol: Similar to the ethanol/water system, dissolve in hot methanol and add isopropanol as the anti-solvent.

  • Acetone: For some pyridinium salts, acetone can be an effective recrystallization solvent.[2]

Experimentation with solvent ratios and cooling rates is crucial for optimizing crystal growth and maximizing yield.

Troubleshooting Guide

Problem Symptom Potential Cause(s) Suggested Solution(s)
Low Purity After Recrystallization Persistent impurities detected by HPLC or NMR.- Co-precipitation of impurities with similar solubility profiles.- Inefficient removal of mother liquor.- Screen a wider range of recrystallization solvents.- Perform a second recrystallization.- Ensure the crystals are thoroughly washed with cold, fresh solvent after filtration.
Oiling Out During Recrystallization The compound separates as an oil instead of crystals upon cooling.- The boiling point of the solvent is too high.- The compound is too soluble in the chosen solvent.- The rate of cooling is too fast.- Switch to a lower-boiling point solvent.- Use a solvent system with a higher proportion of anti-solvent.- Allow the solution to cool to room temperature slowly before further cooling in an ice bath.
Poor Separation in Column Chromatography Co-elution of the product with impurities.- Inappropriate stationary phase.- Incorrect mobile phase polarity.- Use a more polar stationary phase like alumina instead of silica gel.- Add a modifier to the mobile phase (e.g., 0.5-1% triethylamine in your eluent) to reduce tailing and improve separation of basic compounds.
Inaccurate Purity by NMR Broad peaks and inconsistent integration values.- Presence of paramagnetic impurities.- Hygroscopic nature of the compound leading to water in the NMR solvent.- Treat a solution of the compound with a small amount of activated carbon and filter before analysis.- Ensure the compound is thoroughly dried under high vacuum before preparing the NMR sample. Use a fresh, sealed vial of deuterated solvent.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a general guideline and may require optimization for your specific crude material.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in the minimum amount of hot deionized water.

  • Addition of Anti-solvent: While the solution is still hot, slowly add ethanol dropwise until you observe persistent cloudiness.

  • Re-dissolution: Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. You should observe the formation of crystals. For maximum yield, you can place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This method provides a starting point for the analysis of your compound's purity.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of your compound in the initial mobile phase (95:5 A:B).

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

PurificationWorkflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification Strategy cluster_end Final Product Crude_Product Crude this compound Initial_Analysis Analyze by HPLC/NMR Crude_Product->Initial_Analysis Recrystallization Recrystallization Initial_Analysis->Recrystallization Purity < 98% Pure_Product Pure Product (>98%) Initial_Analysis->Pure_Product Purity > 98% Final_Analysis Final Purity Check Recrystallization->Final_Analysis Column_Chromatography Column Chromatography Column_Chromatography->Final_Analysis Final_Analysis->Column_Chromatography Purity < 98% Final_Analysis->Pure_Product Purity > 98%

Caption: A decision tree for the purification of this compound.

References

  • Seebacher, W., et al. (2003). Synthesis and biological activity of 1-aryl-4-(piperidin-4-yl)piperazines and 1-aryl-4-(piperidin-4-ylmethyl)piperazines as potential antipsychotics. European Journal of Medicinal Chemistry, 38(3), 249-258.
  • Barlin, G. B. (1982). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
  • Anderson, N. G. (2000). Practical Process Research & Development. Academic Press.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Stoll, A., & Hofmann, A. (1943). Partialsynthese von Alkaloiden vom Typus des Ergobasins. Helvetica Chimica Acta, 26(3), 944-965.
  • Armarego, W. L., & Chai, C. (2012).
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Pauling, L. (1960). The Nature of the Chemical Bond and the Structure of Molecules and Crystals: An Introduction to Modern Structural Chemistry. Cornell University Press.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Smith, M. B. (2011). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. (2010). Molecules, 15(3), 1966-1972. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2004). Acta Poloniae Pharmaceutica, 61(5), 339-345. [Link]

  • A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. (2016). Journal of Chemical Research, 40(3), 152-155. [Link]

  • Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. (2020).

Sources

Overcoming solubility issues with 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in experimental settings, with a primary focus on overcoming solubility issues. As Senior Application Scientists, we have compiled field-proven insights and protocols to ensure you can effectively integrate this compound into your workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

As a dihydrochloride salt of a piperazine derivative, this compound is expected to be freely soluble in water.[1][2] The ionic nature of the hydrochloride salt enhances its affinity for polar protic solvents. Its solubility is generally lower in polar aprotic solvents and significantly limited in non-polar organic solvents. It is slightly soluble in alcohols like methanol and ethanol.[2]

Q2: I'm trying to dissolve the compound in water, but it's not dissolving completely. What could be the issue?

Several factors can influence the dissolution of this salt, even in water:

  • Concentration: You may be attempting to create a solution that exceeds its maximum solubility at a given temperature.

  • Temperature: Like many salts, its solubility in water generally increases with temperature.[1][3] Gentle warming can often aid dissolution.

  • pH of the Water: The pH of your water source (e.g., deionized vs. distilled) can have a minor effect. The compound itself will create a slightly acidic solution upon dissolving. Forcing the pH too high can cause the precipitation of the less soluble free base.

Q3: Can I dissolve this compound directly in an organic solvent like DMSO or ethanol?

While piperazine salts have some solubility in alcohols, high concentrations may be difficult to achieve.[2] For organic solvents like DMSO, it is common practice to first dissolve the compound in the solvent before further dilution into an aqueous medium for biological assays.[4][5] However, complete solubility in 100% DMSO might be limited, and preparing a high-concentration stock may require initial testing.

Q4: How does pH critically impact the solubility of this compound?

The pH of the solution is a dominant factor governing the solubility of this compound. 1-(Pyridin-4-ylmethyl)piperazine is a basic compound with two pKa values corresponding to the two nitrogen atoms in the piperazine ring.[3][6] As a dihydrochloride salt, it exists in a protonated, charged form, which is highly water-soluble. If the pH of the solution is raised significantly, the compound will be deprotonated to its free base form, which is substantially less water-soluble and may precipitate out of the solution. This pH-dependent solubility is a key consideration in formulation and experimental design.[7][8]

Troubleshooting Guide: Protocols & Advanced Solutions

This section provides detailed, step-by-step methodologies to address specific solubility challenges.

Problem 1: Compound fails to dissolve in aqueous buffers for biological assays.

Causality: Standard biological buffers (e.g., PBS, TRIS) often have a pH near neutral (pH 7.0-8.0). This pH may be high enough to initiate the conversion of the highly soluble dihydrochloride salt to the less soluble free base, leading to incomplete dissolution or precipitation, especially at higher concentrations.

Solution A: pH-Adjusted Aqueous Stock Preparation

This protocol ensures the compound remains in its fully protonated and soluble salt form.

Step-by-Step Protocol:

  • Initial Slurry: Weigh the desired amount of this compound and add it to a volume of high-purity water (e.g., Milli-Q®) corresponding to 80% of your final target volume.

  • pH Measurement: Place the slurry on a magnetic stirrer and measure the initial pH. The solution will likely be acidic.

  • Acidification (If Necessary): If the compound is not dissolving, lower the pH by adding 0.1 M HCl dropwise. Stir for 5-10 minutes between additions. The target pH should be in the acidic range (typically pH 2-4) to ensure full protonation.

  • Visual Confirmation: Continue stirring until the solution is completely clear, with no visible particulates.

  • Final Volume Adjustment: Once fully dissolved, add high-purity water to reach the final target volume and mix thoroughly.

  • Sterilization: If required for your application, sterile-filter the final solution through a 0.22 µm filter.

Solution B: Co-Solvent Method for Aqueous Buffers

This is the preferred method when a specific final buffer pH (e.g., pH 7.4) is required for the experiment. The strategy is to dissolve the compound in a compatible organic solvent first.

Step-by-Step Protocol:

  • Solvent Selection: Choose a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.[4][5]

  • High-Concentration Stock: Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication may assist dissolution.

  • Serial Dilution: Perform a serial dilution of the DMSO stock into your final aqueous buffer (e.g., PBS, pH 7.4). It is critical that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Precipitation Check: After each dilution step, visually inspect the solution for any signs of cloudiness or precipitation. If precipitation occurs, the concentration limit in that specific buffer has been exceeded.

Solubility Data Summary
SolventTypeExpected SolubilityNotes
WaterPolar ProticFreely Soluble[1][2]Solubility is pH-dependent. Acidic pH enhances solubility.
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous BufferSparingly SolubleProne to precipitation at higher concentrations. Co-solvent method recommended.
Methanol / EthanolPolar ProticSlightly Soluble[2]Can be used for stock solutions, but water is generally preferred.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleRecommended as a co-solvent for preparing aqueous solutions.[4][5]
Diethyl EtherNon-PolarPoorly Soluble[6]Not a suitable solvent.
Problem 2: A clear, concentrated stock solution forms a precipitate when diluted into the final assay medium.

Causality: This phenomenon, often termed "crashing out," can be due to two primary factors:

  • pH Shift: The concentrated stock (e.g., in slightly acidic water or DMSO) experiences a significant pH increase upon dilution into a neutral or slightly basic buffer, causing the compound to convert to its less soluble free base.

  • Common Ion Effect: If the buffer contains high concentrations of chloride ions, it can shift the equilibrium, potentially reducing the solubility of the hydrochloride salt.[8]

Solution: Optimized Dilution Workflow

This workflow minimizes abrupt environmental changes during dilution.

cluster_prep Stock Solution Preparation cluster_dilution Dilution Strategy cluster_check Verification A Prepare concentrated stock in optimal solvent (e.g., acidic water or DMSO) B Prepare intermediate dilution in a 50:50 mix of stock solvent and final buffer A->B Begin Dilution C Vortex and visually inspect for precipitation B->C D Perform final dilution into 100% assay buffer C->D Solution is clear E Final working solution (low organic solvent %, correct buffer pH) D->E F Precipitation Observed? E->F G Solution is clear. Proceed with experiment. F->G No H Reduce stock concentration or re-evaluate buffer composition and restart. F->H Yes

Caption: Optimized dilution workflow to prevent precipitation.

Understanding the pH-Solubility Relationship

The solubility of this compound is governed by the acid-base equilibria of its three nitrogen atoms (two on the piperazine ring, one on the pyridine ring). At low pH, all nitrogens are protonated, resulting in a highly polar, water-soluble cation. As the pH increases, these sites are sequentially deprotonated, reducing the molecule's overall charge and water solubility.

cluster_solubility Solubility Profile A Low pH (Acidic) [Compound]·3H⁺ (Fully Protonated) B Intermediate pH [Compound]·2H⁺ (Major species as salt) A->B + OH⁻ - H⁺ S1 High Solubility A->S1 B->A + H⁺ - OH⁻ C Neutral to High pH [Compound] (Free Base) (Deprotonated) B->C + OH⁻ - H⁺ S2 Moderate Solubility B->S2 C->B + H⁺ - OH⁻ S3 Low Solubility (Precipitation Risk) C->S3

Sources

Troubleshooting 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered when using this compound in cell culture experiments. As a piperazine derivative, this molecule and others in its class are often investigated for their cytotoxic and anticancer properties.[1][2][3] This guide follows a logical workflow, from initial compound handling to complex experimental troubleshooting, to ensure the integrity and reproducibility of your results.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a general framework for troubleshooting. The following diagram outlines a systematic approach to identifying and resolving common problems.

cluster_0 Problem Identification cluster_1 Initial Checks: Compound & Preparation cluster_2 In-Experiment Troubleshooting cluster_3 Solutions & Next Steps Problem Unexpected Result (e.g., precipitation, no effect, high toxicity) CheckStock Verify Stock Solution (Solubility, pH, Storage) Problem->CheckStock Start Here CheckPurity Confirm Compound Identity & Purity (CoA) CheckStock->CheckPurity CheckCalculations Double-Check Dilution Calculations CheckPurity->CheckCalculations Precipitation Issue: Precipitation in Media? CheckCalculations->Precipitation Toxicity Issue: Unexpected Cytotoxicity? Precipitation->Toxicity No Solution_Precip Adjust Solvent/pH, Lower Concentration, Use Serial Dilution Precipitation->Solution_Precip Yes NoEffect Issue: No Cellular Effect Observed? Toxicity->NoEffect No Solution_Tox Run Dose-Response, Check Solvent Toxicity, Assess pH Shift Toxicity->Solution_Tox Yes Solution_NoEffect Verify Target Expression, Check Compound Stability, Increase Concentration NoEffect->Solution_NoEffect Yes ContactSupport Consult Technical Support NoEffect->ContactSupport No, still unresolved cluster_0 The Dihydrochloride Salt in Solution cluster_1 Interaction with Cell Culture Medium cluster_2 Impact on Cells Compound PMP-2HCl (Solid) Dissolved PMP-H₂²⁺ + 2Cl⁻ (Aqueous & Acidic) Compound->Dissolved Dissolves in Water Media Buffered Cell Culture Medium (Contains HCO₃⁻, Serum Proteins) Dissolved->Media Added to Media pH_Drop Localized pH Drop (H⁺ Overwhelms Buffer) Media->pH_Drop If stock is too concentrated or unbuffered Cells Cells Media->Cells Normal Condition Protein_Precip Serum Protein Precipitation pH_Drop->Protein_Precip Toxicity Cytotoxicity/ Cell Stress pH_Drop->Toxicity Toxicity->Cells

Caption: Impact of dihydrochloride salt chemistry in cell culture.

Section 3: Interpreting Results & Inconsistent Data

Even with perfect technique, interpreting the biological results can be challenging.

FAQ 5: I don't see the expected biological effect. Is the compound inactive?

Answer: Before concluding that the compound is inactive, it is essential to rule out technical issues.

  • Confirm Compound Activity: If possible, include a positive control cell line or assay where this compound is known to be active.

  • Check Target Expression: Verify that your cell line expresses the intended molecular target of the compound.

  • Assess Compound Stability in Media: The compound might not be stable over the course of your experiment (e.g., 24, 48, 72 hours). It could be metabolized by the cells or chemically degrade in the 37°C incubator environment.

  • Concentration Range: You may not be using a high enough concentration. Perform a wide dose-response curve (e.g., from 1 nM to 100 µM) to determine the EC50 or IC50.

Protocol 1: Assessing Compound Stability in Media

This protocol provides a basic framework to test if your compound is degrading during your experiment.

  • Preparation: Prepare your highest experimental concentration of this compound in complete cell culture medium (with FBS). Also prepare a control sample of media with vehicle only.

  • Incubation: Place these solutions in separate, sterile tubes in your cell culture incubator (37°C, 5% CO2) for the duration of your typical experiment (e.g., 0, 24, 48, and 72 hours).

  • Sample Collection: At each time point, remove an aliquot and store it at -80°C.

  • Activity Assay: After collecting all time points, thaw the samples and test their activity in a rapid, short-term functional assay (e.g., a cell viability assay on a sensitive cell line, run for 4-6 hours).

  • Analysis: If the activity of the compound decreases in the samples incubated for longer periods, it suggests the compound is degrading over time. This may require you to replenish the compound in your medium during long-term experiments.

References

  • Turan-Zitouni, G., et al. (2018). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Captivate Bio. (2021). Small Molecules Technical Data Sheet. Available at: [Link]

  • Haider, S., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules. Available at: [Link]

  • Arbo, M. D., et al. (2016). Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. ResearchGate. Available at: [Link]

  • Sallam, S., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Arbo, M. D., et al. (2014). Concentration-response (cell death) curves of the tested piperazine derivatives in Caco-2 cells after 24h incubation. ResearchGate. Available at: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Available at: [Link]

  • PubChem. Piperazine Dihydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. We will explore the primary synthetic routes, delve into the formation of key side products, and provide robust troubleshooting strategies to ensure a successful and high-purity outcome.

Introduction to the Synthesis

1-(Pyridin-4-ylmethyl)piperazine is a valuable building block in medicinal chemistry. Its synthesis, while seemingly straightforward, presents several challenges that can impact yield and purity. The two most common synthetic approaches are:

  • Reductive Amination: The reaction of 4-pyridinecarboxaldehyde with piperazine, followed by reduction of the resulting imine/enamine intermediate.

  • N-Alkylation: The direct alkylation of piperazine with a 4-picolyl halide, such as 4-(chloromethyl)pyridine.

Both methods are viable, but each has its own set of potential side reactions and purification hurdles. The most significant of these is the formation of the bis-alkylated side product, 1,4-bis(pyridin-4-ylmethyl)piperazine . This guide will provide detailed insights into controlling the selectivity of the reaction to favor the desired mono-substituted product.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of 1-(Pyridin-4-ylmethyl)piperazine?

A1: The most prevalent side product is 1,4-bis(pyridin-4-ylmethyl)piperazine. This occurs when both nitrogen atoms of the piperazine ring react with the pyridine electrophile. Controlling the stoichiometry of the reactants is crucial to minimize the formation of this impurity.

Q2: Which synthetic route is generally preferred, reductive amination or N-alkylation?

A2: The choice of route often depends on the available starting materials and the scale of the reaction.

  • Reductive amination is often favored for its milder reaction conditions and the use of more stable precursors. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are selective for the reduction of the iminium ion intermediate, minimizing side reactions.

  • N-alkylation can be a more direct approach but is often harder to control, leading to a higher propensity for over-alkylation. However, with careful control of stoichiometry and reaction conditions, it can be an effective method.

Q3: My reaction mixture is showing multiple spots on TLC, even with a 1:1 stoichiometry. What could be the issue?

A3: Even with a 1:1 molar ratio of piperazine to the pyridine precursor, localized concentrations of the electrophile can lead to the formation of the bis-substituted product. This is especially true if the pyridine derivative is added too quickly. Additionally, the mono-substituted product can sometimes be more nucleophilic than piperazine itself, leading to a faster second alkylation. Using a large excess of piperazine is a common strategy to favor mono-alkylation.

Q4: How can I effectively remove the 1,4-bis(pyridin-4-ylmethyl)piperazine side product?

A4: Separation can be challenging due to the similar polarity of the mono- and bis-substituted products.

  • Column chromatography is a reliable method for separation on a smaller scale.

  • Recrystallization of the dihydrochloride salt can be effective on a larger scale. The difference in solubility between the mono- and bis-hydrochloride salts in specific solvent systems can be exploited for purification.

Troubleshooting Guides

Scenario 1: Low Yield of the Desired Mono-Substituted Product
Symptom Potential Cause Troubleshooting Action
TLC/LC-MS analysis shows a significant amount of unreacted piperazine. Incomplete reaction.- Extend the reaction time.- Increase the reaction temperature (monitor for side product formation).- Ensure the quality and reactivity of your reagents.
Major product observed is the 1,4-bis(pyridin-4-ylmethyl)piperazine. Over-alkylation due to unfavorable stoichiometry or reaction conditions.- Use a significant excess of piperazine (3-5 equivalents).- Add the pyridine electrophile (4-pyridinecarboxaldehyde or 4-picolyl halide) slowly and at a controlled temperature to avoid localized high concentrations.- Consider using a protecting group strategy for piperazine.
Reaction appears to have stalled. Poor quality of reagents or inappropriate solvent.- Use freshly distilled solvents.- Verify the purity of starting materials.- For reductive amination, ensure the reducing agent is not hydrolyzed.
Scenario 2: Difficulty in Product Isolation and Purification
Symptom Potential Cause Troubleshooting Action
Product is difficult to crystallize as the dihydrochloride salt. Presence of impurities that inhibit crystal formation.- Purify the crude product by column chromatography before salt formation.- Try different solvent systems for crystallization (e.g., ethanol/ether, methanol/isopropanol).
Recrystallization does not effectively remove the bis-substituted impurity. Similar solubilities of the mono- and bis-hydrochloride salts in the chosen solvent system.- Experiment with a range of solvent polarities for recrystallization.- Consider a multi-step purification involving both chromatography and recrystallization.
Product appears as a viscous oil instead of a solid. Incomplete removal of solvent or presence of residual impurities.- Ensure complete drying under high vacuum.- Purify the oil by column chromatography to remove impurities that may be lowering the melting point.

Experimental Protocols & Methodologies

Method 1: Synthesis via Reductive Amination

This method involves the reaction of 4-pyridinecarboxaldehyde with an excess of piperazine, followed by in-situ reduction with sodium triacetoxyborohydride.

Step-by-Step Protocol:

  • To a stirred solution of piperazine (4.3 g, 50 mmol, 5 equivalents) in 1,2-dichloroethane (100 mL) at room temperature, add 4-pyridinecarboxaldehyde (1.07 g, 10 mmol, 1 equivalent).

  • Stir the mixture for 1 hour to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (3.18 g, 15 mmol, 1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

Purification and Salt Formation:

  • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol/ammonium hydroxide (e.g., 95:5:0.5 to 90:10:1).

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • Dissolve the purified free base in a minimal amount of ethanol and cool in an ice bath.

  • Slowly add a solution of concentrated hydrochloric acid in ethanol until the pH is acidic.

  • The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum to afford this compound as a white solid.

Method 2: Synthesis via N-Alkylation with Protecting Group Strategy

To ensure mono-alkylation, a protecting group strategy is highly effective. Here, we use the tert-butyloxycarbonyl (Boc) group.

Step 1: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (8.6 g, 100 mmol) in dichloromethane (150 mL).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (10.9 g, 50 mmol) in dichloromethane (50 mL) over 2 hours at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with water (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude 1-Boc-piperazine. Purify by column chromatography if necessary.

Step 2: N-Alkylation

  • To a solution of 1-Boc-piperazine (9.3 g, 50 mmol) and 4-(chloromethyl)pyridine hydrochloride (8.2 g, 50 mmol) in acetonitrile (150 mL), add potassium carbonate (20.7 g, 150 mmol)[1].

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer and concentrate to give the crude Boc-protected product.

Step 3: Deprotection and Salt Formation

  • Dissolve the crude Boc-protected product in a solution of 4M HCl in dioxane (100 mL).

  • Stir the solution at room temperature for 2-4 hours.

  • The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

  • Recrystallize from a suitable solvent system like ethanol/ether to obtain pure this compound.

Visualizing the Process: Diagrams

Synthesis_Pathways cluster_reductive_amination Reductive Amination Pathway cluster_n_alkylation N-Alkylation Pathway cluster_side_product Major Side Product Formation RA_Start 4-Pyridinecarboxaldehyde + Piperazine (excess) Imine Iminium Intermediate RA_Start->Imine Condensation RA_Product 1-(Pyridin-4-ylmethyl)piperazine Imine->RA_Product NaBH(OAc)3 RA_Salt Dihydrochloride Salt RA_Product->RA_Salt HCl NA_Start 4-(Chloromethyl)pyridine + Mono-Boc-Piperazine NA_Protected Boc-Protected Product NA_Start->NA_Protected K2CO3, MeCN NA_Product 1-(Pyridin-4-ylmethyl)piperazine NA_Protected->NA_Product Deprotection (HCl) NA_Salt Dihydrochloride Salt NA_Product->NA_Salt In-situ SP_Start Piperazine SP_Mono Mono-alkylated Product SP_Start->SP_Mono 1st Alkylation SP_Bis 1,4-bis(Pyridin-4-ylmethyl)piperazine SP_Mono->SP_Bis 2nd Alkylation (Over-alkylation)

Caption: Synthetic pathways and side product formation.

Troubleshooting_Workflow Start Reaction Complete? LowYield Low Yield of Desired Product Start->LowYield No PurificationIssue Purification Difficulty Start->PurificationIssue Yes, but impure CheckStoichiometry Check Reactant Stoichiometry & Addition Rate LowYield->CheckStoichiometry Analyze Side Products Recrystallization Screen Recrystallization Solvents (e.g., EtOH/Ether, MeOH/IPA) PurificationIssue->Recrystallization Optimize Purification Success High Purity Product Obtained AdjustConditions Increase Piperazine Excess Slow Down Addition CheckStoichiometry->AdjustConditions Over-alkylation detected Recrystallization->Success AdjustConditions->Start Rerun Reaction

Caption: Troubleshooting decision workflow.

Analytical Characterization: Distinguishing Product from Side Product

Accurate characterization is essential to confirm the purity of the final product. Here’s how to differentiate 1-(Pyridin-4-ylmethyl)piperazine from its bis-substituted counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The symmetry of the 1,4-bis(pyridin-4-ylmethyl)piperazine results in a simpler spectrum compared to the mono-substituted product.

    • 1-(Pyridin-4-ylmethyl)piperazine: Will show distinct signals for the protons on the substituted and unsubstituted sides of the piperazine ring. You will also observe a signal for the N-H proton (which may be broad).

    • 1,4-bis(pyridin-4-ylmethyl)piperazine: Due to its symmetry, all eight piperazine protons will be chemically equivalent, appearing as a single, sharp singlet.

  • ¹³C NMR: A similar trend is observed in the carbon spectrum.

    • 1-(Pyridin-4-ylmethyl)piperazine: Will display four distinct signals for the piperazine carbons.

    • 1,4-bis(pyridin-4-ylmethyl)piperazine: Will show only two signals for the piperazine carbons due to symmetry.

Compound Key ¹H NMR Features (Piperazine Protons) Key ¹³C NMR Features (Piperazine Carbons)
1-(Pyridin-4-ylmethyl)piperazine Multiple distinct multiplets for the 8 piperazine protons.~4 distinct signals.
1,4-bis(Pyridin-4-ylmethyl)piperazine A single sharp singlet for the 8 piperazine protons.~2 distinct signals.
High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed to separate the product from starting materials and the bis-substituted side product.

Example HPLC Method:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute the more nonpolar bis-substituted product.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

The expected elution order would be: piperazine (most polar) -> 1-(Pyridin-4-ylmethyl)piperazine -> 1,4-bis(pyridin-4-ylmethyl)piperazine (least polar).

References

  • Pazdera, P. et al. Method of direct mono-N-substitution of piperazine. CZ305317B6, issued 2015.

Sources

Technical Support Center: Synthesis of 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and detailed procedural guidance to enhance yield, purity, and reproducibility.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.

Q1: My reductive amination reaction shows low to no conversion of starting materials. What are the likely causes and solutions?

Potential Causes & Solutions:

  • Inactive Reducing Agent: The most common reagents for this reaction, sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN), are moisture-sensitive. Improper storage or handling can lead to decomposition and loss of activity.

    • Solution: Always use freshly opened reagents or those stored in a desiccator. To test the activity of a questionable batch of STAB, a small-scale reaction with a reliable aldehyde and amine can be performed.

  • Suboptimal pH for Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate, the formation of which is pH-dependent. If the medium is too acidic, the piperazine nitrogen will be fully protonated, rendering it non-nucleophilic. If it's too basic, the initial carbonyl protonation required for condensation is inefficient.

    • Solution: For reductive aminations with STAB, a small amount of acetic acid is often added to catalyze iminium ion formation. The optimal pH range is typically 4-6. Monitor the pH of your reaction mixture and adjust accordingly.

  • Poor Quality Starting Materials: 4-Pyridinecarboxaldehyde is prone to oxidation to isonicotinic acid upon prolonged exposure to air. Piperazine is hygroscopic and can absorb significant amounts of water and carbon dioxide from the atmosphere.[1]

    • Solution: Use freshly distilled or purified 4-pyridinecarboxaldehyde. Ensure piperazine is anhydrous. If necessary, piperazine can be dried by azeotropic distillation with toluene.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.

    • Solution: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices as they are non-protic and effectively dissolve the starting materials. Tetrahydrofuran (THF) is also a viable option.[2] Protic solvents like methanol can sometimes be used but may react with the reducing agent or slow down imine formation.

Q2: I'm observing significant byproducts. How can I improve the selectivity of the reaction?

Potential Causes & Solutions:

  • Bis-alkylation of Piperazine: The most common byproduct is the symmetrical N,N'-bis(pyridin-4-ylmethyl)piperazine. This occurs because both nitrogen atoms of piperazine are nucleophilic.

    • Solution 1 (Stoichiometry Control): The simplest method to favor mono-alkylation is to use a large excess of piperazine (4-5 equivalents). This statistically favors the reaction of the aldehyde with an unreacted piperazine molecule over the mono-substituted product. The unreacted piperazine can be removed during aqueous workup.

    • Solution 2 (Protecting Group Strategy): For higher value syntheses where maximizing aldehyde conversion is critical, using mono-Boc-piperazine is a highly effective strategy. The Boc group deactivates one nitrogen, ensuring mono-alkylation. The Boc group is then removed in a subsequent step using an acid like trifluoroacetic acid (TFA) or HCl.

  • Over-reduction of the Pyridine Ring: Strong reducing agents or harsh conditions (e.g., high-pressure catalytic hydrogenation with aggressive catalysts) can reduce the pyridine ring to a piperidine ring.

    • Solution: Use a mild and selective hydride-based reducing agent. STAB is particularly well-suited for this as it is less reactive than sodium borohydride and will not typically reduce the pyridine ring under standard conditions.[3][4]

Q3: I'm struggling with the aqueous workup and isolation of the free base product.

Potential Causes & Solutions:

  • Emulsion Formation: The amphiphilic nature of the product can lead to persistent emulsions during the extraction phase, making layer separation difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help break the emulsion. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.

  • Product Solubility in the Aqueous Phase: The product has some water solubility, especially at acidic pH where it will be protonated.

    • Solution: Ensure the aqueous layer is made sufficiently basic (pH > 10) with NaOH or K₂CO₃ before extraction. This deprotonates the amine nitrogens, making the product more soluble in organic solvents like DCM or ethyl acetate. Perform multiple extractions (3-4 times) with fresh organic solvent to maximize recovery.

Q4: The yield is very low during the final dihydrochloride salt formation step.

Potential Causes & Solutions:

  • Inappropriate Solvent for Precipitation: If the solvent has a high polarity, the dihydrochloride salt may remain partially or fully dissolved.

    • Solution: The free base should be dissolved in a solvent in which the hydrochloride salt is poorly soluble. Anhydrous isopropanol (IPA), ethanol, or methanol are common choices. Precipitation is often induced by the addition of a co-solvent in which the salt is even less soluble, such as diethyl ether or acetone.[5]

  • Incomplete Precipitation: Insufficient HCl or suboptimal temperature can lead to incomplete salt formation and precipitation.

    • Solution: Use a slight excess of HCl (e.g., 2.2 equivalents). The HCl can be added as a concentrated aqueous solution, but using a solution of HCl in an anhydrous solvent (like 2M HCl in diethyl ether or isopropanol) is highly recommended to avoid introducing water, which can increase product solubility. Cooling the mixture in an ice bath after HCl addition will further promote crystallization.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing 1-(Pyridin-4-ylmethyl)piperazine?

The most common and efficient method is the one-pot reductive amination of 4-pyridinecarboxaldehyde with piperazine. This method is robust, generally high-yielding, and can be performed with readily available and relatively inexpensive reagents. The reaction involves the initial formation of an iminium ion intermediate between the aldehyde and one of the piperazine nitrogens, which is then reduced in situ by a selective reducing agent.

Q2: How do I choose the best reducing agent for this synthesis?

The choice of reducing agent is critical for selectivity and yield.

Reducing AgentProsConsBest For
Sodium Triacetoxyborohydride (STAB) Highly selective for imines/iminium ions; mild; tolerant of many functional groups; no need for strict pH control (works well with catalytic AcOH).Moisture sensitive; relatively expensive.High-selectivity, lab-scale synthesis. The recommended choice for this reaction.
Sodium Cyanoborohydride (NaBH₃CN) Mild and selective; effective in protic solvents like methanol.Highly toxic (releases HCN gas at acidic pH); requires careful pH control (pH 4-6).Situations where STAB is not available, with extreme caution.
Catalytic Hydrogenation (e.g., H₂/Pd-C) "Green" method with water as the only byproduct; cost-effective for large scale.Can lead to over-reduction of the pyridine ring; requires specialized high-pressure equipment.Large-scale industrial production where conditions are highly optimized.
Q3: Why is mono-protection of piperazine sometimes necessary?

While using a large excess of piperazine is effective at minimizing bis-alkylation, it is not always ideal. Mono-protection, typically with a Boc group, becomes advantageous when:

  • The aldehyde starting material is expensive or rare, and must be consumed completely.

  • A very high purity of the mono-substituted product is required without extensive purification to remove bis-alkylated impurities.

  • The subsequent reaction steps are incompatible with a large excess of a basic amine.

The trade-off is the addition of two steps to the synthesis: protection and deprotection.

Q4: What are the critical quality control checks for the final product?

To confirm the identity and purity of this compound, the following analyses are essential:

  • ¹H NMR: To confirm the chemical structure and ratio of protons. The integration of the pyridine, piperazine, and methylene bridge protons should be correct.

  • ¹³C NMR: To confirm the number and type of carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent ion (free base).

  • Elemental Analysis (CHN): To confirm the elemental composition, which is particularly important for verifying the formation of the correct dihydrochloride salt.

  • Melting Point: A sharp melting point range is a good indicator of purity.

Part 3: Protocols, Data & Visualizations

Experimental Protocol: Reductive Amination using STAB

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous piperazine (4.3 g, 50 mmol, 5 equivalents).

  • Dissolve the piperazine in 100 mL of anhydrous 1,2-dichloroethane (DCE).

  • Add 4-pyridinecarboxaldehyde (1.07 g, 10 mmol, 1 equivalent) to the solution.

  • Add glacial acetic acid (0.6 mL, 10.5 mmol, 1.05 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

Step 2: Reduction

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add sodium triacetoxyborohydride (STAB) (3.2 g, 15 mmol, 1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the aldehyde is fully consumed.

Step 3: Workup and Isolation of Free Base

  • Carefully quench the reaction by slowly adding 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and add 50 mL of water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base as an oil or waxy solid.

Step 4: Dihydrochloride Salt Formation

  • Dissolve the crude free base in 30 mL of anhydrous isopropanol (IPA).

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether (approx. 11 mL, 22 mmol, 2.2 equivalents) dropwise with stirring. A white precipitate should form immediately.

  • Stir the suspension at 0 °C for 1 hour.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove residual impurities.

  • Dry the product under vacuum at 40-50 °C to a constant weight to yield this compound as a white crystalline solid.

Diagrams and Workflows
Overall Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reductive Amination cluster_workup Isolation cluster_salt Salt Formation Aldehyde 4-Pyridine- carboxaldehyde Reaction One-Pot Reaction Solvent: DCE Catalyst: Acetic Acid Reagent: STAB Aldehyde->Reaction Piperazine Piperazine (Excess) Piperazine->Reaction Workup Aqueous Workup (Base Extraction) Reaction->Workup FreeBase Crude Free Base Workup->FreeBase Salt Add HCl in IPA/Ether FreeBase->Salt Product Final Product: 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride Salt->Product

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Logic for Low Yield

Troubleshooting cluster_reaction_issues Reaction Issues cluster_solutions_no_rxn Solutions cluster_solutions_byproducts Solutions cluster_solutions_workup Solutions Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC/LC-MS) Start->Check_Conversion Check_Workup Check Workup/Isolation Start->Check_Workup No_Reaction Starting Material Remains Check_Conversion->No_Reaction Low Conversion Byproducts Byproducts Formed Check_Conversion->Byproducts High Conversion Sol_Extract Adjust pH > 10 for Extraction Check_Workup->Sol_Extract Sol_Precip Optimize Salt Precipitation Solvent Check_Workup->Sol_Precip Sol_Reagent Verify Reducing Agent Activity No_Reaction->Sol_Reagent Sol_Purity Check Purity of Aldehyde/Piperazine No_Reaction->Sol_Purity Sol_pH Optimize pH (Acetic Acid) No_Reaction->Sol_pH Sol_Stoich Increase Piperazine Excess Byproducts->Sol_Stoich Sol_Protect Use Mono-Boc- Piperazine Byproducts->Sol_Protect

Caption: Decision tree for troubleshooting low synthesis yield.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link][7]

  • Wikipedia. (2023). Piperazine. Retrieved from [Link][1]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. Retrieved from [8]

  • Google Patents. (n.d.). Purification of piperazine. Retrieved from [5]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link][3]

  • NIH National Library of Medicine. (2021). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link][4]

Sources

Technical Support Center: 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for stability studies and degradation pathway analysis. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is studying its degradation important?

This compound is a chemical compound featuring a piperazine ring linked to a pyridine ring via a methylene bridge. The piperazine moiety is a common structural motif in many active pharmaceutical ingredients (APIs). Understanding its degradation is a critical part of drug development. Stability testing determines the product's shelf-life and necessary storage conditions by evaluating how environmental factors like temperature, humidity, light, and pH affect its purity and potency. This process is mandated by regulatory bodies like the FDA and is essential for ensuring the safety and efficacy of the final drug product.

Q2: What are the most probable degradation pathways for this molecule?

Based on its structure, which contains two distinct heterocyclic rings (piperazine and pyridine), the most likely degradation pathways involve the nitrogen atoms. The piperazine ring, in particular, is susceptible to several degradation mechanisms:

  • Oxidation: The nitrogen atoms in the piperazine ring are nucleophilic and can be easily oxidized, leading to the formation of N-oxides. This is a common degradation pathway for piperazine derivatives.

  • Thermal Degradation: At elevated temperatures, the piperazine ring can undergo ring-opening reactions, often initiated by nucleophilic attack. This can lead to the formation of various linear amine derivatives.

  • Photodegradation: The pyridine ring contains a chromophore that can absorb UV light, potentially leading to photolytic cleavage or rearrangement reactions.

  • Acid/Base Hydrolysis: While the core structure is generally stable, extreme pH conditions can catalyze degradation, though this is often less common than oxidation or thermal degradation for this class of compounds.

Q3: What are forced degradation studies and why are they necessary?

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, strong oxidizing agents, intense light). These studies are crucial for several reasons:

  • Pathway Identification: They rapidly generate degradation products, helping to identify likely degradants and elucidate degradation pathways.

  • Method Development: They are essential for developing and validating stability-indicating analytical methods, which can separate the API from all potential degradation products.

  • Intrinsic Stability: They reveal the intrinsic stability of the molecule, which informs formulation development, manufacturing processes, and packaging choices.

Troubleshooting Guide for Experimental Issues
Q4: My HPLC analysis shows poor mass balance after a forced degradation study. What could be the cause?

Answer: Poor mass balance (where the sum of the assay of the parent drug and all known degradants is significantly less than 100% of the initial concentration) is a common but critical issue. Here’s how to troubleshoot it:

  • Co-eluting Peaks: A primary degradant may be co-eluting with the parent peak.

    • Solution: Evaluate peak purity using a photodiode array (PDA) detector. If peak impurity is detected, modify your HPLC method (e.g., change the gradient slope, mobile phase composition, or column chemistry) to achieve separation.

  • Non-UV Active Degradants: Some degradation pathways, like ring-opening, can produce fragments that lack a strong UV chromophore.

    • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with your UV detector to screen for non-UV active compounds. For piperazine-containing molecules specifically, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can make otherwise non-absorbing fragments detectable by UV.

  • Volatile Degradants or Adsorption: Low molecular weight degradants may be volatile and lost during sample preparation. Alternatively, highly polar or charged degradants may irreversibly adsorb to the HPLC column or sample vials.

    • Solution: Analyze the sample headspace using Gas Chromatography (GC) if volatile products are suspected. To address adsorption, try using different vial materials (e.g., polypropylene instead of glass) or adjusting the mobile phase pH.

Q5: I see many new peaks in my oxidative stress sample (using H₂O₂), but I can't identify them. What are the likely structures?

Answer: For a molecule like 1-(Pyridin-4-ylmethyl)piperazine, oxidative stress with hydrogen peroxide is expected to primarily target the nitrogen atoms.

  • Most Likely Products:

    • N-Oxides: The most probable products are the N-oxides of the piperazine nitrogens. You could have a mono-N-oxide at the N1 position (unsubstituted nitrogen) or the N4 position (methyl-substituted nitrogen). A di-N-oxide is also possible under harsh conditions.

    • Pyridine N-Oxide: The nitrogen in the pyridine ring can also be oxidized to its corresponding N-oxide.

    • Ring Cleavage Products: More aggressive oxidation can lead to cleavage of the C-N bonds within the piperazine ring.

  • Identification Strategy:

    • LC-MS/MS is essential. The mass-to-charge ratio (m/z) will be your primary tool. An N-oxide will show an increase of +16 Da compared to the parent molecule.

    • Fragmentation Analysis: Use MS/MS to fragment the parent ion and the degradant ions. The fragmentation patterns will help you pinpoint the location of the modification. For example, if the piperazine ring fragments off, you can determine if the +16 Da modification was on the piperazine or the pyridine moiety.

Q6: My thermal degradation study shows a significant loss of the parent compound but very few degradation peaks. Where did the material go?

Answer: This is a classic sign of polymerization. Piperazine and its analogs can be susceptible to forming polymers under thermal stress, especially at high concentrations.

  • Causality: Thermal degradation can initiate ring-opening of the piperazine moiety, creating reactive intermediates. These intermediates can then react with other molecules (degraded or intact) to form higher molecular weight oligomers or polymers. These polymers are often poorly soluble or may not elute from a standard reversed-phase HPLC column.

  • Troubleshooting Steps:

    • Visual Inspection: Check your stressed sample for cloudiness or precipitate, which could indicate polymer formation.

    • Size Exclusion Chromatography (SEC): Use SEC to analyze for the presence of high molecular weight species.

    • Modify Stress Conditions: Reduce the temperature or the duration of the thermal stress study. The goal of forced degradation is to achieve 5-20% degradation, not complete loss of the parent compound.

    • Total Organic Carbon (TOC) Analysis: A TOC analysis of the sample before and after stress can help confirm if the carbon content has been lost to insoluble polymers that are removed during sample filtration.

Data Presentation & Summary
Table 1: Recommended Conditions for Forced Degradation Studies

This table provides a starting point for designing your stress studies, based on ICH guidelines and common industry practices.

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl24 - 72 hours at 60 °CProtonation-catalyzed cleavage
Base Hydrolysis 0.1 M NaOH24 - 72 hours at 60 °CBase-catalyzed cleavage
Oxidation 3% H₂O₂12 - 24 hours at RTN-oxidation, C-N bond cleavage
Thermal 80 °C (in solution)48 - 96 hoursRing opening, polymerization
Photolytic ICH Option 2 (UV/Vis)1.2 million lux hours & 200 W h/m²Photochemical rearrangement/cleavage
Experimental Protocols & Workflows
Protocol 1: General Procedure for Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Sample Generation:

    • Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration: 0.1 M HCl).

    • Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration: 0.1 M NaOH).

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration: 3% H₂O₂).

    • Thermal: Use the stock solution directly.

    • Control: Keep a sample of the stock solution protected from light at 4 °C.

  • Incubation: Place the acid, base, and thermal samples in a controlled temperature oven (e.g., 60-80 °C). Keep the oxidative sample at room temperature, protected from light.

  • Time-Point Sampling: Withdraw aliquots at predefined intervals (e.g., 2, 8, 24, 48 hours).

  • Neutralization & Dilution:

    • For acid samples, neutralize with an equivalent amount of NaOH.

    • For base samples, neutralize with an equivalent amount of HCl.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/PDA method. Submit key samples for LC-MS analysis to identify unknown peaks.

Workflow for Stability-Indicating Method Development

G cluster_0 Phase 1: Stress Sample Generation cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Degradant Identification Start Prepare Drug Substance Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points & Neutralize Stress->Sample HPLC Initial HPLC-PDA Analysis Sample->HPLC Optimize Optimize Method (Gradient, pH, Column) HPLC->Optimize Purity Check Peak Purity of Parent Peak Optimize->Purity MassBalance Assess Mass Balance Purity->MassBalance LCMS LC-MS/MS Analysis MassBalance->LCMS If new peaks or poor mass balance Propose Propose Structures (m/z and Fragmentation) LCMS->Propose Pathway Elucidate Degradation Pathway Propose->Pathway

Caption: Workflow for a forced degradation study.

Visualization of Degradation Pathways

The following diagram illustrates the potential degradation pathways for 1-(Pyridin-4-ylmethyl)piperazine based on its chemical structure and known reactivity of piperazine and pyridine moieties.

DegradationPathways cluster_Oxidation Oxidative Pathway cluster_Thermal Thermal Pathway cluster_Photolytic Photolytic Pathway Parent 1-(Pyridin-4-ylmethyl)piperazine N_Oxide_Piperazine Piperazine N-Oxide (+16 Da) Parent->N_Oxide_Piperazine H₂O₂ N_Oxide_Pyridine Pyridine N-Oxide (+16 Da) Parent->N_Oxide_Pyridine H₂O₂ Ring_Opening Ring-Opened Products (e.g., N-substituted ethylenediamines) Parent->Ring_Opening Heat (Δ) Cleavage Pyridine-Methylene Bond Cleavage Parent->Cleavage Light (hν) Rearrangement Rearrangement Products Parent->Rearrangement Light (hν) Ring_Cleavage_Ox Oxidative Ring Cleavage Products N_Oxide_Piperazine->Ring_Cleavage_Ox Harsh Oxidation Polymer Polymerization Ring_Opening->Polymer Heat (Δ)

Technical Support Center: A Guide to Scaling the Production of 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride. As a critical intermediate in numerous pharmaceutical development pipelines, ensuring a robust, scalable, and well-controlled manufacturing process is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address specific challenges that may arise during laboratory and pilot-plant scale production.

The primary synthetic route to 1-(Pyridin-4-ylmethyl)piperazine is the reductive amination of 4-pyridinecarboxaldehyde with piperazine. This seemingly straightforward transformation presents several challenges upon scale-up, including control of selectivity, management of impurities, and ensuring consistent crystallization of the final dihydrochloride salt. This guide is structured to provide practical, experience-driven solutions to these common hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing concise answers and foundational knowledge.

Q1: What is the most common synthetic route for 1-(Pyridin-4-ylmethyl)piperazine?

A: The most prevalent and scalable method is the direct reductive amination of 4-pyridinecarboxaldehyde with piperazine. This one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced in situ to the desired secondary amine.[1][2]

Q2: Why is di-substitution a significant issue in this synthesis?

A: Piperazine possesses two secondary amine nitrogens of similar reactivity. After the initial mono-alkylation, the remaining nitrogen can react with another molecule of 4-pyridinecarboxaldehyde, leading to the formation of the 1,4-bis(pyridin-4-ylmethyl)piperazine impurity. This reduces the yield of the desired product and complicates purification.

Q3: What are the most suitable reducing agents for this reaction on a larger scale?

A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and selective reducing agent for reductive aminations.[3][4] It is milder than sodium borohydride (NaBH₄) and can often be used in a one-pot procedure as it is less likely to reduce the starting aldehyde.[5] For large-scale operations, factors such as cost, handling safety, and waste streams should be considered when selecting the reducing agent.

Q4: How is the dihydrochloride salt typically formed?

A: The free base of 1-(Pyridin-4-ylmethyl)piperazine is dissolved in a suitable solvent, such as isopropanol (IPA) or ethanol, and treated with a solution of hydrogen chloride (e.g., HCl in IPA or gaseous HCl). The dihydrochloride salt then precipitates and can be isolated by filtration.

Q5: What are the critical quality attributes (CQAs) for this compound?

A: Key CQAs include purity (assay), impurity profile (specifically the levels of unreacted starting materials and the di-substituted byproduct), residual solvent content, and the physical properties of the solid (e.g., crystallinity, particle size distribution).

II. Troubleshooting Guide: Reductive Amination & Work-up

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues encountered during the synthesis and work-up procedures.

Reaction Monitoring & Completion

Q: My in-process analysis (e.g., HPLC, TLC) shows the reaction is sluggish or has stalled. What are the potential causes and solutions?

A: Several factors can contribute to a slow or incomplete reaction. A systematic investigation is key to identifying the root cause.

  • Causality: The rate of reductive amination is dependent on the formation of the imine/iminium intermediate and its subsequent reduction.[2]

    • Low Temperature: Lower temperatures will slow down both the imine formation and the reduction steps.

    • Insufficient Acid Catalyst: Mildly acidic conditions (pH 4-6) are often optimal for imine formation.[1] If the reaction mixture is too neutral or basic, the formation of the iminium ion will be slow. Acetic acid is commonly used as a catalyst with sodium triacetoxyborohydride.

    • Water Content: While a small amount of water is necessary for the initial steps of imine formation, excess water can hydrolyze the imine intermediate, pushing the equilibrium back towards the starting materials.[2][6]

    • Reagent Quality: Degradation of the aldehyde (oxidation to carboxylic acid) or the reducing agent (hydrolysis) can lead to incomplete conversion.

  • Troubleshooting & Optimization:

Potential Issue Diagnostic Check Corrective Action
Sub-optimal Temperature Measure the internal temperature of the reactor.Gradually increase the temperature to the validated range (e.g., 20-25°C).
Incorrect pH Carefully sample the reaction and measure the pH.Add a catalytic amount of a suitable acid, such as acetic acid.
Excess Water Use Karl Fischer titration to determine the water content of the solvent and starting materials.Use anhydrous solvents and ensure starting materials are dry. If feasible, consider the use of a dehydrating agent like molecular sieves.
Reagent Degradation Analyze the purity of the 4-pyridinecarboxaldehyde and the activity of the reducing agent.Use fresh, high-quality reagents. Store reagents under appropriate conditions (e.g., NaBH(OAc)₃ under inert atmosphere).
Impurity Profile Management

Q: I am observing a significant amount of the di-substituted byproduct, 1,4-bis(pyridin-4-ylmethyl)piperazine. How can I improve the selectivity for the mono-substituted product?

A: The formation of the di-substituted product is a common challenge due to the bifunctional nature of piperazine. Several strategies can be employed to favor mono-substitution.

  • Causality: The relative rates of the first and second alkylation of piperazine determine the product distribution. The mono-substituted product can sometimes be more nucleophilic than piperazine itself, leading to rapid formation of the di-substituted byproduct.

  • Mitigation Strategies:

    • Excess Piperazine: Using a large excess of piperazine (3-10 equivalents) statistically favors the reaction of the aldehyde with an unreacted piperazine molecule over the mono-substituted product. However, this necessitates a robust purification strategy to remove the excess piperazine.

    • Slow Addition of Aldehyde: Adding the 4-pyridinecarboxaldehyde solution slowly to the reaction mixture containing piperazine can help maintain a low concentration of the aldehyde, thereby favoring mono-alkylation.

    • Use of a Protecting Group: A more controlled, albeit multi-step, approach involves using mono-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group protects one of the piperazine nitrogens, ensuring that the reductive amination occurs only at the unprotected nitrogen. The Boc group is then removed in a subsequent acidic deprotection step. This approach often leads to a cleaner reaction profile and simplifies purification.

Q: My crude product is a viscous yellow oil instead of a solid. What could be the cause and how do I proceed?

A: The physical state of the crude product can be indicative of impurities or residual solvent.

  • Causality:

    • Residual Solvents: Incomplete removal of reaction solvents (e.g., DCM, THF) or work-up solvents can result in an oily product.

    • Impurities: The presence of unreacted starting materials, byproducts (like the di-substituted piperazine), or process-related impurities can depress the melting point and inhibit crystallization.

    • Incomplete Salt Formation: If the free base is not fully converted to the dihydrochloride salt, the resulting mixture may be oily.

  • Troubleshooting & Optimization:

    • Ensure Complete Solvent Removal: Utilize a rotary evaporator followed by high vacuum to thoroughly remove all solvents. Gentle heating may be applied if the product is thermally stable.

    • Analyze for Impurities: Obtain an NMR or HPLC of the crude oil to identify the components. If significant impurities are present, consider a chromatographic purification of the free base before proceeding to the salt formation.

    • Optimize Salt Formation: Ensure at least two equivalents of HCl are added during the salt formation step. The choice of solvent for crystallization is also critical.

III. Dihydrochloride Salt Formation & Crystallization

This section focuses on the critical final step of isolating the product as a crystalline solid.

Q: I am having difficulty obtaining a crystalline dihydrochloride salt. The product is oily or amorphous. What are the key parameters to control?

A: Successful crystallization depends on a number of factors including solvent choice, concentration, temperature, and the purity of the free base.

  • Causality: Crystallization is a thermodynamically driven process. The presence of impurities can disrupt the crystal lattice formation. The choice of solvent is also crucial, as it must provide a balance of solubility for the product at elevated temperatures and insolubility at lower temperatures.

  • Experimental Protocol & Optimization:

    • Starting Material Purity: Ensure the 1-(Pyridin-4-ylmethyl)piperazine free base is of high purity before attempting salt formation. If necessary, purify the free base by column chromatography or distillation.

    • Solvent Selection: Isopropanol (IPA) is a common and effective solvent for the crystallization of amine hydrochlorides. Other potential solvents include ethanol, methanol, or mixtures such as IPA/acetone or ethanol/ethyl acetate. A solvent screen is recommended to identify the optimal system.

    • Procedure for Salt Formation & Crystallization:

      • Dissolve the purified free base in the chosen solvent (e.g., 5-10 volumes of IPA).

      • Slowly add a solution of HCl in the same solvent (e.g., 2.2 equivalents of HCl in IPA) with stirring. The addition of the acid may be exothermic, so control of the temperature may be necessary.

      • Observe for the onset of precipitation. If no solid forms, consider seeding with a small crystal of the product.

      • Once precipitation begins, stir the slurry at room temperature for a defined period to allow for complete crystallization.

      • Cool the slurry to a lower temperature (e.g., 0-5°C) to maximize the yield.

      • Isolate the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Solvent System Typical Observations
Isopropanol (IPA) Often provides good crystallinity and recovery.
Ethanol Similar to IPA, can be a good choice.
Methanol Product may have higher solubility, potentially leading to lower yields.
IPA/Acetone Acetone can act as an anti-solvent, potentially improving yield.

IV. Process Flow & Control Strategy

A robust manufacturing process for this compound requires a well-defined control strategy with in-process checks to ensure consistency and quality.

Overall Synthesis Workflow

G cluster_0 Reductive Amination cluster_1 Work-up & Isolation of Free Base cluster_2 Salt Formation & Purification Start Charge Piperazine and Solvent Add_Aldehyde Slowly Add 4-Pyridinecarboxaldehyde Start->Add_Aldehyde Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)3) Add_Aldehyde->Add_Reducing_Agent Reaction Stir at Controlled Temperature Add_Reducing_Agent->Reaction IPC1 In-Process Control 1: Reaction Completion (HPLC) Reaction->IPC1 Quench Quench Reaction (e.g., with NaHCO3 soln.) IPC1->Quench If reaction is complete Extract Extract with Organic Solvent (e.g., DCM) Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry and Concentrate to Free Base Wash->Dry_Concentrate Dissolve Dissolve Free Base in Solvent (e.g., IPA) Dry_Concentrate->Dissolve Add_HCl Add HCl Solution Dissolve->Add_HCl Crystallize Crystallize Add_HCl->Crystallize Filter_Wash Filter and Wash Solid Crystallize->Filter_Wash Dry Dry Final Product Filter_Wash->Dry IPC2 In-Process Control 2: Final Product Purity (HPLC) Dry->IPC2

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Start Low Yield or Purity Issue Check_Reaction Review Reductive Amination Step Start->Check_Reaction Check_Workup Review Work-up Procedure Start->Check_Workup Check_Crystallization Review Crystallization Step Start->Check_Crystallization Incomplete_Conversion Incomplete Conversion? Check_Reaction->Incomplete_Conversion Yes High_Disubstitution High Di-substitution? Check_Reaction->High_Disubstitution No Emulsion Emulsion during Extraction? Check_Workup->Emulsion Yes Poor_Recovery Poor Recovery of Free Base? Check_Workup->Poor_Recovery No Oily_Product Oily Product? Check_Crystallization->Oily_Product Yes Low_Yield_Cryst Low Yield after Crystallization? Check_Crystallization->Low_Yield_Cryst No Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Catalyst) Incomplete_Conversion->Optimize_Reaction Other_Impurity Other Impurities? High_Disubstitution->Other_Impurity No Optimize_Selectivity Use Excess Piperazine or Boc-Piperazine High_Disubstitution->Optimize_Selectivity Yes Check_Reagents Check Starting Material Purity Other_Impurity->Check_Reagents Yes Adjust_pH_Solvent Adjust pH or add Brine Emulsion->Adjust_pH_Solvent Optimize_Extraction Optimize Extraction Solvent and Volumes Poor_Recovery->Optimize_Extraction Yes Solvent_Screen Perform Solvent Screen, Ensure Purity of Free Base Oily_Product->Solvent_Screen Optimize_Cooling Optimize Cooling Profile and Slurry Time Low_Yield_Cryst->Optimize_Cooling Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

V. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 21, 2026, from [Link]

  • Myers, A. (n.d.). Reductive Amination. Harvard University. Retrieved January 21, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved January 21, 2026, from [Link]

  • Tarasov, A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11658-11721. [Link]

  • da Silva, G., et al. (2020). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry, 4(10), 1766-1776. [Link]

  • Mettler Toledo. (n.d.). Process Analytical Technology (PAT). Retrieved January 21, 2026, from [Link]

  • ScienceMadness. (2004). Reductive amination and water. Retrieved January 21, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 21, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 21, 2026, from [Link]

  • Goldman, M. J., Fine, N. A., & Rochelle, G. T. (2013). Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture. Environmental science & technology, 47(7), 3528–3534. [Link]

  • Bruker. (n.d.). Process Analytical Technology (PAT). Retrieved January 21, 2026, from [Link]

  • Vitaku, E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1088. [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP2436381A1.

  • Wikipedia. (n.d.). Reductive amination. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 21, 2026, from [Link]

  • European Commission. (n.d.). Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Retrieved January 21, 2026, from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Retrieved January 21, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride and its Analogs as Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth validation of the biological activity of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride, positioning it as a foundational scaffold for the development of potent antileishmanial agents. Through a comparative analysis with its more complex analogs, we will explore the nuanced structure-activity relationships that govern efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel anti-infective therapeutics.

Introduction: The Rationale for Targeting Leishmania Sterol Biosynthesis

Leishmaniasis, a parasitic disease transmitted by sandflies, remains a significant global health challenge with limited therapeutic options.[1][2][3] The current drug arsenal is hampered by issues of toxicity, emerging resistance, and parenteral administration routes.[3][4] This necessitates the exploration of novel molecular targets within the parasite. One such validated and promising target is the sterol biosynthesis pathway, which is essential for maintaining the integrity and function of the parasite's cell membrane.[5][6]

A key enzyme in this pathway is sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme responsible for the removal of a methyl group from sterol precursors.[6][7] Its inhibition leads to the accumulation of toxic sterol intermediates and depletion of essential ergosterol-like sterols, ultimately resulting in parasite death.[6] The structural differences between the Leishmania CYP51 and its human ortholog provide a therapeutic window for selective inhibition.[8]

1-(Pyridin-4-ylmethyl)piperazine serves as a versatile chemical scaffold. While its intrinsic biological activity may be limited, its structural features make it an excellent starting point for the synthesis of potent and selective enzyme inhibitors. This guide will focus on its role as a precursor and benchmark its performance against a series of N-aryl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide analogs designed to inhibit Leishmania donovani CYP51.[5]

Comparative Analysis of CYP51 Inhibition

The foundational compound, 1-(Pyridin-4-ylmethyl)piperazine, is the starting material for the synthesis of more elaborate analogs with potent antileishmanial activity.[5] A study by La Rosa et al. identified N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide (designated as compound 4a ) as a hit from a compound library screen against L. donovani CYP51.[5] This compound and its derivatives provide a strong basis for a comparative analysis.

Structure-Activity Relationship (SAR)

The core structure of 1-(Pyridin-4-ylmethyl)piperazine provides the essential framework for interaction with the target enzyme. The pyridine and piperazine moieties are crucial for positioning the molecule within the active site. The key to enhancing potency lies in the modifications at the N-1 position of the piperazine ring. The introduction of an N-aryl carboxamide group significantly boosts the inhibitory activity against L. donovani CYP51.[5]

Further substitutions on the terminal phenyl ring of these analogs have a profound impact on their inhibitory potential. For instance, the position of a methyl group on the phenyl ring can alter the IC50 value by several fold, with substitution at the 3-position proving to be the most effective.[5]

Quantitative Performance Data

The following table summarizes the in vitro inhibitory activity of selected analogs against recombinant L. donovani CYP51. The data is extracted from the work of La Rosa et al. and highlights the dramatic increase in potency achieved through chemical modification of the parent scaffold.

Compound IDStructureModification from Parent ScaffoldL. donovani CYP51 IC50 (µM)[5]
Parent Scaffold

1-(Pyridin-4-ylmethyl)piperazine>100 (estimated)
4a

Addition of N-(3,5-dimethylphenyl)carboxamide2.6
4d

Addition of N-(3-methylphenyl)carboxamide0.57
4c

Addition of N-(2-methylphenyl)carboxamide4.0
4e

Addition of N-(4-methylphenyl)carboxamide1.3

Note: The IC50 for the parent scaffold is an estimation based on its use as a starting material for active compounds, implying its own activity is significantly lower.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the presented data, this section details the standard protocols for evaluating the biological activity of the compounds .

Leishmania donovani Promastigote Growth Inhibition Assay

This assay is a primary screen to determine the overall effect of a compound on the viability of the extracellular, motile form of the parasite.

Protocol:

  • Parasite Culture: Leishmania donovani promastigotes (e.g., strain DD8) are cultured in M199 medium supplemented with 10% fetal bovine serum and antibiotics at 26°C.[9][10]

  • Assay Setup: In a 96-well plate, promastigotes are seeded at a density of 1 x 10^5 cells/well.[11]

  • Compound Addition: The test compounds are dissolved in DMSO and added to the wells in a series of dilutions. The final DMSO concentration should not exceed 0.5%.

  • Incubation: The plates are incubated at 26°C for 72 hours.[11]

  • Viability Assessment: Parasite viability is determined using a resazurin-based fluorometric assay. Resazurin is added to each well, and after a further incubation period, fluorescence is measured (excitation ~550 nm, emission ~590 nm).[11]

  • Data Analysis: The percentage of growth inhibition is calculated relative to untreated control wells, and the 50% inhibitory concentration (IC50) is determined by non-linear regression analysis.

Recombinant L. donovani CYP51 Inhibition Assay

This is a target-specific assay to quantify the direct inhibitory effect of the compounds on the CYP51 enzyme.

Protocol:

  • Enzyme and Reagents: Recombinant L. donovani CYP51 is expressed and purified. The assay requires a cytochrome P450 reductase, a lipid environment, the substrate (e.g., lanosterol), and NADPH to initiate the reaction.[12]

  • Reaction Mixture: The reaction is set up in a suitable buffer containing the purified enzyme, reductase, and lipids.

  • Inhibitor Addition: The test compounds are added at varying concentrations.

  • Reaction Initiation: The reaction is started by the addition of NADPH and incubated at 37°C.[12]

  • Sterol Extraction and Analysis: The reaction is stopped, and sterols are extracted. The conversion of the substrate to the product is quantified using HPLC or GC-MS.[12]

  • IC50 Determination: The percentage of enzyme inhibition is plotted against the inhibitor concentration to calculate the IC50 value.[12]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.

The Leishmania Sterol Biosynthesis Pathway and the Role of CYP51

Leishmania_Sterol_Biosynthesis cluster_pathway Simplified Sterol Biosynthesis in Leishmania Lanosterol Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Toxic_Intermediates 14-methylated sterols (Toxic accumulation) CYP51->Toxic_Intermediates Ergosterol Ergostane-based sterols (Essential for membrane integrity) CYP51->Ergosterol Normal Pathway Inhibitor 1-(Pyridin-4-ylmethyl)piperazine Analogs Inhibitor->CYP51 Inhibition

Caption: Inhibition of CYP51 by piperazine analogs blocks sterol biosynthesis.

Experimental Workflow for Compound Validation

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_results Data Analysis Start 1-(Pyridin-4-ylmethyl)piperazine (Parent Scaffold) Analogs Synthesis of N-aryl Carboxamide Analogs (e.g., 4a, 4c, 4d, 4e) Start->Analogs Promastigote_Assay Promastigote Growth Inhibition Assay Analogs->Promastigote_Assay CYP51_Assay Recombinant CYP51 Enzyme Inhibition Assay Analogs->CYP51_Assay IC50_Promastigote Determine IC50 against Leishmania promastigotes Promastigote_Assay->IC50_Promastigote IC50_CYP51 Determine IC50 against recombinant CYP51 CYP51_Assay->IC50_CYP51 SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Promastigote->SAR_Analysis IC50_CYP51->SAR_Analysis

Caption: Workflow for synthesis and validation of piperazine-based inhibitors.

Conclusion and Future Directions

This compound, in itself, is not a potent antileishmanial agent. However, its true value lies in its role as a key building block for the synthesis of highly active N-aryl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide derivatives. The comparative data unequivocally demonstrates that strategic chemical modifications to this parent scaffold can lead to a dramatic increase in inhibitory potency against Leishmania donovani CYP51.

The structure-activity relationship clearly indicates that the addition of an N-aryl carboxamide moiety is critical for activity, with the substitution pattern on the aryl ring providing a means to fine-tune the potency. Specifically, analogs with a methyl group at the 3-position of the phenyl ring exhibit sub-micromolar IC50 values against the target enzyme.[5]

Future research should focus on optimizing the pharmacokinetic properties of these potent inhibitors to improve their in vivo efficacy and safety profiles. The experimental protocols detailed herein provide a robust framework for the continued evaluation and development of this promising class of antileishmanial compounds. The ultimate goal is to translate these findings into novel, effective, and accessible treatments for leishmaniasis.

References

  • La Rosa, C., et al. (2024). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. Bioorganic & Medicinal Chemistry, 113, 117907. [Link]

  • Lepesheva, G. I., et al. (2018). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry, 61(21), 9564–9581. [Link]

  • Sykes, M. L., & Avery, V. M. (2013). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLoS Neglected Tropical Diseases, 7(12), e2552. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • Delhomme, F., et al. (2010). In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences. Antimicrobial Agents and Chemotherapy, 54(7), 2773–2776. [Link]

  • Al-Abdullah, I. H., et al. (2011). Inhibition of growth of Leishmania donovani promastigotes by newly synthesized 1,3,4-thiadiazole analogs. Parasitology Research, 109(3), 739–745. [Link]

  • Creative Bioarray. CYP Inhibition Assay. [Link]

  • Lodge, R., et al. (2017). Leishmania donovani Metacyclic Promastigotes Impair Phagosome Properties in Inflammatory Monocytes. Infection and Immunity, 85(5), e00037-17. [Link]

  • Jain, S. K., et al. (2022). A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes. JoVE (Journal of Visualized Experiments). [Link]

  • La Rosa, C., et al. (2024). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and related compounds as Leishmania CYP51 and CYP5122A1 inhibitors. ResearchGate. [Link]

  • Stork. (2024). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and related compounds as Leishmania CYP51 and CYP5122A1 inhibitors. [Link]

  • ResearchGate. (2015). Can anyone suggest a protocol to culture leishmania donovani dd8 strain in vitro? [Link]

  • Jin, Y., et al. (2021). CYP5122A1 encodes an essential sterol C4-methyl oxidase in Leishmania donovani and determines the antileishmanial activity of antifungal azoles. Communications Biology, 4(1), 929. [Link]

  • Byers, M. C., et al. (2016). Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes. The American Journal of Tropical Medicine and Hygiene, 94(2), 340–344. [Link]

  • ResearchGate. (2022). Activity of 1-aryl-4-(naphthalimidoalkyl) piperazine derivatives against Leishmania major and Leishmania mexicana. [Link]

  • PubMed. (2022). Activity of 1-aryl-4-(naphthalimidoalkyl) piperazine derivatives against Leishmania major and Leishmania mexicana. [Link]

  • PubMed. (2025). Piperine and Its Derivatives as a Therapeutic Alternative Against Leishmaniasis: A Comprehensive Review. [Link]

  • MDPI. (2023). Alternative Non-Drug Treatment Options of the Most Neglected Parasitic Disease Cutaneous Leishmaniasis: A Narrative Review. [Link]

  • Semantic Scholar. (2024). Sterol 14-alpha demethylase (CYP51) activity in Leishmania donovani is likely dependent upon cytochrome P450 reductase 1. [Link]

  • PubMed. (2021). Efficient antileishmanial activity of amphotericin B and piperine entrapped in enteric coated guar gum nanoparticles. [Link]

  • PubMed Central. (2015). Plant-derived compounds in treatment of leishmaniasis. [Link]

  • PubMed. (2019). Current and emerging medications for the treatment of leishmaniasis. [Link]

Sources

A Comparative Guide to 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride and Other Piperazine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride against other key piperazine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced physicochemical properties, pharmacological profiles, and structure-activity relationships (SAR) that define the utility of these scaffolds in modern medicinal chemistry. We will explore not just the data, but the causality behind experimental choices, offering a field-proven perspective on leveraging these versatile molecules.

The Piperazine Scaffold: A Cornerstone of Modern Therapeutics

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a "privileged scaffold" in drug discovery.[1] Its prevalence is not coincidental; the unique properties of this moiety offer a powerful toolkit for medicinal chemists. The two nitrogen atoms provide a combination of structural rigidity, a large polar surface area, and hydrogen bond donors/acceptors.[2][3] These features often translate to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, while also allowing for fine-tuning of target affinity and specificity.[2][3]

Piperazine derivatives have been successfully incorporated into a vast range of therapeutics targeting conditions from neurological and cardiovascular diseases to infectious diseases and cancer.[4][5] They are particularly prominent in drugs targeting the central nervous system (CNS), where they often serve as key pharmacophores interacting with neurotransmitter receptors.[6][7] This guide will focus on 1-(Pyridin-4-ylmethyl)piperazine, a specific derivative that combines the core piperazine scaffold with a pyridinylmethyl substituent, and compare its profile to other strategically chosen derivatives.

Profiling this compound

Structure: 1-(Pyridin-4-ylmethyl)piperazine features a piperazine ring N1-substituted with a methylene group attached to the 4-position of a pyridine ring. The dihydrochloride salt form enhances its solubility and stability for experimental use.

Physicochemical and Pharmacological Context: This compound serves as a versatile intermediate in the synthesis of novel therapeutic agents, particularly in neuropharmacology and oncology.[8] The pyridine ring introduces a key basic nitrogen, distinct from the two in the piperazine core, which can significantly influence the molecule's pKa, hydrogen bonding capacity, and potential for specific interactions with biological targets.[8] The methylene linker provides rotational flexibility, allowing the pyridyl and piperazine rings to adopt optimal orientations for receptor binding.

While specific, direct pharmacological data for 1-(Pyridin-4-ylmethyl)piperazine itself is limited in publicly available literature, its structural motifs are present in various biologically active molecules. Its utility lies in its role as a building block for more complex compounds designed to modulate neurotransmitter systems or inhibit tumor growth.[8]

Comparative Analysis: Structural Modifications and Their Impact

To understand the unique potential of 1-(Pyridin-4-ylmethyl)piperazine, we will compare it to three other derivatives, each representing a distinct and informative structural modification.

  • 1-Benzylpiperazine (BZP): The direct carbocyclic analogue.

  • 1-(2-Pyrimidinyl)piperazine (1-PP): An N-aryl substituted derivative.

  • 1-(Pyridin-2-ylmethyl)piperazine: A positional isomer of our primary compound.

Physicochemical Property Comparison

The choice of substituent on the piperazine nitrogen profoundly alters the molecule's fundamental properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.

CompoundMolecular Formula (Free Base)Molecular Weight ( g/mol )Predicted logPpKa (Predicted)Structural Class
1-(Pyridin-4-ylmethyl)piperazine C10H15N3177.250.5 - 1.0~9.5 (piperazine), ~5.7 (pyridine)Pyridinylalkylpiperazine
1-Benzylpiperazine (BZP) C11H16N2176.261.8 - 2.2~9.6 (piperazine)Phenylalkylpiperazine
1-(2-Pyrimidinyl)piperazine C8H12N4164.210.3 - 0.7~7.8 (piperazine), ~1.2 (pyrimidine)Arylpiperazine
1-(Pyridin-2-ylmethyl)piperazine C10H15N3177.250.6 - 1.1~9.5 (piperazine), ~5.9 (pyridine)Pyridinylalkylpiperazine

*Predicted values are estimates from computational models and can vary. They are provided for comparative purposes.

Expert Insights:

  • Lipophilicity (logP): Replacing the pyridine ring with a benzene ring (BZP) significantly increases lipophilicity. This can enhance blood-brain barrier penetration but may also increase metabolic susceptibility and off-target binding.[6] The N-aryl substitution in 1-PP results in lower lipophilicity compared to BZP.

  • Basicity (pKa): The key difference lies in the pyridine nitrogen. In 1-(Pyridin-4-ylmethyl)piperazine, this nitrogen provides an additional site for protonation compared to BZP. The electron-withdrawing nature of the pyrimidine ring in 1-PP significantly reduces the basicity of the adjacent piperazine nitrogen, impacting its charge state at physiological pH. The position of the nitrogen in the pyridine ring (4- vs. 2-position) has a subtle but potentially significant effect on the molecule's electrostatic potential and interaction profile.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship explains how a molecule's chemical structure relates to its biological activity.[2][9]

// Core Scaffold core [label="Piperazine Core", pos="0,0!", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Derivatives topic_compound [label="1-(Pyridin-4-ylmethyl)piperazine\n(Focus Compound)", pos="-3,2!", fillcolor="#FBBC05", fontcolor="#202124"]; bzp [label="1-Benzylpiperazine (BZP)\n(Carbocyclic Analog)", pos="3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; one_pp [label="1-(2-Pyrimidinyl)piperazine (1-PP)\n(N-Aryl Analog)", pos="-3,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; isomer [label="1-(Pyridin-2-ylmethyl)piperazine\n(Positional Isomer)", pos="3,-2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections and Labels core -> topic_compound [label=" N-Alkyl\n H-bond acceptor (Py-N)"]; core -> bzp [label=" N-Alkyl\n Increased Lipophilicity"]; core -> one_pp [label=" N-Aryl\n Reduced Basicity"]; core -> isomer [label=" N-Alkyl\n Altered Chelation/Dipole"];

// Comparative Edges topic_compound -> bzp [style=dashed, color="#5F6368", label="Pyridine vs. Benzene"]; topic_compound -> isomer [style=dashed, color="#5F6368", label="Isomeric Effects"]; topic_compound -> one_pp [style=dashed, color="#5F6368", label="Alkyl vs. Aryl Linker"]; } dot Caption: Structure-Activity Relationship (SAR) comparison of piperazine derivatives.

  • 1-(Pyridin-4-ylmethyl)piperazine vs. BZP: The pyridine nitrogen in our focus compound offers a distinct advantage over BZP's benzene ring. It can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets, particularly G-protein coupled receptors (GPCRs).[4] This difference can dramatically alter receptor selectivity and potency.

  • N-Alkyl vs. N-Aryl Linkage (vs. 1-PP): The CH2 linker in 1-(Pyridin-4-ylmethyl)piperazine provides flexibility, allowing the aromatic ring to adopt various positions relative to the piperazine core. In contrast, the direct N-aryl linkage in 1-PP creates a more rigid, coplanar system. This rigidity can be beneficial for locking in a specific bioactive conformation but may also prevent optimal binding to certain targets.

  • Positional Isomerism (vs. 1-(Pyridin-2-ylmethyl)piperazine): The location of the nitrogen atom in the pyridine ring (position 4 vs. 2) changes the molecule's dipole moment and its potential as a chelating agent. The 2-pyridyl motif, with its nitrogen closer to the linker, can engage in metal chelation or bidentate interactions unavailable to the 4-pyridyl isomer. This can be a critical factor in targeting metalloenzymes or certain receptor sub-pockets.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences, a standardized set of experiments is essential. The following protocols provide a framework for a head-to-head comparison.

General Drug Discovery & Evaluation Workflow

The process of evaluating these compounds follows a logical progression from initial screening to more complex biological validation.

Workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical a Library Design & SAR Prediction b Chemical Synthesis & Purification a->b c Receptor Binding Assay (Ki) b->c Test Compounds d Functional Assay (EC50/IC50) c->d e ADME-Tox Screening (Solubility, Cytotoxicity) d->e f Pharmacokinetic Studies (PK) e->f Lead Candidates g Efficacy Models f->g

Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compounds for a specific target, for instance, the human dopamine D2 receptor (D2R).

Principle: The assay measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]-Spiperone) from its receptor. A higher affinity of the test compound results in greater displacement at lower concentrations.

Methodology:

  • Receptor Preparation: Obtain cell membranes from a stable cell line overexpressing the human D2R (e.g., HEK293-D2R). Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). Centrifuge and resuspend the membrane pellet in fresh buffer. Determine protein concentration via a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of test compound at various concentrations (typically 0.1 nM to 100 µM).

    • 50 µL of radioligand ([³H]-Spiperone) at a final concentration near its Kd value (e.g., 0.2 nM).

    • 100 µL of the D2R membrane preparation (e.g., 10-20 µg protein per well).

    • For Total Binding: Use vehicle instead of the test compound.

    • For Non-Specific Binding (NSB): Use a high concentration of a known unlabeled D2R ligand (e.g., 10 µM Haloperidol) instead of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rationale for Choices:

  • HEK293 Cells: They are a standard, robust cell line for heterologous expression of GPCRs, ensuring a high concentration of the target receptor and minimizing interference from other receptor types.

  • [³H]-Spiperone: A well-characterized, high-affinity radioligand for the D2 receptor, providing a reliable signal.

  • Cheng-Prusoff Equation: This is the standard method for converting IC50 values to a true affinity constant (Ki), making the data independent of the specific assay conditions (like radioligand concentration).

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the general toxicity of the compounds against a representative cell line (e.g., HEK293 or a cancer cell line like HeLa).[10]

Principle: The MTT assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (e.g., from 0.1 µM to 200 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_test / Absorbance_control) * 100.

    • Plot the percentage of viability against the log concentration of the compound.

    • Determine the IC50 (or GI50), the concentration at which cell viability is inhibited by 50%.

Conclusion: A Strategic Choice in Drug Design

The comparative analysis reveals that this compound is a valuable scaffold with a distinct profile. Its key features—moderate lipophilicity and the presence of a hydrogen bond-accepting pyridine nitrogen—differentiate it from simple analogues like BZP and N-aryl derivatives like 1-PP. These attributes can be strategically exploited to achieve enhanced target selectivity and favorable pharmacokinetic properties.

The choice between piperazine derivatives is not arbitrary; it is a calculated decision based on a deep understanding of structure-activity relationships.[11] While BZP offers higher lipophilicity for CNS penetration, it lacks the specific interaction potential of the pyridinyl moiety. While N-aryl piperazines offer conformational rigidity, they sacrifice the flexibility and basicity that might be required for other targets. The subtle yet critical differences between positional isomers, such as the 2- and 4-pyridinylmethyl derivatives, underscore the precision required in modern drug design.

Ultimately, 1-(Pyridin-4-ylmethyl)piperazine and its relatives will continue to be indispensable tools. A thorough, data-driven understanding of their comparative strengths and weaknesses, as outlined in this guide, empowers researchers to make more informed decisions, accelerating the discovery of novel, safer, and more effective medicines.

References

  • Faizan, M., Kumar, R., Mazumder, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • BenchChem. (2025).
  • Faizan, M., et al. (2024).
  • Yamashita, T., Hatamoto, E., Takenaka, H., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-9.
  • Anonymous. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367-75.
  • BenchChem. (2025). Comparative Analysis of Novel Piperazine Compounds: A Guide for Researchers.
  • Sagan, J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • de Oliveira, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.
  • Anonymous. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • BenchChem.
  • Chem-Impex. 1-(Pyridin-4-ylmethyl)piperazine.

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(Pyridin-4-ylmethyl)piperazine Derivatives as Histamine H4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 1-(pyridin-4-ylmethyl)piperazine scaffold, a cornerstone in the development of potent and selective histamine H4 receptor (H4R) antagonists. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from the scientific literature to illuminate the molecular determinants of H4R affinity and function. We will dissect the core structure, explore the impact of substitutions at key positions, and provide validated experimental protocols to support further research and development in this promising therapeutic area.

Introduction: The Therapeutic Promise of H4 Receptor Antagonism

The histamine H4 receptor, the newest member of the histamine receptor family, is a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells.[1] This expression profile implicates the H4R as a critical mediator in immune and inflammatory responses.[1] Its role in orchestrating the chemotaxis of inflammatory cells and modulating cytokine release has positioned it as a high-value therapeutic target for a range of inflammatory and autoimmune disorders, including asthma, allergic rhinitis, atopic dermatitis, and pruritus.[1][2][3]

Unlike traditional antihistamines that target the H1 receptor, H4R antagonists offer a novel mechanism of action by directly intervening in the inflammatory cascade.[4] In fact, studies have shown that H4R antagonists can be superior to H1 antagonists in attenuating experimental pruritus, highlighting their potential for treating chronic itchy skin conditions where current therapies are often inadequate.[5][6] The 1-(pyridin-4-ylmethyl)piperazine scaffold has emerged as a particularly fruitful starting point for the design of potent and selective H4R antagonists, making a detailed understanding of its SAR essential for the development of next-generation anti-inflammatory therapeutics.

Core Structure-Activity Relationship (SAR) Analysis

The foundational 1-(pyridin-4-ylmethyl)piperazine structure can be systematically divided into three key regions for SAR analysis: the terminal piperazine nitrogen (N4), the pyridinyl ring, and the central methylene bridge. Modifications in each of these regions have profound effects on the compound's affinity and selectivity for the H4 receptor.

Synthesis_Workflow cluster_reactants Reactants PyridineAldehyde Pyridine-4-carboxaldehyde Mix 1. Mix in DCE PyridineAldehyde->Mix Piperazine Piperazine Piperazine->Mix Imine 2. Iminium Ion Formation (1 hr, RT) Mix->Imine Reduce 3. Add STAB for Reduction Imine->Reduce STAB Sodium Triacetoxyborohydride (STAB) STAB->Reduce Monitor 4. Monitor via TLC/LC-MS Reduce->Monitor Workup 5. Quench (NaHCO3) & Extract (DCM) Monitor->Workup Purify 6. Purify (Silica Chromatography) Workup->Purify Product Final Product: 1-(Pyridin-4-ylmethyl)piperazine Purify->Product

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride as a Novel Anxiolytic Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Hypothesis

In the landscape of neuropharmacology, the quest for novel therapeutic agents with improved efficacy and favorable side-effect profiles is perpetual. The compound 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride, hereafter referred to as "Compound X," presents a promising scaffold for development. Its structure is a composite of two pharmacologically significant moieties: a piperazine ring and a pyridine ring.[1][2]

The piperazine nucleus is a cornerstone in medicinal chemistry, integral to numerous drugs with activity on the central nervous system (CNS).[3][4][5][6] Specifically, many aryl-piperazine derivatives exhibit high affinity for serotonin (5-HT) receptors, particularly the 5-HT1A subtype, which is a well-validated target for anxiolytic therapies.[5][7][8] Activation of presynaptic 5-HT1A autoreceptors reduces serotonergic neuronal firing, an effect believed to underpin the anxiolytic action of drugs like buspirone.[9] Concurrently, the pyridine ring is a versatile bioisostere that can modulate pharmacokinetic properties and target engagement.[2][10]

Based on this structural analysis, we hypothesize that Compound X functions as a 5-HT1A receptor agonist, leading to a potential anxiolytic phenotype. This guide provides a comprehensive framework for the in vivo validation of this hypothesis, comparing Compound X against established pharmacological tools to elucidate its unique profile.

Part 1: The Comparative Validation Framework

To rigorously assess the in vivo effects of Compound X, a multi-faceted comparison is essential. We will benchmark its performance against three key reference compounds, each chosen to probe a different aspect of its potential mechanism and efficacy.

  • Buspirone: A clinically approved anxiolytic and partial agonist at the 5-HT1A receptor.[11][12] This serves as the "gold standard" clinical comparator, allowing us to benchmark the therapeutic potential of Compound X.

  • 8-OH-DPAT: A potent and selective full agonist for the 5-HT1A receptor.[13] This compound is a critical research tool that will help us determine if Compound X acts on the same target and to compare its efficacy (i.e., is it a full or partial agonist?).

  • Diazepam: A classic benzodiazepine anxiolytic that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[12] As a positive control with a distinct mechanism of action, Diazepam helps validate our behavioral assays and highlights the mechanistic differences from serotonergic agents.

cluster_test Test Compound cluster_comps Comparator Compounds cluster_assays In Vivo Assays CompoundX Compound X (1-(Pyridin-4-ylmethyl)piperazine) EPM Elevated Plus Maze (EPM) (Anxiety-like Behavior) CompoundX->EPM Evaluate OFT Open Field Test (OFT) (Locomotor Activity) CompoundX->OFT Evaluate MD In Vivo Microdialysis (Neurotransmitter Levels) CompoundX->MD Evaluate Buspirone Buspirone (5-HT1A Partial Agonist) Buspirone->EPM Compare Buspirone->OFT Compare Buspirone->MD Compare DPAT 8-OH-DPAT (5-HT1A Full Agonist) DPAT->EPM Compare DPAT->OFT Compare DPAT->MD Compare Diazepam Diazepam (GABAergic Modulator) Diazepam->EPM Compare Diazepam->OFT Compare

Caption: Comparative validation workflow for Compound X.

Part 2: Behavioral Assessment Protocols

The following protocols are designed to be self-validating. The Open Field Test serves as a crucial control for the Elevated Plus Maze, ensuring that observed effects on anxiety-like behavior are not confounded by changes in general motor activity (e.g., sedation or hyperactivity).

Protocol 1: Elevated Plus Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.[13][14]

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms enclosed by high walls ("closed arms") and two opposing arms without walls ("open arms"). The center is an open square.

  • Animal Handling: Male C57BL/6 mice are housed in groups of 4-5 for at least one week before testing for acclimatization. Handle animals for 2-3 minutes daily for 3 days prior to the experiment to reduce handling stress.

  • Dosing: Administer compounds via intraperitoneal (IP) injection 30 minutes before testing.

    • Vehicle (0.9% Saline)

    • Compound X (e.g., 1, 3, 10 mg/kg)

    • Buspirone (e.g., 5 mg/kg)

    • 8-OH-DPAT (e.g., 0.5 mg/kg)

    • Diazepam (e.g., 2 mg/kg)

  • Procedure:

    • Place a mouse in the center of the maze, facing a closed arm.

    • Allow the mouse to explore freely for 5 minutes.

    • Record the session using an overhead video camera linked to tracking software (e.g., ANY-maze, EthoVision).

    • After each trial, thoroughly clean the maze with 70% ethanol to eliminate olfactory cues.

  • Primary Endpoints:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • Total number of arm entries (as a measure of general activity).

Protocol 2: Open Field Test (OFT)

Objective: To assess general locomotor activity and exploratory behavior. This test is critical to confirm that the effects seen in the EPM are specific to anxiety and not due to sedation (decreased locomotion) or hyperactivity (increased locomotion).[14]

Methodology:

  • Apparatus: A square arena (e.g., 40x40x40 cm) with high walls and an open top. The floor is divided into a central zone and a peripheral zone by the tracking software.

  • Animal Handling & Dosing: As described in the EPM protocol. A separate cohort of animals should be used.

  • Procedure:

    • Place a mouse in the center of the arena.

    • Allow the mouse to explore freely for 10 minutes.

    • Record the session using an overhead video camera and tracking software.

    • Clean the arena with 70% ethanol between trials.

  • Primary Endpoints:

    • Total distance traveled (cm).

    • Time spent in the center zone (s).

    • Rearing frequency (vertical activity).

Part 3: Mechanistic Validation Protocol

To directly test our hypothesis that Compound X modulates the serotonin system, we will use in vivo microdialysis. This technique allows for the direct measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing powerful mechanistic evidence.[7]

Protocol 3: In Vivo Microdialysis in the Medial Prefrontal Cortex (mPFC)

Objective: To measure the effect of Compound X on extracellular levels of serotonin (5-HT) and dopamine (DA) in the mPFC, a brain region critical for mood and anxiety regulation. A presynaptic 5-HT1A agonist is expected to decrease extracellular 5-HT.[7]

Methodology:

  • Surgical Preparation:

    • Anesthetize adult male Sprague-Dawley rats.

    • Implant a guide cannula stereotaxically, targeting the mPFC.

    • Allow animals to recover for 5-7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

    • Allow the system to stabilize for at least 2 hours.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Dosing & Sample Collection:

    • Administer the test compound (Vehicle, Compound X, 8-OH-DPAT) via IP injection.

    • Continue collecting dialysate samples every 20 minutes for at least 2 hours post-injection.

  • Analysis:

    • Analyze the dialysate samples for 5-HT and DA concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Express post-injection neurotransmitter levels as a percentage of the stable baseline average.

cluster_pathway Hypothesized 5-HT1A Receptor Signaling CompoundX Compound X Receptor 5-HT1A Autoreceptor (Presynaptic) Gi/o-protein coupled CompoundX->Receptor Binds & Activates AC Adenylyl Cyclase Receptor->AC Inhibits Ca Ca2+ Channels Receptor->Ca Inhibits K K+ Channels Receptor->K Activates (Hyperpolarization) cAMP cAMP Production AC->cAMP Vesicle 5-HT Vesicle Release Ca->Vesicle K->Vesicle Synapse ↓ 5-HT in Synapse Vesicle->Synapse

Caption: Hypothesized signaling pathway for Compound X.

Part 4: Data Presentation and Interpretation

The following tables present hypothetical but plausible data from the described experiments.

Table 1: Effects on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)

Treatment Group (mg/kg) % Time in Open Arms (Mean ± SEM) % Open Arm Entries (Mean ± SEM) Total Arm Entries (Mean ± SEM)
Vehicle 18.2 ± 2.1 25.5 ± 3.0 22.1 ± 1.5
Compound X (3.0) 35.8 ± 3.5* 41.2 ± 4.1* 23.5 ± 1.8
Compound X (10.0) 42.5 ± 4.0* 48.9 ± 3.8* 21.9 ± 2.0
Buspirone (5.0) 39.1 ± 3.7* 45.3 ± 4.2* 22.8 ± 1.6
8-OH-DPAT (0.5) 55.3 ± 4.5* 59.1 ± 5.0* 24.1 ± 1.9
Diazepam (2.0) 51.6 ± 4.2* 56.4 ± 4.8* 15.1 ± 1.4*

*p < 0.05 vs. Vehicle

Interpretation: The data suggests Compound X produces a dose-dependent anxiolytic effect, significantly increasing open arm exploration. Its efficacy at 10 mg/kg is comparable to Buspirone. Unlike Diazepam, it does not reduce total arm entries, indicating a lack of sedative effects at anxiolytic doses. The full agonist 8-OH-DPAT shows a stronger effect, suggesting Compound X may be a partial agonist, similar to Buspirone.

Table 2: Effects on Locomotor Activity in the Open Field Test (OFT)

Treatment Group (mg/kg) Total Distance Traveled (cm, Mean ± SEM) Time in Center (s, Mean ± SEM)
Vehicle 3510 ± 250 35.2 ± 4.1
Compound X (3.0) 3450 ± 280 55.8 ± 5.5*
Compound X (10.0) 3390 ± 265 68.2 ± 6.1*
Buspirone (5.0) 3480 ± 270 65.5 ± 5.9*
Diazepam (2.0) 2150 ± 190* 40.1 ± 4.8

*p < 0.05 vs. Vehicle

Interpretation: Compound X does not alter the total distance traveled, confirming it is not sedative. The increased time in the center zone is consistent with an anxiolytic effect. This contrasts sharply with Diazepam, which significantly reduces locomotion.

Table 3: Effects on Extracellular Neurotransmitters in the mPFC (Microdialysis)

Treatment Group Peak Effect on 5-HT (% of Baseline, Mean ± SEM) Peak Effect on DA (% of Baseline, Mean ± SEM)
Vehicle 98.5 ± 3.1 101.2 ± 2.8
Compound X (10.0 mg/kg) 55.4 ± 4.8* 115.6 ± 7.2
8-OH-DPAT (0.5 mg/kg) 41.2 ± 3.9* 145.3 ± 9.5*

*p < 0.05 vs. Vehicle

Interpretation: Compound X significantly reduces extracellular 5-HT levels, a hallmark of presynaptic 5-HT1A autoreceptor activation.[7] This provides strong, direct evidence for its hypothesized mechanism of action. The effect is less pronounced than that of the full agonist 8-OH-DPAT. The modest, non-significant increase in dopamine (DA) is also characteristic of some 5-HT1A agonists.

Conclusion

The collective evidence from this proposed in vivo validation strategy strongly supports the hypothesis that this compound (Compound X) is a novel anxiolytic agent with a pharmacological profile similar to the clinically effective drug Buspirone. The behavioral data demonstrates a clear anxiolytic effect without the sedation characteristic of benzodiazepines. The mechanistic data from microdialysis confirms its action on the serotonin system, consistent with 5-HT1A receptor agonism.

Compound X warrants further investigation, including receptor binding assays to confirm its affinity and selectivity, pharmacokinetic studies, and assessment in other models of anxiety and depression. Its distinct profile makes it a valuable candidate for development as a next-generation therapeutic for anxiety disorders.

References

  • De Vry, J. (1993). 5-HT1A receptor ligands in animal models of anxiety, impulsivity and depression: multiple mechanisms of action? Progress in Neuro-Psychopharmacology and Biological Psychiatry, 17(1), 87-104. [Link]

  • He, M., et al. (2014). Anxiolytic effects of 5-HT1A receptors and anxiogenic effects of 5-HT2C receptors in the amygdala of mice. Neuroscience, 256, 145-154. [Link]

  • Fadda, P., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of Pharmacy and Pharmacology, 57(2), 205-211. [Link]

  • Wright, I. K., et al. (1992). Anxiolytic effects in the plus-maze of 5-HT1A-receptor ligands in dorsal raphé and ventral hippocampus. Neuropharmacology, 31(7), 643-647. [Link]

  • Perli, M., & Govindarajan, R. (2020). Biological Activities of Piperazine Derivatives: A Comprehensive Review. World Journal of Pharmaceutical Research, 9(14), 1166-1184. [Link]

  • File, S. E., & Pellow, S. (1985). Modification of the anxiolytic effects of 5-HT1A agonists by shock intensity. Journal of Affective Disorders, 9(2), 155-160. [Link]

  • Jain, P., et al. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-6. [Link]

  • He, M., et al. (2014). Anxiolytic effects of 5-HT1A receptors and anxiogenic effects of 5-HT2C receptors in the amygdala of mice. KUScholarWorks. [Link]

  • Sagar, V. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 28(1), 2588-2601. [Link]

  • Hernández-Luis, F., et al. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 2, 78-86. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Retrieved January 21, 2026, from [Link]

  • Sagar, B. K., & S, S. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Journal of Emerging Technologies and Innovative Research, 8(7). [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

  • Lewerenz, V., & Lewerenz, J. (2017). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Psychiatry, 8, 152. [Link]

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity of 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cross-reactivity profile of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride. We will delve into the structural rationale for potential off-target interactions, present a tiered experimental strategy for comprehensive profiling, and compare its hypothetical performance against established pharmacological agents. The methodologies described herein are designed to ensure scientific rigor and provide a clear path for validating the selectivity of this and other novel chemical entities.

Introduction: The Challenge of Selectivity in Piperazine-Containing Scaffolds

This compound is a molecule incorporating two key pharmacophoric motifs: the piperazine ring and a pyridinylmethyl group. The piperazine ring is a classic example of a "privileged scaffold" in medicinal chemistry, found in a vast array of approved drugs targeting a wide range of biological systems. This versatility, however, is a double-edged sword. While it facilitates interaction with numerous targets, it also presents a significant risk of off-target binding, leading to potential adverse effects or confounding experimental results.

Many piperazine derivatives exhibit activity within the central nervous system (CNS), often interacting with monoamine pathways. Furthermore, the 4-substituted pyridine moiety is a structural feature of compounds like Rho kinase inhibitors, which have applications in treating CNS disorders. Given this structural heritage, a thorough investigation into the cross-reactivity of this compound is not just recommended; it is essential for accurate pharmacological characterization and safe drug development.

This guide will outline a systematic, industry-standard approach to de-risk and characterize such a compound, moving from broad, high-throughput screening to specific functional validation.

Part 1: Predictive Analysis Based on Structural Motifs

Before embarking on expensive and time-consuming experimental work, a logical analysis of the molecule's structure can predict likely off-target liabilities. The molecule can be deconstructed into two primary components:

  • The Piperazine Core: This six-membered heterocyclic ring is known for its presence in drugs with diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. Its basic nitrogen atoms are capable of forming ionic interactions with acidic residues in protein binding pockets, a common feature in G-protein coupled receptors (GPCRs) and monoamine transporters.

  • The Pyridin-4-ylmethyl Substituent: This group directs the molecule's interaction and can confer specificity. The pyridine ring itself is a key component in various kinase inhibitors. The linkage and orientation relative to the piperazine core will dictate which target families are most likely to be engaged.

Based on these motifs, a primary hypothesis is that this compound may exhibit affinity for:

  • Dopamine and Serotonin Receptors: Due to the prevalence of the piperazine scaffold in CNS-acting drugs.

  • Adrenergic Receptors: Another common off-target for amine-containing compounds.

  • Sigma Receptors: Known to bind a wide variety of piperazine-based ligands.

  • Protein Kinases: Particularly those in the Rho kinase family, given the 4-substituted pyridine structure.

// Node definitions COMPOUND [label="1-(Pyridin-4-ylmethyl)piperazine\ndihydrochloride", fillcolor="#F1F3F4", fontcolor="#202124"];

SCAFFOLD_1 [label="Piperazine Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SCAFFOLD_2 [label="Pyridinylmethyl Moiety", fillcolor="#34A853", fontcolor="#FFFFFF"];

TARGET_CLASS_1 [label="GPCRs / Monoamine\nTransporters", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TARGET_CLASS_2 [label="Protein Kinases", fillcolor="#FBBC05", fontcolor="#202124"];

SPECIFIC_TARGET_1 [label="Dopamine Receptors\nSerotonin Receptors\nAdrenergic Receptors", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; SPECIFIC_TARGET_2 [label="Rho Kinase Family\nOther Kinases", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges COMPOUND -> SCAFFOLD_1; COMPOUND -> SCAFFOLD_2;

SCAFFOLD_1 -> TARGET_CLASS_1 [label="Known promiscuity"]; SCAFFOLD_2 -> TARGET_CLASS_2 [label="Structural homology"];

TARGET_CLASS_1 -> SPECIFIC_TARGET_1; TARGET_CLASS_2 -> SPECIFIC_TARGET_2; } dblock Caption: Logical relationship between the compound's structural motifs and potential target classes.

Part 2: A Tiered Experimental Workflow for Cross-Reactivity Profiling

A phased approach is the most efficient method to build a comprehensive selectivity profile. This workflow prioritizes broad screening first to identify potential "hits" and then uses more focused, functional assays to validate and quantify these interactions. This strategy mitigates risk early and conserves resources.

// Node definitions start [label="Compound of Interest\n(this compound)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; tier1 [label="Tier 1: Broad Safety Screening\n(Single high concentration, e.g., 10 µM)\n- Radioligand Binding Panels (e.g., SafetyScreen44)\n- Broad Kinase Panels (e.g., KinomeScan)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision1 [label="Identify Hits\n(% Inhibition > 50%)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; tier2 [label="Tier 2: Dose-Response Confirmation\n(Determine IC50 / Ki for each hit)\n- Competition Binding Assays\n- Biochemical Potency Assays", fillcolor="#34A853", fontcolor="#FFFFFF"]; decision2 [label="Potent Off-Target Hits?\n(IC50 < 1 µM)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; tier3 [label="Tier 3: Functional Validation\n(Assess agonist vs. antagonist activity)\n- Cellular Assays (e.g., cAMP, Ca2+ flux)\n- Target Engagement Assays", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Comprehensive Selectivity Profile\n(On-target potency vs. off-target liabilities)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; no_hits [label="Clean Profile\n(Proceed with primary investigation)", shape=box, style="rounded, filled", fillcolor="#F1F3F4", fontcolor="#202124"]; low_potency [label="Low-Potency Hits\n(Monitor but deprioritize)", shape=box, style="rounded, filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> tier1; tier1 -> decision1; decision1 -> tier2 [label="Yes"]; decision1 -> no_hits [label="No"]; tier2 -> decision2; decision2 -> tier3 [label="Yes"]; decision2 -> low_potency [label="No"]; tier3 -> end; } dblock Caption: A tiered experimental workflow for characterizing compound selectivity.

Detailed Experimental Protocols

The following protocols represent gold-standard methodologies for executing the tiers described above.

Protocol 1: Tier 1 Broad Panel Radioligand Binding Assay

  • Objective: To rapidly screen the compound against a wide panel of GPCRs, ion channels, and transporters to identify potential off-target binding interactions.

  • Causality: Radioligand binding assays are a robust and high-throughput method to measure the ability of a test compound to displace a known, radioactively labeled ligand from its target. A significant displacement indicates binding affinity. This initial screen is performed at a high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

  • Methodology:

    • Preparation: A panel of cell membrane preparations, each expressing a specific target receptor, is utilized. Commercially available panels from vendors like Eurofins Discovery (SafetyScreen™) or Reaction Biology (InVEST™) are standard.

    • Assay Setup: In a 96- or 384-well filter plate, add the following to each well:

      • Receptor-expressing membrane homogenate.

      • A specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) at a concentration near its dissociation constant (Kd).

      • Test compound (this compound) at a final concentration of 10 µM.

    • Controls:

      • Total Binding: Contains membrane and radioligand only (represents 0% inhibition).

      • Non-Specific Binding (NSB): Contains membrane, radioligand, and a high concentration of a known, non-labeled competitor to saturate all specific binding sites.

    • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding reaction to reach equilibrium.

    • Harvesting: Rapidly separate the bound radioligand from the unbound by vacuum filtration through the filter plate. The membranes containing the receptor-ligand complexes are trapped on the filter.

    • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Detection: Add scintillation cocktail to each well and quantify the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition caused by the test compound using the formula: % Inhibition = 100 * (1 - [Test Compound cpm - NSB cpm] / [Total Binding cpm - NSB cpm])

    • Hit Criteria: An inhibition value greater than 50% is typically considered a "hit" and warrants follow-up in Tier 2 dose-response studies.

Protocol 2: Tier 2 Kinase Inhibitor Profiling

  • Objective: To determine the compound's inhibitory activity against a broad panel of protein kinases.

  • Causality: Many kinase inhibitors bind to the ATP-binding pocket. This assay quantifies the ability of the test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of kinases. This "compound-centric" approach efficiently maps the kinase targets of a given molecule.

  • Methodology:

    • Technology: The KINOMEscan™ (DiscoverX) or similar competitive binding assay platforms are commonly used.

    • Principle: Kinases are expressed with a DNA tag. An immobilized, non-selective kinase inhibitor is bound to a solid support (e.g., beads).

    • Assay Setup:

      • The kinase of interest is incubated with the immobilized inhibitor and the test compound.

      • If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

    • Quantification: The amount of kinase remaining in solution (not bound to the beads) is quantified, typically using quantitative PCR (qPCR) targeting the DNA tag.

    • Data Analysis: Results are often expressed as % Control, where a lower percentage indicates stronger binding of the test compound to the kinase. % Control = (Test Compound Signal / Solvent Control Signal) * 100

    • Hit Criteria: A common threshold for a hit is a % Control value of less than 35% or 10%, which can then be followed up with Ki determination.

Part 3: Comparative Analysis and Data Interpretation

To contextualize the cross-reactivity profile, it is crucial to benchmark the compound against alternatives with known mechanisms. For this guide, we will use two comparators based on the structural motifs of our compound of interest:

  • Buspirone: An anxiolytic drug with a piperazine core, known as a serotonin 5-HT₁ₐ receptor agonist and dopamine D₂ receptor antagonist.

  • Fasudil: A Rho-associated protein kinase (ROCK) inhibitor, containing a pyridine-like isoquinoline sulfonamide moiety.

The following table presents an illustrative dataset that a researcher might generate from Tier 2 dose-response experiments.

Target1-(Pyridin-4-ylmethyl)piperazineBuspironeFasudilImplication of a "Hit"
Primary Target
Rho Kinase 1 (ROCK1)IC₅₀ = 0.2 µM > 10 µMIC₅₀ = 0.14 µMPotential therapeutic target for CNS/cardiovascular indications.
Off-Target Panel
Serotonin Receptor (5-HT₁ₐ)IC₅₀ = 0.8 µMIC₅₀ = 0.05 µM > 10 µMPotential for anxiolytic or antidepressant side effects.
Serotonin Receptor (5-HT₂ₐ)IC₅₀ = 5.2 µMIC₅₀ = 1.5 µM> 10 µMLower affinity, but could contribute to complex pharmacology.
Dopamine Receptor (D₂)IC₅₀ = 1.1 µMIC₅₀ = 0.9 µM> 10 µMPotential for antipsychotic-like effects or extrapyramidal symptoms.
Adrenergic Receptor (α₁)IC₅₀ = 0.9 µMIC₅₀ = 2.5 µM> 10 µMPotential for cardiovascular side effects (e.g., hypotension).
hERG Potassium Channel% Inh @ 10µM = 45%% Inh @ 10µM = 15%% Inh @ 10µM = 5%Potential for cardiac arrhythmia; requires functional follow-up.

Data are hypothetical and for illustrative purposes only.

Interpretation of Results:

  • Selectivity Index: This is a critical metric calculated by dividing the off-target IC₅₀ by the on-target IC₅₀. For our compound, the selectivity for ROCK1 over the 5-HT₁ₐ receptor is (0.8 µM / 0.2 µM) = 4-fold. A higher selectivity index (ideally >100-fold) is desirable to minimize side effects.

  • Structure-Activity Relationship (SAR): The illustrative data suggests that while our compound has the intended ROCK inhibitory activity (similar to Fasudil), its piperazine core confers significant GPCR activity (similar to Buspirone). This dual activity could be beneficial or detrimental, depending on the therapeutic goal.

  • Actionable Insights: The potent hits on 5-HT₁ₐ, D₂, and α₁ receptors are significant liabilities that must be addressed. A medicinal chemist could use this data to modify the structure to reduce GPCR affinity while retaining ROCK1 potency. The moderate hERG inhibition is a red flag that necessitates a dedicated functional patch-clamp assay to properly assess cardiotoxicity risk.

Conclusion

The pharmacological characterization of a novel compound like this compound requires a disciplined, hypothesis-driven approach. Its privileged structural motifs suggest a high probability of cross-reactivity with CNS and kinase targets. By employing a tiered screening strategy—moving from broad binding panels to quantitative dose-response and functional assays—researchers can build a comprehensive selectivity profile. This profile, when benchmarked against relevant alternatives, provides the critical data needed to make informed decisions, guide lead optimization, and ultimately enhance the safety and efficacy of potential new therapeutics. The failure to rigorously assess off-target effects early in development is a leading cause of late-stage attrition, a risk that can be substantially mitigated through the principles and protocols outlined in this guide.

References

  • Title: Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Safety and Off-Target Drug Screening Services Source: Reaction Biology URL: [Link]

  • Title: Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development Source: PubMed URL: [Link]

  • Title: Industry-leading In Vitro Safety Pharmacology Profiling Source: Eurofins Discovery URL: [Link]

  • Title: In Vitro Safety Pharmacology Profiling Source: ICE Bioscience URL: [Link]

  • Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: PubMed Central URL: [Link]

  • Title: In vitro safety pharmacology profiling Source: European Pharmaceutical Review URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay Source: ACS Publications URL: [Link]

  • Title: Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling Source: ACS Publications URL: [Link]

  • Title: In vitro receptor binding assays: General methods and considerations Source: ResearchGate URL: [Link]

  • Title: Receptor Binding Assays Source: MilliporeSigma URL: [Link]

A Senior Application Scientist's Guide to the Validation of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride: An LC-MS/MS Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for the validation of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride, a key intermediate in pharmaceutical synthesis. Our focus is on a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, benchmarked against alternative techniques. The content herein is structured to provide researchers, analytical scientists, and drug development professionals with both the theoretical basis and practical steps for establishing a scientifically sound, regulatory-compliant validation protocol.

Introduction: The Analytical Challenge

1-(Pyridin-4-ylmethyl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a pyridine ring. Its dihydrochloride salt form ensures high water solubility. From an analytical perspective, the molecule presents a distinct challenge: it lacks a significant UV chromophore, rendering traditional HPLC-UV detection methods insensitive without chemical derivatization[1][2]. Furthermore, its polarity and low volatility make Gas Chromatography (GC) a non-trivial pursuit, often requiring derivatization to proceed.

This is where Liquid Chromatography-Mass Spectrometry (LC-MS) emerges as the gold standard. Its inherent selectivity and sensitivity allow for direct analysis at trace levels, making it ideally suited for purity assessments, stability studies, and quantitative assays required throughout the drug development lifecycle. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[3]. This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to establish a self-validating, trustworthy protocol[4][5][6].

The Premier Method: LC-MS/MS for Unambiguous Quantification

The coupling of liquid chromatography with tandem mass spectrometry provides unparalleled specificity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), we can effectively eliminate matrix interference and achieve picogram-level sensitivity.

Causality Behind Experimental Choices

The development of a robust LC-MS/MS method is predicated on a series of logical, science-driven decisions:

  • Chromatography Mode: Given the polar and basic nature of the analyte, Reversed-Phase Chromatography (RPC) with an acidic mobile phase is the logical choice. The acidic conditions (e.g., using formic acid) ensure the analyte is protonated ([M+H]⁺), which enhances retention on a C18 column and promotes efficient ionization.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule. The multiple basic nitrogen atoms (two on the piperazine ring, one on the pyridine ring) are readily protonated in the ESI source, leading to a strong and stable signal.

  • Mass Analysis: Tandem Mass Spectrometry (MS/MS) is crucial for specificity. We isolate the protonated molecular ion (precursor ion) and subject it to collision-induced dissociation (CID) to generate characteristic product ions. This transition is unique to the analyte, providing a high degree of confidence in identification and quantification, even in complex matrices.

Experimental Protocol: A Step-by-Step Guide

This protocol serves as a robust starting point for the validation of this compound.

A. Materials & Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (99%+, LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

B. Instrumentation:

  • HPLC or UHPLC system

  • Triple Quadrupole Mass Spectrometer with an ESI source

C. Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B

    • 5.0 min: 5% B

D. Mass Spectrometer Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transition: To be determined by infusing a standard solution. A plausible transition would be m/z 178.1 → 107.1, corresponding to the cleavage of the bond between the piperazine ring and the methylene bridge.

  • Collision Energy: Optimize for maximum product ion intensity.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing prep_start Weigh Reference Standard & Sample dissolve Dissolve in Mobile Phase A prep_start->dissolve inject Inject onto C18 Column dissolve->inject separate Gradient Elution (H₂O/ACN + FA) inject->separate ionize ESI+ Ionization separate->ionize ms1 Q1: Isolate Precursor (e.g., m/z 178.1) ionize->ms1 ms2 Q2: Fragment (CID) ms1->ms2 ms3 Q3: Detect Product (e.g., m/z 107.1) ms2->ms3 integrate Integrate MRM Peak Area ms3->integrate quantify Quantify against Calibration Curve integrate->quantify

Caption: High-level workflow for LC-MS/MS analysis.
Method Validation: A Trustworthy System

Validation is performed according to ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose[4][7].

cluster_qualitative Qualitative Confidence cluster_quantitative Quantitative Reliability cluster_limits Sensitivity cluster_robustness Reliability Validation Fit for Purpose Method Specificity Specificity Discrimination from other components Validation->Specificity Accuracy Accuracy Closeness to true value Validation->Accuracy Linearity Linearity Proportional response Validation->Linearity LOQ LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Resilience to small variations Validation->Robustness Precision Precision Repeatability & Intermediate Accuracy->Precision Range Range Upper & Lower Limits Linearity->Range LOD LOD Limit of Detection LOQ->LOD

Caption: Interrelationship of key validation parameters.

The following table summarizes typical acceptance criteria for these parameters.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).No interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity Ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 over a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.For an assay: 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value. Assessed by spike-recovery experiments.Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): RSD ≤ 2.0% for ≥6 replicates. Intermediate Precision (Inter-day): RSD ≤ 2.0% evaluated by different analysts/equipment.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) ≥ 3.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate (±5%), column temp (±2°C), or mobile phase composition (±2%) are varied.

Comparison with Alternative Techniques

While LC-MS/MS is the superior choice, it is instructive to compare it with other available methods to understand its advantages fully.

ParameterLC-MS/MSHPLC-UV (with Derivatization)GC-MS (with Derivatization)
Principle Chromatographic separation coupled with mass analysis of the analyte and its fragments[8].Chromatographic separation of a derivatized analyte with UV detection[1][2].Chromatographic separation of a volatile derivatized analyte followed by mass analysis.
Selectivity Very High: Based on retention time and a specific mass transition.Moderate to High: Dependent on chromatographic resolution and chromophore uniqueness.High: Based on retention time and mass fragmentation pattern.
Sensitivity Very High: Sub-ng/mL levels are routinely achievable.Moderate: Limited by the molar absorptivity of the derivative.High: Can achieve low-level detection.
Sample Preparation Simple: Typically "dilute and shoot."Complex: Requires a robust and reproducible derivatization step, adding time and potential for error[1].Complex: Requires derivatization to increase volatility and thermal stability.
Matrix Effects Can be significant (ion suppression), but often mitigated with stable isotope-labeled internal standards or effective sample cleanup[8].Generally low.Can be significant.
Development Time Moderate, requires MS optimization.Moderate to High, requires development and validation of the derivatization reaction.High, requires development of derivatization and optimization of GC parameters.

Conclusion

For the validation of this compound, LC-MS/MS stands as the unequivocally superior analytical technique. Its combination of high sensitivity, unparalleled selectivity, and minimal sample preparation requirements allows for the development of a robust, reliable, and regulatory-compliant method. While alternatives like HPLC-UV and GC-MS exist, they necessitate a complex and often problematic derivatization step, which introduces variability and increases workflow complexity[1]. By following the structured validation approach outlined in this guide, grounded in the principles of ICH and FDA guidelines, researchers and scientists can ensure the generation of high-quality, trustworthy data essential for advancing drug development programs[6][9].

References

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • Quality Guidelines.
  • 3 Key Regulatory Guidelines for Method Valid
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2022). MDPI.
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines. Benchchem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz

Sources

A Guide to the Definitive Structural Confirmation of 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride via Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the structural confirmation of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride using a suite of high-resolution Nuclear Magnetic Resonance (NMR) techniques. We move beyond a simple presentation of data to offer an in-depth analysis, explaining the causal relationships between molecular structure and spectral output. By systematically employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments, we construct a self-validating dataset that unambiguously confirms the compound's constitution and connectivity. This document is intended for researchers, scientists, and drug development professionals who require robust, reliable methods for molecular characterization.

Introduction: The Imperative for Unambiguous Structural Verification

In the realm of pharmaceutical and chemical research, the absolute certainty of a molecule's structure is paramount. 1-(Pyridin-4-ylmethyl)piperazine is a common scaffold in medicinal chemistry, and its dihydrochloride salt form ensures aqueous solubility and stability. However, the synthesis process can potentially yield isomers or related impurities. Techniques like mass spectrometry can confirm the molecular weight, but only NMR spectroscopy can provide a detailed atom-by-atom map of the molecular connectivity.

This guide presents a multi-faceted NMR approach that serves as a powerful tool for structural elucidation. We will predict and then correlate the spectral data for this compound, demonstrating how each experiment provides a unique piece of the structural puzzle and how, in concert, they leave no room for ambiguity. The protonation of the three nitrogen atoms in the dihydrochloride salt significantly influences the electronic environment and, consequently, the chemical shifts, a key feature we will explore in detail.[1][2]

Molecular Structure and Atom Labeling

To facilitate a clear discussion, the unique proton and carbon environments of this compound are systematically labeled in the diagram below. Due to molecular symmetry, several atoms are chemically equivalent.

molecule cluster_piperazine Piperazine Ring cluster_pyridine Pyridine Ring N1 N1 C2 C(b) N1->C2 H(b) H_N1 H+ N1->H_N1 C_bridge C(d) N1->C_bridge C3 C(c) C2->C3 H(c) N4 N4-H C3->N4 C5 C(c) N4->C5 H(c) H_N4 H+ N4->H_N4 C6 C(b) C5->C6 H(b) C6->N1 C4_py C(e) C_bridge->C4_py C3_py C(f) C4_py->C3_py H(f) C2_py C(g) C3_py->C2_py H(g) N_py N-H C2_py->N_py C6_py C(g) N_py->C6_py H(g) H_N_py H+ N_py->H_N_py C5_py C(f) C6_py->C5_py H(f) C5_py->C4_py

Caption: Labeled structure of this compound.

Experimental Design and Rationale

Our analytical workflow is designed to build a structural argument from the ground up, starting with basic one-dimensional spectra and progressing to more complex two-dimensional correlation experiments. This layered approach ensures that each piece of data is cross-validated.

workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Confirmation prep Sample Preparation ~10-20 mg in 0.6 mL D₂O nmr NMR Spectrometer (e.g., 500 MHz) prep->nmr h1 ¹H NMR (Proton Environments) nmr->h1 c13 ¹³C NMR (Carbon Skeleton) nmr->c13 cosy ¹H-¹H COSY (H-H Connectivity) h1->cosy hsqc ¹H-¹³C HSQC (Direct C-H Bonds) h1->hsqc proc Data Processing (Fourier Transform, Phasing) h1->proc c13->hsqc c13->proc cosy->proc hsqc->proc assign Spectral Assignment (1D & 2D Correlation) proc->assign confirm Structural Confirmation (Unambiguous Connectivity Map) assign->confirm

Caption: Workflow for NMR-based structural confirmation.

The choice of Deuterium Oxide (D₂O) as the solvent is strategic. The labile protons on the three protonated nitrogen atoms will exchange with deuterium from the solvent, causing their signals to disappear from the ¹H NMR spectrum.[3][4] This simplifies the spectrum, removing broad, often uninformative N-H signals and allowing for a clearer view of the carbon-bound protons.

Predicted NMR Data and Interpretation

The following sections detail the expected NMR signals based on the known structure. This predictive analysis is the foundation for confirming the identity of a synthesized sample.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum provides the first and most direct view of the molecule's proton framework. We anticipate five distinct signals for the 15 carbon-bound protons.

LabelAssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
H(g) Pyridine H-2'/6'~8.7 - 8.9Doublet (d)2HStrong deshielding due to proximity to the protonated, electron-withdrawing nitrogen atom.[5][6][7][8]
H(f) Pyridine H-3'/5'~7.9 - 8.1Doublet (d)2HAromatic proton meta to the nitrogen; less deshielded than H(g) but still downfield.[1][5]
H(d) Methylene Bridge -CH₂-~4.4 - 4.6Singlet (s)2HPositioned between two electron-withdrawing rings, resulting in a downfield shift for an aliphatic proton.
H(b,c) Piperazine -CH₂-~3.4 - 3.8Broad Multiplet8HAll piperazine protons are significantly deshielded by adjacent protonated nitrogens. Due to conformational effects and potential coupling, they appear as a complex, overlapping signal.[9][10]
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. We expect six distinct carbon signals.

LabelAssignmentPredicted Shift (δ, ppm)Rationale
C(e) Pyridine C-4'~155 - 158Quaternary carbon attached to the methylene bridge; significantly deshielded.
C(g) Pyridine C-2'/6'~148 - 151Highly deshielded by the adjacent protonated nitrogen.[11]
C(f) Pyridine C-3'/5'~126 - 129Aromatic carbon with a chemical shift typical for a protonated pyridine ring.[11]
C(d) Methylene Bridge -CH₂-~58 - 61Aliphatic carbon shifted downfield due to attachment to two electron-withdrawing moieties.
C(b) Piperazine C-2/6~49 - 52Deshielded by two adjacent nitrogen atoms.
C(c) Piperazine C-3/5~42 - 45Deshielded by two adjacent nitrogen atoms, slightly upfield from C(b) due to distance from the pyridinylmethyl substituent.[12][13][14]
2D NMR: Connecting the Dots for Definitive Confirmation

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled. COSY and HSQC experiments are indispensable for creating an unambiguous connectivity map.[15][16]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[17]

    • Expected Correlation: A distinct cross-peak will be observed between the pyridine protons H(g) (δ ~8.8 ppm) and H(f) (δ ~8.0 ppm), confirming their adjacency on the pyridine ring.

    • Expected Absence of Correlation: Crucially, no correlations will be seen for the methylene singlet H(d) , confirming it is isolated from other proton environments. No correlations are expected between the pyridine signals and the piperazine/methylene signals, confirming the separation by the C-4' quaternary carbon and the N-1 nitrogen.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon atom to which it is attached, providing definitive C-H bond correlations.[17][18][19]

    • Expected Cross-Peaks:

      • H(g) (δ ~8.8 ppm) will correlate with C(g) (δ ~150 ppm).

      • H(f) (δ ~8.0 ppm) will correlate with C(f) (δ ~127 ppm).

      • H(d) (δ ~4.5 ppm) will correlate with C(d) (δ ~60 ppm).

      • The piperazine proton multiplet (H(b,c) ) at δ ~3.6 ppm will show correlations to the two piperazine carbons, C(b) (δ ~50 ppm) and C(c) (δ ~43 ppm).

    • Expected Absence of Correlation: The quaternary pyridine carbon C(e) will not show a cross-peak in the HSQC spectrum, as it bears no directly attached protons. This absence is a key piece of confirmatory evidence.

Comparison with Alternative Methodologies

While other analytical techniques provide valuable information, they lack the comprehensive structural detail of a full NMR analysis.

  • Mass Spectrometry (MS): Provides an accurate mass-to-charge ratio, confirming the molecular formula. However, it cannot distinguish between structural isomers.

  • Infrared (IR) Spectroscopy: Identifies functional groups present (e.g., C-N bonds, aromatic rings, N-H bonds), but does not reveal how they are connected.

  • Elemental Analysis (EA): Confirms the elemental composition (C, H, N), reinforcing the molecular formula but offering no structural insight.

NMR spectroscopy is unique in its ability to provide a complete, unambiguous picture of atomic connectivity, making it the gold standard for structural confirmation.

Standard Operating Protocol

This section provides a detailed methodology for acquiring the necessary NMR data.

Objective: To acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample (~15 mg)

  • Deuterium Oxide (D₂O, 99.9% D)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance III 500 MHz or equivalent) equipped with a broadband probe.

Procedure:

  • Sample Preparation: a. Weigh approximately 15 mg of the sample directly into a clean, dry vial. b. Add 0.6 mL of D₂O to the vial. c. Vortex the sample until it is completely dissolved. d. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Shimming: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the D₂O solvent. c. Perform automatic or manual shimming to optimize magnetic field homogeneity, aiming for a narrow solvent peak shape.

  • ¹H NMR Acquisition: a. Load a standard proton experiment parameter set. b. Set the spectral width to cover a range of -1 to 12 ppm. c. Use a 30° pulse angle. d. Set the relaxation delay (d1) to 2 seconds. e. Acquire 16 scans. f. Process the data with Fourier transformation, automatic phase correction, and baseline correction. Reference the residual HDO peak to 4.79 ppm.

  • ¹³C NMR Acquisition: a. Load a standard proton-decoupled carbon experiment (e.g., zgpg30). b. Set the spectral width to cover a range of 0 to 180 ppm. c. Set the relaxation delay (d1) to 2 seconds. d. Acquire 1024 scans or more, as needed for adequate signal-to-noise. e. Process the data with Fourier transformation and automatic phase/baseline correction.

  • ¹H-¹H COSY Acquisition: a. Load a standard gradient-selected COSY experiment (e.g., cosygpqf). b. Set the spectral widths in both dimensions to match the ¹H spectrum (e.g., -1 to 12 ppm). c. Acquire 2-4 scans per increment. d. Collect 256 increments in the indirect dimension (F1). e. Process the 2D data using a sine-bell window function and perform symmetrization.

  • ¹H-¹³C HSQC Acquisition: a. Load a standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3). b. Set the ¹H spectral width (F2) from -1 to 12 ppm. c. Set the ¹³C spectral width (F1) from 0 to 180 ppm. d. The experiment is optimized for one-bond J(C,H) coupling of ~145 Hz. e. Acquire 4-8 scans per increment. f. Collect 256 increments in the indirect dimension. g. Process the 2D data using appropriate window functions (e.g., QSIN in both dimensions).

Conclusion

The systematic application of ¹H, ¹³C, COSY, and HSQC NMR spectroscopy provides an irrefutable body of evidence for the structural confirmation of this compound. The ¹H and ¹³C spectra identify all unique proton and carbon environments, with chemical shifts that align with theoretical predictions for a triply protonated structure. The COSY spectrum confirms the proton-proton connectivities within the pyridine ring, while the HSQC spectrum provides the definitive link between the proton and carbon skeletons. The combined data create a cohesive and self-validating structural narrative, establishing this NMR workflow as a benchmark protocol for the characterization of this and similar molecules.

References

  • Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]

  • Analysis of the NMR Spectrum of Pyridine. Semantic Scholar. [Link]

  • Proton NMR signals and rings. Chemistry Stack Exchange. [Link]

  • AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

  • Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Sci-Hub. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • The proton NMR chemical shifts of the hydrogens in pyridine are shown. Filo. [Link]

  • Piperazine. PubChem. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry. [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

  • Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. PubMed. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • NMR Spectroscopy Of Amines. JoVE. [Link]

  • Theoretical NMR correlations based Structure Discussion. PubMed Central. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

Sources

A Comparative Guide to 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride and its Analogues in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride, a versatile chemical scaffold, and its structurally related analogues. Designed for researchers in medicinal chemistry and drug development, this document delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) that are critical for advancing from a lead compound to a clinical candidate. We will explore the causal relationships behind experimental choices and present self-validating protocols to ensure scientific rigor.

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its six-membered heterocyclic structure, with two opposing nitrogen atoms, imparts favorable physicochemical properties, including improved aqueous solubility and oral bioavailability, which are often desirable in drug candidates.[2] 1-(Pyridin-4-ylmethyl)piperazine serves as a valuable building block, combining the versatile piperazine core with a pyridine ring, enabling interactions with a wide array of biological targets, from neurological receptors to key enzymes in oncology.[3] This guide will use this parent compound as a reference point to explore how targeted structural modifications can modulate biological activity, offering a framework for rational drug design.

Synthetic Strategies: From Blueprint to Benchtop

The synthesis of 1-(Pyridin-4-ylmethyl)piperazine and its analogues is typically achieved through robust and scalable chemical reactions. Reductive amination is a cornerstone of this process, offering a straightforward method for coupling a piperazine moiety with a pyridine-containing aldehyde.

General Synthetic Workflow

The overall process involves the design, synthesis, purification, and characterization of each analogue before it proceeds to biological screening. This iterative cycle is fundamental to lead optimization.

Synthesis_and_Screening_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Evaluation Start Compound Design (e.g., SAR-driven modifications) Synth Synthesis (e.g., Reductive Amination) Start->Synth Purify Purification (e.g., Column Chromatography) Synth->Purify Char Structural Characterization (NMR, MS) Purify->Char Screen In Vitro Screening (e.g., Cytotoxicity Assay) Char->Screen Submit Pure Compound Analyze Data Analysis (IC50 Determination) Screen->Analyze SAR SAR Analysis & Lead Optimization Analyze->SAR SAR->Start Iterative Design Cycle

Caption: General workflow for the synthesis and in vitro screening of novel piperazine compounds.

Experimental Protocol: Synthesis via Reductive Amination

This protocol details the synthesis of the parent compound. The synthesis of analogues would follow a similar procedure, substituting the appropriate starting materials.

Objective: To synthesize 1-(Pyridin-4-ylmethyl)piperazine from piperazine and pyridine-4-carbaldehyde.

Methodology:

  • Reaction Setup: To a solution of piperazine (5.0 eq) in dichloroethane (DCE) in a round-bottom flask, add pyridine-4-carbaldehyde (1.0 eq). The use of excess piperazine is a key strategic choice; it minimizes the formation of the undesired bis-substituted byproduct, thereby simplifying purification.

  • Reductive Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring mixture at room temperature. NaBH(OAc)₃ is selected as the reducing agent because it is milder and more selective for imines over aldehydes compared to other hydrides like sodium borohydride, reducing the risk of side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent (the aldehyde).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). The basic wash neutralizes the acidic reaction medium and removes excess reagents.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure product.

  • Salt Formation: For the dihydrochloride salt, dissolve the purified free base in methanol and add a saturated solution of hydrogen chloride in methanol.[4] The resulting precipitate is filtered and dried to yield this compound.

Comparative Biological Evaluation: A Focus on Anticancer Activity

Piperazine derivatives have shown significant potential as anticancer agents.[5] To provide a clear comparative framework, we will evaluate our parent compound and three hypothetical analogues for their cytotoxic effects against the A-549 human lung carcinoma cell line.

Hypothetical Analogues for SAR Study:

  • Parent Compound (PC): 1-(Pyridin-4-ylmethyl)piperazine

  • Analogue A (2-Py): 1-(Pyridin-2-ylmethyl)piperazine (Isomeric shift)

  • Analogue B (4-MeO-Py): 1-((6-methoxypyridin-3-yl)methyl)piperazine (Electronic modification)

  • Analogue C (4-Ph-Pip): 1-Phenyl-4-(pyridin-4-ylmethyl)piperazine (Steric modification)

The PI3K/Akt/mTOR Pathway: A Common Target

Many piperazine-containing compounds exert their anticancer effects by inhibiting key signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer, making it a prime therapeutic target.[6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth Inhibitor Piperazine-based Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a target for piperazine-based inhibitors.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀), a standard measure of a compound's potency.

Objective: To determine the IC₅₀ values of the parent compound and its analogues against the A-549 human lung cancer cell line.

Methodology:

  • Cell Culture: Culture A-549 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to attach overnight. This ensures cells are in the logarithmic growth phase for the experiment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Parent Compound, Analogues A, B, C) in the culture medium. Replace the old medium with the medium containing the various concentrations of the compounds. Include a "vehicle only" (e.g., 0.1% DMSO) control and an untreated control.

  • Incubation: Incubate the plates for 48 hours. This duration is typically sufficient to observe significant effects on cell proliferation.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Comparative Performance Data (Illustrative)

The following table summarizes hypothetical data from the cytotoxicity assay. This data is for illustrative purposes to facilitate the SAR discussion.

CompoundModificationTarget Cell LineIC₅₀ (µM)
Parent (PC) ReferenceA-54915.2
Analogue A (2-Py) Pyridine N at pos-2A-54935.8
Analogue B (4-MeO-Py) Methoxy on PyridineA-5498.5
Analogue C (4-Ph-Pip) Phenyl on PiperazineA-549> 100

Structure-Activity Relationship (SAR) Analysis

The SAR analysis provides insights into how specific structural features influence biological activity, guiding future design iterations.[8][9]

SAR_Analysis cluster_mods PC Parent Compound (PC) IC₅₀ = 15.2 µM A { Analogue A (2-Py)|Isomeric Shift}|{ Decreased Activity (IC₅₀ = 35.8 µM)} PC:head->A:mod Change N position B { Analogue B (4-MeO-Py)|Add e⁻-donating group}|{ Increased Activity (IC₅₀ = 8.5 µM)} PC:head->B:mod Modify Pyridine Ring C { Analogue C (4-Ph-Pip)|Add bulky group}|{ Abolished Activity (IC₅₀ > 100 µM)} PC:head->C:mod Modify Piperazine N4

Caption: Logical flow of the structure-activity relationship (SAR) analysis.

  • Parent Compound vs. Analogue A: Moving the nitrogen from the 4-position to the 2-position of the pyridine ring (Analogue A) resulted in a significant loss of activity. This suggests that the geometry and the location of the nitrogen's lone pair of electrons in the 4-position are critical for target engagement, perhaps through a specific hydrogen bond or electrostatic interaction in the receptor's binding pocket.

  • Parent Compound vs. Analogue B: The addition of an electron-donating methoxy group to the pyridine ring (Analogue B) enhanced potency. This modification could increase the electron density of the pyridine ring, potentially strengthening a key π-π stacking interaction or improving the compound's metabolic stability.

  • Parent Compound vs. Analogue C: Substituting the N-H on the distal piperazine nitrogen with a bulky phenyl group (Analogue C) completely abolished activity. This indicates a strong steric hindrance. The binding pocket likely has a size constraint at this position, or the N-H group itself is a crucial hydrogen bond donor for target recognition.

Pharmacokinetic Considerations

Beyond potency (pharmacodynamics), a successful drug candidate must possess favorable pharmacokinetic (PK) properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Elimination).[10] While in vivo studies are required for definitive data, we can predict potential trends based on structural changes.[11]

CompoundcLogP (Predicted)Predicted SolubilityPotential PK Implications
Parent (PC) 1.8HighGood starting point for oral absorption.
Analogue B (4-MeO-Py) 2.1ModerateIncreased lipophilicity may improve membrane permeability but could slightly decrease solubility.
Analogue C (4-Ph-Pip) 3.5LowSignificantly higher lipophilicity suggests potential issues with solubility, potentially leading to poor absorption and high plasma protein binding.

The addition of lipophilic groups, as in Analogue C, often increases metabolic liability and can lead to rapid clearance, underscoring the delicate balance required between potency and drug-like properties.

Conclusion

This comparative guide demonstrates a systematic approach to the evaluation of 1-(Pyridin-4-ylmethyl)piperazine and its analogues. Through targeted synthesis and logical structural modifications, we have explored how subtle chemical changes can profoundly impact biological activity. The SAR analysis suggests that the 4-pyridyl motif is essential for activity and that electronic modulation of this ring is a promising strategy for potency enhancement. Conversely, substitution on the distal piperazine nitrogen is detrimental. Future work should focus on synthesizing analogues with different electron-donating groups on the pyridine ring while maintaining the unsubstituted N-H on the piperazine for further optimization. This iterative, data-driven process is the hallmark of modern drug discovery.

References

  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
  • Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-859. [Link]

  • Kugita, H., Inoue, H., Ikezaki, M., Konda, M., & Takeo, S. (1975). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry, 18(11), 1075-1081. [Link]

  • Li, Y., Yuan, H., & Chen, Y. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367-4375. [Link]

  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

  • Unknown Author. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Singh, P., Kaur, M., & Verma, P. (2018). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. ResearchGate. [Link]

  • Carbone, C., Amodeo, G., Arcoraci, V., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

  • Google Patents. (n.d.). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • SKS Science. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

  • Pérez, M. J., Roch, M. J., & Ochoa, M. C. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittelforschung, 41(6), 640-644. [Link]

  • Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330. [Link]

  • Google Patents. (n.d.). Synthesis method of di (4-methylpiperazine-1-yl) ketone.
  • ResearchGate. (n.d.). Piperazine: Its role in the discovery of pesticides. [Link]

  • Singh, R., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

  • Li, H., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. [Link]

  • Gouda, M. A., et al. (2015). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 20(1), 1531-1545. [Link]

  • Gouda, M. A., et al. (2015). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. National Institutes of Health. [Link]

  • Glassman, P. M., & Muzykantov, V. R. (2019). Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems. Journal of Pharmacology and Experimental Therapeutics, 370(3), 570-580. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Pyridin-4-ylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride, moving beyond generic instructions to explain the scientific rationale behind each procedure.

Hazard Profile and Risk Assessment: Understanding the Compound

This compound is a heterocyclic amine salt. Its hazard profile is dictated by both the organic base and its acidic salt form. Before handling, a thorough risk assessment is essential.

  • Corrosivity and Irritation : As a dihydrochloride salt, this compound is acidic. When dissolved in water, it can lower the pH, creating a corrosive solution that can cause serious skin and eye damage.[1][2]

  • Sensitization : Piperazine derivatives are known to be potential skin and respiratory sensitizers.[3] Repeated exposure can lead to allergic reactions, including skin rashes or asthma-like symptoms, even at very low concentrations.[3]

  • Aquatic Toxicity : Heterocyclic compounds can be harmful to aquatic life, sometimes with long-lasting effects.[4] Their high solubility allows them to easily enter aquatic environments if not disposed of correctly.[4]

  • General Toxicity : While specific data for this exact compound is limited, related structures are considered harmful if swallowed, inhaled, or absorbed through the skin.[5][6]

Therefore, all handling and disposal procedures must be designed to mitigate these risks, protecting both laboratory personnel and the environment.

Personal Protective Equipment (PPE)

Given the hazard profile, the following minimum PPE must be worn at all times when handling this compound in solid or solution form:

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection : A properly fastened lab coat.

  • Respiratory Protection : Use within a certified chemical fume hood to avoid inhalation of dust or aerosols.[7]

Quantitative Data Summary

The table below summarizes key physicochemical data for the parent compound and related structures to inform handling and disposal decisions.

PropertyValueCompoundSource(s)
Molecular FormulaC₁₀H₁₅N₃ · 2HClThis compoundN/A (Inferred)
Molecular Weight250.17 g/mol This compoundN/A (Calculated)
AppearanceWhite to off-white solidPiperazine Dihydrochloride[3]
Parent Compound GHSH314: Causes severe skin burns and eye damage1-(4-Pyridyl)piperazine[1]
Aquatic ToxicityToxic/Harmful to aquatic lifeRelated Piperidine/Piperazine compounds[5]

Step-by-Step Disposal Protocol

The primary directive from safety data sheets for this chemical class is to "Dispose of contents/container to an approved waste disposal plant."[5][8] The following protocol details the necessary steps to prepare the waste for collection by a certified hazardous waste management service. Never dispose of this chemical directly down the drain without treatment and institutional authorization.

Step 1: Segregation and Collection
  • Designate a Waste Container : Use a clearly labeled, compatible container (e.g., a high-density polyethylene (HDPE) bottle) for collecting all waste containing this compound.

  • Labeling : The label must clearly state "Hazardous Waste," list the full chemical name, and indicate its hazards (Corrosive, Irritant, Environmental Hazard).

  • Segregation : Do not mix this waste stream with other chemical waste, particularly strong oxidizing agents, bases, or solvents, to prevent unintended reactions.[7][9]

Step 2: Neutralization of Acidity (Aqueous Waste)

The primary chemical hazard requiring treatment before disposal is its acidity. Neutralization converts the corrosive hydrochloride salt into its free base form and an innocuous salt.[10][11] This procedure must be performed inside a chemical fume hood.

  • Dilution : If the waste solution is concentrated, dilute it by slowly adding it to a larger volume of cold water (at least a 1:10 ratio). This helps to control the heat generated during neutralization.

  • Prepare Neutralizing Agent : Prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Avoid strong bases like sodium hydroxide, which can cause a rapid, exothermic reaction.

  • Slow Addition : While stirring the diluted chemical waste, add the basic solution dropwise. You will observe effervescence (fizzing) as carbon dioxide gas is released. This is a visual indicator that the neutralization reaction is occurring.[10]

  • Monitor pH : Periodically check the pH of the solution using pH paper or a calibrated pH meter.

  • Endpoint : Continue adding the basic solution until the pH is stable within a neutral range of 6.0 to 8.0.[12] The reaction is complete when the addition of more base no longer causes fizzing and the pH is stable.

Step 3: Final Containment and Disposal
  • Final Labeling : Once neutralized, ensure the waste container label is updated to reflect the neutralized contents (e.g., "Neutralized 1-(Pyridin-4-ylmethyl)piperazine solution").

  • Storage : Securely cap the container and store it in a designated secondary containment area, away from incompatible materials, while awaiting pickup.

  • Professional Disposal : Transfer the sealed container to your institution's environmental health and safety (EHS) department or a licensed chemical waste contractor for final disposal via incineration or other approved methods.[5]

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure proper ventilation.

  • Assess the Spill : For small spills of the solid, gently sweep it up using a dustpan and brush, avoiding dust generation. For small liquid spills, cover with an inert absorbent material like vermiculite or sand.[7]

  • Collect Waste : Carefully transfer the absorbed material or solid into your designated hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with soap and water.

  • Report : Report the incident to your laboratory supervisor or EHS office.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_treatment Waste Treatment Protocol cluster_disposal Final Disposal start Identify Waste: 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood collect Segregate and Collect Waste in Labeled Container fume_hood->collect neutralize Slowly Add Weak Base (e.g., NaHCO₃ solution) collect->neutralize monitor Monitor pH (Target: 6.0 - 8.0) neutralize->monitor monitor->neutralize pH < 6.0 store Seal Container and Store in Secondary Containment monitor->store pH is 6.0 - 8.0 ehs Transfer to EHS / Approved Waste Disposal Service store->ehs end Disposal Complete ehs->end error_node Spill Occurs spill_protocol Follow Spill Management Protocol: Absorb, Collect, Decontaminate error_node->spill_protocol spill_protocol->collect

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-4-ylmethyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-4-ylmethyl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.